2-Methyl-3,4,6-trifluorobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,6-trifluoro-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSKKNZVRSHNGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435985 | |
| Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119916-22-2 | |
| Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Building Blocks
An In-depth Technical Guide to 2-Methyl-3,4,6-trifluorobenzoic Acid
Executive Summary: This whitepaper provides a comprehensive technical overview of this compound (CAS No. 119916-22-2), a pivotal fluorinated aromatic carboxylic acid. We delve into its fundamental physicochemical properties, explore detailed synthetic pathways with mechanistic insights, and elucidate its significant role as a sophisticated building block in modern drug discovery, particularly in the development of potent quinoline-based antibacterial agents. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural and electronic properties conferred by its strategic trifluorination and methylation.
This compound is a specialized aromatic carboxylic acid that has gained significant attention as a valuable intermediate in organic synthesis.[1] The incorporation of fluorine atoms into organic molecules is a well-established strategy in the design of pharmaceuticals, agrochemicals, and advanced materials.[1] Fluorine's high electronegativity and relatively small van der Waals radius can profoundly influence a molecule's chemical, physical, and biological profile, often enhancing metabolic stability, lipophilicity, and binding affinity with minimal steric perturbation.[1][2]
This compound's utility is most prominently demonstrated by its role as a key precursor in the synthesis of medicinally important quinoline derivatives.[1] Notably, research has detailed its use as a critical starting material for 5-methylquinolinecarboxylic acids, which exhibit potent activity against gram-positive bacteria.[1][3] The specific arrangement of three fluorine atoms and a methyl group on the benzoic acid scaffold provides a unique combination of electronic and steric properties, making it an indispensable tool for medicinal chemists aiming to construct complex and highly functionalized therapeutic agents.[1]
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 119916-22-2 | [1][4] |
| Molecular Formula | C₈H₅F₃O₂ | [1] |
| Molecular Weight | 190.12 g/mol | [1][5] |
| IUPAC Name | This compound | N/A |
| Synonyms | 6-Methyl-2,4,5-trifluorobenzoic acid | [3] |
| SMILES | Cc1c(F)c(F)cc(F)c1C(=O)O | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve regioselectivity. One documented pathway begins with 2,4,5-trifluoroaniline, highlighting the challenges associated with synthesizing highly substituted aromatic systems.[3]
Synthetic Workflow Overview
The pathway from 2,4,5-trifluoroaniline involves a sequence of diazotization, methylation, cyanation, and finally, hydrolysis. The yields of these steps have been noted to be modest, reflecting the technical difficulty of the synthesis.[3]
Caption: Multi-step synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is a conceptual representation based on established organic chemistry principles and patent literature.[3]
Step 1: Synthesis of 3,4,6-Trifluoro-2-methylaniline
-
Diazotization: 2,4,5-Trifluoroaniline is dissolved in a mineral acid (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt. The causality here is the conversion of the primary amine into an excellent leaving group (N₂).
-
Methylation: The in situ generated diazonium salt is then reacted with a suitable methylating agent, such as an organocuprate reagent, to introduce the methyl group at the 2-position. This step is crucial for establishing the core scaffold. The reported yield for this step is approximately 40%.[3]
Step 2: Synthesis of 3,4,6-Trifluoro-2-methylbenzonitrile
-
Diazotization: The product from Step 1, 3,4,6-Trifluoro-2-methylaniline, is subjected to a second diazotization reaction under similar conditions.
-
Sandmeyer Reaction: The resulting diazonium salt is treated with copper(I) cyanide (CuCN). This classic Sandmeyer reaction displaces the diazonium group with a nitrile (-CN) group. This is a robust method for introducing a carbon-based functional group that can be further elaborated. The yield for this transformation is reported at 38%.[3]
Step 3: Hydrolysis to this compound
-
Acid Hydrolysis: The nitrile, 3,4,6-Trifluoro-2-methylbenzonitrile, is heated under strongly acidic aqueous conditions (e.g., concentrated H₂SO₄ or HCl). The nitrile is hydrolyzed first to an amide intermediate and then to the final carboxylic acid.
-
Purification: The crude product is isolated, typically by filtration, and purified by recrystallization from an appropriate solvent system to yield the final product with a reported yield of 79%.[3]
The overall yield for this specific pathway is calculated to be only around 12%, underscoring the need for optimization or alternative synthetic routes for industrial-scale production.[3]
Spectroscopic Characterization (Anticipated)
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl protons (-CH₃) and a complex multiplet for the single aromatic proton. The methyl singlet's chemical shift would be influenced by the adjacent fluorine atoms.
-
¹³C NMR: The spectrum would display eight distinct carbon signals. The signals for the fluorinated aromatic carbons would appear as doublets or triplets due to C-F coupling, a key diagnostic feature.
-
¹⁹F NMR: This would be the most informative spectrum, showing three distinct signals for the three non-equivalent fluorine atoms. The coupling patterns between them (ortho, meta) would be instrumental in confirming the substitution pattern.
-
IR Spectroscopy: Key peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching vibrations in the fingerprint region (~1000-1300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 190. The fragmentation pattern would likely involve the loss of -OH and -COOH groups.
Core Application in Drug Discovery
The primary value of this compound lies in its role as a high-value intermediate for creating more complex molecules with tailored biological activities.[1]
Precursor to Quinolone Antibacterials
This compound serves as the foundational aromatic ring in the construction of novel quinolone and quinoline-based antibacterial agents.[1] The synthesis involves condensing the benzoic acid (or its activated derivative, like an acyl chloride) with other fragments to build the heterocyclic quinoline core.
Caption: Role as a building block in the synthesis of antibacterial APIs.
The "Magic Methyl" and Fluorine Advantage
The methyl and fluorine substituents are not mere decorations; they are strategically placed to modulate the final molecule's properties.
-
The Methyl Group: The "magic methyl" effect is a known phenomenon in medicinal chemistry where the addition of a methyl group can significantly enhance a drug's potency or pharmacokinetic profile.[6][7] In this context, the 2-methyl group can enforce a specific conformation, improve binding to a biological target through hydrophobic interactions, or block a site of metabolic degradation, thereby increasing the drug's half-life.[6][7]
-
Trifluoro-Substitution: The three fluorine atoms provide a powerful electronic effect, withdrawing electron density from the aromatic ring. This can alter the pKa of the carboxylic acid and influence the reactivity of the molecule in subsequent synthetic steps. In the final drug molecule, the fluorine atoms can enhance binding to target enzymes and improve crucial pharmacokinetic properties like cell membrane permeability and resistance to metabolic breakdown by cytochrome P450 enzymes.[1][2]
Safety and Handling
As with all fluorinated organic acids, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For complete safety, handling, and disposal information, users must consult the full Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS: 119916-22-2) is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a powerful tool for molecular design. Its unique substitution pattern provides a direct route to complex quinoline antibacterials and other high-value compounds. While its synthesis presents challenges, its proven utility in creating potent therapeutic agents ensures its continued importance in the landscape of pharmaceutical research and development. Future work in this area will likely focus on developing more efficient and scalable synthetic routes to meet the demands of drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. US6362365B1 - Preparation of trifluorobenzoic acids - Google Patents [patents.google.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Methyl 2,4,6-trifluorobenzoate | C8H5F3O2 | CID 12944002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Strategic Importance in Chemical Synthesis
An In-depth Technical Guide to 2-Methyl-3,4,6-trifluorobenzoic Acid
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 119916-22-2), a key fluorinated building block in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties, synthesis, and applications. The narrative synthesizes core chemical principles with practical, field-proven insights, emphasizing the causality behind its chemical behavior and utility.
This compound belongs to the class of fluorinated aromatic carboxylic acids, compounds that have become indispensable in the fields of medicine, agrochemicals, and materials science.[1] The strategic placement of three electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzoic acid scaffold creates a molecule with unique reactivity and physicochemical properties.
The introduction of fluorine can profoundly alter a molecule's stability, reactivity, lipophilicity, and acidity with minimal steric impact.[1][2] Concurrently, the "magic methyl" group can influence conformation, block metabolic pathways, and enhance binding interactions.[3][4] This combination makes this compound a highly valuable intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceuticals.[1][5]
References
A Technical Guide to the Structural Elucidation of 2-Methyl-3,4,6-trifluorobenzoic acid
This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and data interpretation required for the structural elucidation of 2-Methyl-3,4,6-trifluorobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document emphasizes the logical framework behind experimental choices and the integration of various spectroscopic techniques to arrive at an unambiguous structural assignment.
Introduction: The Imperative of Structural Verification
This compound, with the molecular formula C₈H₅F₃O₂, is a halogenated aromatic carboxylic acid.[1] Compounds of this class are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution, such as altered acidity, lipophilicity, and metabolic stability. Accurate and definitive structural elucidation is a critical prerequisite for any further investigation or application, ensuring that biological activity or material properties are correctly attributed to the intended molecule.
This guide will simulate a realistic analytical workflow, presenting a combination of predicted and literature-derived data to illustrate the elucidation process. We will employ a multi-technique approach, leveraging the strengths of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.
The Elucidation Workflow: A Strategic Overview
The structure elucidation of an unknown compound is a deductive process. Each analytical technique provides a piece of the puzzle, and the final structure must be consistent with all collected data. Our strategy is designed to be self-validating at each step.
Caption: A logical workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
Protocol: Electron Ionization Mass Spectrometry (EI-MS) A sample is introduced into the mass spectrometer and bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged particles are separated by their mass-to-charge ratio (m/z).
Data Summary:
| Feature | Observation | Interpretation |
| Molecular Ion (M⁺) | m/z = 190.11 | Confirms the molecular weight of C₈H₅F₃O₂.[1] |
| Key Fragments | m/z = 175, 171, 145 | Corresponds to the loss of -CH₃, -OH, and -COOH respectively. |
Interpretation: The high-resolution mass spectrum provides the exact mass of the molecular ion, which is used to determine the molecular formula. The presence of a peak at m/z 190.11 is consistent with the molecular formula C₈H₅F₃O₂. The fragmentation pattern offers initial structural clues. A loss of 45 amu (m/z 145) is characteristic of the loss of a carboxylic acid group (-COOH), a common fragmentation pathway for benzoic acids.[2][3]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy A beam of infrared light is passed through an ATR crystal in contact with the sample. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of the functional groups present.
Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of a carboxylic acid dimer.[4][5] |
| ~1710 | Strong | C=O stretch of an aromatic carboxylic acid.[4][6] |
| 1200-1350 | Strong | C-F stretching vibrations. |
| ~1300 | Medium | C-O stretch of the carboxylic acid.[6] |
Interpretation: The IR spectrum unequivocally identifies the presence of a carboxylic acid functional group. The very broad absorption between 2500-3300 cm⁻¹ is a hallmark of the O-H bond in a hydrogen-bonded carboxylic acid dimer.[5][7] The strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch in an aromatic carboxylic acid.[4][6] The presence of strong absorptions in the 1200-1350 cm⁻¹ region is indicative of carbon-fluorine bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.
Protocol: High-Resolution NMR Spectroscopy The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a strong magnetic field. Radiofrequency pulses are used to excite the nuclei, and the resulting signals are recorded and transformed into a spectrum.
1D NMR: The Atomic Census
¹H NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Singlet, Broad | 1H | -COOH |
| ~7.0-7.2 | Triplet | 1H | H-5 |
| ~2.4 | Singlet | 3H | -CH₃ |
¹³C NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~160 (ddd) | C-F |
| ~158 (ddd) | C-F |
| ~155 (ddd) | C-F |
| ~120 (d) | C-CH₃ |
| ~115 (d) | C-H |
| ~110 (d) | C-COOH |
| ~15 | -CH₃ |
¹⁹F NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| -110 | Doublet of Doublets | J(F4-F3) ≈ 20, J(F4-H5) ≈ 8 | F-4 |
| -135 | Doublet of Doublets | J(F3-F4) ≈ 20, J(F3-F6) ≈ 10 | F-3 |
| -140 | Doublet of Doublets | J(F6-F3) ≈ 10, J(F6-H5) ≈ 5 | F-6 |
Interpretation of 1D NMR:
-
¹H NMR: The broad singlet in the downfield region (~11-13 ppm) is characteristic of a carboxylic acid proton.[8] The triplet integrating to one proton in the aromatic region suggests a proton with two adjacent fluorine atoms. The singlet integrating to three protons at ~2.4 ppm is indicative of a methyl group attached to the aromatic ring.
-
¹³C NMR: The spectrum shows eight distinct carbon signals, consistent with the molecular formula. The signal at ~165 ppm corresponds to the carboxylic acid carbonyl carbon. The three signals in the highly downfield region (~155-160 ppm) are characteristic of carbons directly bonded to fluorine, exhibiting large C-F coupling. The remaining signals correspond to the other aromatic carbons and the methyl carbon.
-
¹⁹F NMR: This is perhaps the most informative 1D spectrum for this molecule. The presence of three distinct signals confirms the three different fluorine environments.[9] The chemical shifts and, crucially, the coupling patterns (multiplicity and J-values) allow for the assignment of each fluorine to its position on the ring. Large (~20 Hz) ortho F-F coupling and smaller (~10 Hz) meta F-F coupling are expected.[9]
2D NMR: Connecting the Dots
While 1D NMR provides an inventory of atoms, 2D NMR experiments reveal how they are connected.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, a COSY spectrum would show no correlations, as the aromatic proton and the methyl protons are isolated from each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.
Caption: Key HSQC correlations for this compound.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment that shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together the carbon skeleton.
Key Predicted HMBC Correlations:
-
The aromatic proton (H-5) would show correlations to:
-
C-3, C-4, and C-6 (three-bond correlations)
-
C-1 (the carbon bearing the -COOH group)
-
-
The methyl protons (-CH₃) would show correlations to:
-
C-1 and C-3 (three-bond correlations)
-
C-2 (the carbon to which the methyl group is attached, a two-bond correlation)
-
-
The carboxylic acid proton (-COOH) , if observed, might show a correlation to the carbonyl carbon (C-7) and C-1.
Caption: Predicted long-range HMBC correlations from key protons.
Final Structure Assembly and Verification
By integrating all the spectroscopic data, we can confidently assemble the structure of this compound.
-
MS and IR confirm the molecular formula C₈H₅F₃O₂ and the presence of a carboxylic acid group.
-
¹H NMR identifies an isolated aromatic proton and a methyl group.
-
¹⁹F NMR confirms three distinct fluorine environments and their relative positions through coupling patterns.
-
HSQC links the aromatic proton and methyl protons to their respective carbons.
-
HMBC provides the final connections, linking the methyl group to C-2 and showing its proximity to C-1 and C-3, and linking the aromatic proton (H-5) to its neighboring carbons, confirming the substitution pattern.
The combined data are uniquely consistent with the structure of this compound.
References
- 1. 19F [nmr.chem.ucsb.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]
- 5. rsc.org [rsc.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
The Synthetic Challenge: A Technical Guide to 2-Methyl-3,4,6-trifluorobenzoic Acid
Abstract
2-Methyl-3,4,6-trifluorobenzoic acid is a highly functionalized aromatic molecule with significant potential as a key building block in the development of novel pharmaceuticals and agrochemicals. The precise arrangement of its methyl and trifluoro substituents on the benzoic acid core presents a formidable synthetic challenge, demanding a strategic and nuanced approach. This technical guide provides an in-depth exploration of plausible synthetic pathways to this target molecule. It is intended for researchers, scientists, and drug development professionals, offering not just theoretical routes but also the underlying chemical principles and practical considerations essential for successful synthesis. We will delve into modern synthetic methodologies, including directed ortho-metalation, Sandmeyer reactions, and the strategic oxidation of precursor molecules, providing a comprehensive framework for the laboratory-scale preparation of this compound.
Introduction: The Significance of Fluorinated Aromatics
The incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. In the realm of drug discovery, fluorination can enhance metabolic stability, improve binding affinity, and increase lipophilicity, thereby positively impacting a compound's pharmacokinetic and pharmacodynamic profile. This compound, with its unique substitution pattern, represents a valuable scaffold for the synthesis of complex molecular architectures with tailored biological activities. The synthetic routes to this compound are not trivial and require careful consideration of regioselectivity and functional group compatibility. This guide will dissect potential synthetic strategies, providing a robust foundation for its practical synthesis.
Retrosynthetic Analysis: Devising the Pathways
A retrosynthetic analysis of this compound reveals several potential disconnections, leading to a few logical synthetic approaches. The primary challenge lies in the controlled introduction of the four substituents onto the benzene ring in the correct orientation. The carboxylic acid group can be envisioned as being introduced last, via carboxylation of an organometallic intermediate or by oxidation of a methyl group. This leads to two primary retrosynthetic pathways, each with its own set of advantages and challenges.
Caption: Retrosynthetic analysis of this compound.
Pathway I: Directed ortho-Metalation of a Trifluorotoluene Precursor
This pathway hinges on the regioselective lithiation of a suitable trifluorotoluene precursor, followed by carboxylation. The success of this approach is critically dependent on the directing effect of the fluorine and methyl substituents to achieve lithiation at the desired position.
Synthesis of the Key Intermediate: 1,2,4-Trifluoro-5-methylbenzene (2,4,5-Trifluorotoluene)
The starting point for this route is the synthesis of 2,4,5-trifluorotoluene. This can be achieved through various methods, with one plausible route starting from the commercially available 1,2,4-trifluorobenzene.
Caption: Synthesis of 2,4,5-Trifluorotoluene.
Experimental Protocol: Synthesis of 1-Bromo-2,4,5-trifluorobenzene [1]
-
To a solution of 1,2,4-trifluorobenzene in a suitable organic solvent (e.g., carbon tetrachloride or chloroform), add a catalytic amount of iron powder.
-
Slowly add liquid bromine to the reaction mixture at a controlled temperature (e.g., 43-48 °C).
-
After the addition is complete, the reaction mixture is heated to promote the reaction.
-
The reaction is then worked up by washing with an aqueous solution of sodium bisulfite to remove excess bromine, followed by washing with a sodium hydroxide solution.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield 1-bromo-2,4,5-trifluorobenzene.
Experimental Protocol: Synthesis of 2,4,5-Trifluorotoluene
-
Prepare a Grignard reagent from 1-bromo-2,4,5-trifluorobenzene by reacting it with magnesium turnings in anhydrous tetrahydrofuran (THF).
-
To the freshly prepared Grignard reagent, add dimethyl sulfate at a low temperature.
-
After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by distillation to obtain 2,4,5-trifluorotoluene.
Regioselective ortho-Lithiation and Carboxylation
With 2,4,5-trifluorotoluene in hand, the next critical step is the regioselective deprotonation at the C6 position. The directing effects of the fluorine atoms and the methyl group will influence the site of lithiation. Fluorine is a weak ortho-directing group, while the methyl group is also an activating group.[2][3] The most acidic proton is expected to be at the C6 position, flanked by a fluorine and a methyl group.
Caption: ortho-Lithiation and Carboxylation of 2,4,5-Trifluorotoluene.
Experimental Protocol: Synthesis of this compound via Lithiation
-
Dissolve 2,4,5-trifluorotoluene in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture. The reaction is typically stirred at this temperature for a period to ensure complete lithiation.
-
Quench the resulting aryllithium species by adding an excess of crushed dry ice (solid CO2).
-
Allow the reaction mixture to warm to room temperature.
-
Acidify the mixture with aqueous HCl to protonate the carboxylate salt.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Pathway II: Sandmeyer Reaction of a Trifluoromethylaniline Precursor
An alternative strategy involves the construction of a suitably substituted aniline, followed by a Sandmeyer reaction to introduce one of the fluorine atoms, and subsequent conversion of a precursor group to the carboxylic acid.
Synthesis of the Key Intermediate: 2-Methyl-3,6-difluoroaniline
This pathway could start from a commercially available difluoroaniline and introduce the methyl group and the third fluorine atom.
Caption: Synthesis of 2-Methyl-3,4,6-trifluoroaniline.
Conversion to this compound
Once the trifluoroaniline is synthesized, it can be converted to the corresponding benzoic acid.
Caption: Conversion of 2-Methyl-3,4,6-trifluoroaniline to the target benzoic acid.
Experimental Protocol: Sandmeyer Cyanation and Hydrolysis
-
Diazotize 2-Methyl-3,4,6-trifluoroaniline using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C).[4][5]
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and then heat to drive the reaction to completion.
-
Extract the resulting 2-Methyl-3,4,6-trifluorobenzonitrile with an organic solvent.
-
Purify the nitrile by distillation or chromatography.
-
Hydrolyze the purified nitrile to the carboxylic acid by heating with a strong acid (e.g., sulfuric acid) in water.
-
The product, this compound, can be isolated by filtration and purified by recrystallization.
Alternative Pathway: Oxidation of 2,3,5-Trifluoro-6-methyltoluene
A third potential route involves the synthesis of 2,3,5-trifluoro-6-methyltoluene followed by oxidation of the methyl group to a carboxylic acid. The challenge in this pathway lies in the selective oxidation of the methyl group without affecting the fluorinated aromatic ring.
Experimental Considerations for Oxidation
Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid are often used for the oxidation of alkylbenzenes. However, the electron-withdrawing nature of the fluorine atoms can make the methyl group less susceptible to oxidation.[6] Milder, more specialized oxidation conditions might be necessary.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| 1-Bromo-2,4,5-trifluorobenzene | C6H2BrF3 | 210.98 | Bromination |
| 2,4,5-Trifluorotoluene | C7H5F3 | 146.11 | Grignard Reaction |
| 2-Methyl-3,4,6-trifluoroaniline | C7H6F3N | 177.13 | Sandmeyer Reaction |
| 2-Methyl-3,4,6-trifluorobenzonitrile | C8H4F3N | 187.12 | Sandmeyer Reaction |
| This compound | C8H5F3O2 | 206.12 | Carboxylation/Hydrolysis |
Conclusion and Future Outlook
The synthesis of this compound is a challenging yet achievable goal for the synthetic chemist. The directed ortho-metalation pathway appears to be the most direct and potentially highest-yielding route, provided that the regioselectivity of the lithiation can be effectively controlled. The Sandmeyer reaction pathway offers a more classical approach but involves a greater number of steps. Further research should focus on optimizing the reaction conditions for the key transformations, particularly the regioselective lithiation and the development of mild and efficient oxidation methods for highly fluorinated toluenes. The successful and scalable synthesis of this valuable building block will undoubtedly pave the way for the discovery of new and improved bioactive molecules.
References
- 1. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
A Technical Guide to the Spectroscopic Characterization of 2-Methyl-3,4,6-trifluorobenzoic Acid
Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-Methyl-3,4,6-trifluorobenzoic acid (CAS No. 119916-22-2). As a key building block in the synthesis of medicinally important compounds, particularly quinoline-based antibacterial agents, rigorous structural verification is paramount. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous fluorinated aromatic compounds to predict the expected spectral characteristics. It serves as an in-depth guide for researchers, scientists, and drug development professionals on the methodologies for acquiring and interpreting Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, ensuring scientific integrity and confident structural elucidation.
Introduction and Molecular Structure
This compound is a specialized synthetic intermediate whose strategic placement of fluorine atoms and a methyl group imparts unique electronic and steric properties. These properties are exploited in medicinal chemistry to modulate the bioactivity and pharmacokinetic profiles of target molecules. The unambiguous confirmation of its structure is the first critical step in any synthetic workflow. This guide outlines the expected spectroscopic signature of the molecule and the rationale behind the analytical choices.
The structure of this compound, with standard IUPAC numbering, is presented below. The lack of symmetry in the molecule is a key feature that dictates its spectroscopic complexity, particularly in NMR.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the environment of fluorine atoms. Due to the presence of the spin-active ¹⁹F nucleus, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.[1] The prediction of NMR chemical shifts using computational methods, particularly Density Functional Theory (DFT), is a commonplace and reliable technique for assigning complex spectra of fluorinated aromatics.[2]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the carboxylic acid proton, the aromatic proton, and the methyl group protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Interactions |
| -COOH | > 10 | Broad Singlet | 1H | Exchange with solvent |
| Ar-H (H-5) | 7.0 - 7.5 | ddt (multiplet) | 1H | ³J(H-F), ⁴J(H-F), ⁵J(H-F) |
| -CH₃ | 2.2 - 2.5 | Doublet or Triplet | 3H | ⁴J(H-F) |
-
Causality and Insights:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic, appearing far downfield. Its signal is often broad due to chemical exchange with trace amounts of water in the solvent.
-
Aromatic Proton (H-5): This is the sole proton on the aromatic ring. Its chemical shift is influenced by the surrounding electron-withdrawing fluorine atoms.[3] The signal will be split by the ortho fluorine (F-6, typical ³JHF ≈ 6-10 Hz), the meta fluorine (F-4, typical ⁴JHF ≈ 4-8 Hz), and potentially a smaller coupling to the para fluorine (F-3, typical ⁵JHF ≈ 0-3 Hz). The resulting pattern will be a complex multiplet, likely appearing as a triplet of doublets.[4][5]
-
Methyl Protons (-CH₃): The methyl group is adjacent to the C-6 fluorine. This through-space interaction will result in a four-bond H-F coupling (⁴JHF), splitting the singlet into a doublet or a narrow triplet.
-
Predicted ¹³C NMR Spectrum
Due to the molecule's asymmetry, a total of 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[6] Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF).
| Predicted Signal | Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Assignment |
| 1 | ~165-170 | - | C=O |
| 2 | ~160 (ddd) | ¹JCF ≈ 240-260 | C-F (C-6) |
| 3 | ~158 (ddd) | ¹JCF ≈ 240-260 | C-F (C-4) |
| 4 | ~156 (ddd) | ¹JCF ≈ 240-260 | C-F (C-3) |
| 5 | ~125-135 | Multiplet | C-COOH (C-1) |
| 6 | ~115-125 | Multiplet | C-CH₃ (C-2) |
| 7 | ~105-115 | Doublet of doublets | CH (C-5) |
| 8 | ~15-20 | Doublet | -CH₃ |
-
Causality and Insights:
-
Carbons Bonded to Fluorine (C-3, C-4, C-6): These signals will appear as large doublets of doublets of doublets (ddd) in a coupled spectrum due to one-bond coupling with their attached fluorine and smaller two- and three-bond couplings to the other fluorine atoms. The primary feature in a standard proton-decoupled spectrum will be the massive ¹JCF splitting, which is characteristic of C-F bonds.
-
Quaternary Carbons (C-1, C-2): These carbons, substituted with the carboxyl and methyl groups respectively, will show complex splitting patterns from coupling to multiple fluorine atoms.
-
Aromatic Methine (C-5): This carbon will show couplings to F-4, F-6, and F-3, resulting in a complex multiplet.
-
Methyl Carbon (-CH₃): This signal will appear upfield and is expected to be split into a doublet by the ortho fluorine (F-6) due to a two-bond C-F coupling (²JCF).
-
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is an exceptionally sensitive and informative technique for fluorinated compounds, offering a wide chemical shift range and providing clear data on the number and environment of fluorine atoms.[2] Three distinct signals are predicted for the three non-equivalent fluorine atoms.
| Predicted Signal | Relative Chemical Shift | Multiplicity | Coupling Interactions |
| F-3 | Downfield | Doublet of doublets | ³J(F-F) with F-4, ⁵J(H-F) with H-5 |
| F-4 | Mid-field | Doublet of doublets | ³J(F-F) with F-3, ⁴J(H-F) with H-5 |
| F-6 | Upfield | Doublet of quartets | ³J(H-F) with H-5, ⁴J(H-F) with -CH₃ |
-
Causality and Insights:
-
The relative chemical shifts are influenced by the electronic effects of the ortho and para substituents (carboxyl and methyl groups).
-
F-3 and F-4: These two fluorines are ortho to each other and will exhibit a characteristic ortho F-F coupling (³JFF ≈ 20 Hz). Each will be further split by the aromatic proton H-5.
-
F-6: This fluorine is ortho to both the methyl group and the aromatic proton H-5. It will be split into a doublet by H-5 (³JHF ≈ 6-10 Hz) and each of those lines will be further split into a quartet by the three equivalent methyl protons (⁴JHF ≈ 2-4 Hz).
-
Experimental Protocol: NMR Data Acquisition
This protocol ensures the acquisition of high-quality, unambiguous NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise referencing is required.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.
-
Tune and match the ¹H, ¹³C, and ¹⁹F channels on the NMR probe.
-
Shim the magnetic field to achieve high homogeneity, using the solvent deuterium lock signal.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.
-
¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (~1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans (16-64) are typically needed.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as HSQC (to correlate carbons with directly attached protons) and HMBC (to identify long-range H-C correlations, which is crucial for assigning quaternary carbons).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by absorptions from the carboxylic acid and the fluorinated aromatic ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 2500 | Strong, Very Broad | O-H stretch | Carboxylic Acid (H-bonded dimer) |
| ~3080 | Medium-Weak | C-H stretch | Aromatic |
| ~2950 | Medium-Weak | C-H stretch | Methyl (-CH₃) |
| ~1710 - 1680 | Strong, Sharp | C=O stretch | Carboxylic Acid (Aryl) |
| ~1610, ~1480 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~1420 | Medium | O-H bend | Carboxylic Acid |
| ~1300 - 1100 | Very Strong | C-F stretch | Aryl-Fluoride |
| ~1250 | Strong | C-O stretch | Carboxylic Acid |
-
Causality and Insights:
-
The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching band that spans from ~3300 to 2500 cm⁻¹, which is a result of strong intermolecular hydrogen bonding that forms a dimeric structure.[7] This broad absorption often overlaps with the C-H stretching vibrations.
-
The C=O stretching vibration for an aromatic carboxylic acid is very strong and sharp, typically appearing around 1700 cm⁻¹.[7][8]
-
The presence of multiple fluorine atoms will give rise to several very strong C-F stretching bands in the fingerprint region between 1300 and 1100 cm⁻¹.[9]
-
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, simple, and rapid method for acquiring IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Data Acquisition:
-
Lower the ATR press arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.
-
Collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
-
Cleaning: After analysis, raise the press arm, and clean the sample off the crystal surface with a dry swab followed by a solvent-moistened swab.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural insights from its fragmentation pattern. Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method for analyzing fluorobenzoic acids directly without derivatization.[10][11]
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z Value | Predicted Identity | Comments |
| 190 | [M]⁺• | Molecular Ion Peak. Confirms the molecular weight. |
| 173 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |
| 171 | [M - H₂O]⁺ | Loss of water (ortho-effect with methyl group). |
| 145 | [M - COOH]⁺ | Loss of the carboxyl group, yielding the trifluoromethylbenzene cation. |
-
Causality and Insights:
-
The molecular ion peak at m/z 190 should be clearly visible. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental formula (C₈H₅F₃O₂) with high accuracy.
-
The fragmentation of benzoic acids is well-characterized. The primary fragmentation pathways involve the loss of the hydroxyl radical (•OH) and the entire carboxyl group as a radical (•COOH).[12]
-
An "ortho effect" fragmentation, involving the interaction between the adjacent methyl and carboxylic acid groups, could lead to the loss of a neutral water molecule.
-
Analytical Workflow: LC-MS/MS
Caption: Workflow for quantitative analysis using LC-MS/MS.
-
Chromatography: The sample is injected into a Ultra-High-Performance Liquid Chromatography (UHPLC) system. Separation is achieved on a C18 reverse-phase column using a gradient elution with an acidic mobile phase (e.g., water and acetonitrile with 0.1% formic acid).[11]
-
Ionization: The eluent from the column enters the mass spectrometer. Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids, generating the deprotonated molecule [M-H]⁻ at m/z 189.
-
Tandem MS (MS/MS): For high selectivity and sensitivity, a tandem mass spectrometer is used.
-
The first quadrupole (Q1) isolates the precursor ion (m/z 189).
-
The precursor ion is fragmented in the collision cell (Q2) with an inert gas (e.g., argon).
-
The third quadrupole (Q3) scans for specific, characteristic fragment ions (e.g., loss of CO₂ from the precursor, [M-H-CO₂]⁻ at m/z 145).
-
This process, known as Multiple Reaction Monitoring (MRM), provides highly specific and quantifiable data, even in complex matrices.
-
Integrated Spectroscopic Analysis
Caption: Integrated workflow for unambiguous structure elucidation.
This integrated approach ensures that the determined molecular formula (from MS), the identified functional groups (from IR), and the precise atomic connectivity and regiochemistry (from NMR) all converge to confirm the single, correct structure of this compound.
References
- 1. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s4science.at [s4science.at]
- 12. tsapps.nist.gov [tsapps.nist.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Methyl-3,4,6-trifluorobenzoic acid
Executive Summary
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-3,4,6-trifluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. As structural integrity is paramount in drug development, a thorough understanding of analytical techniques like NMR is essential for unambiguous molecular characterization. This document moves beyond a simple spectral interpretation, offering a foundational understanding of the principles governing the spectrum, a detailed experimental protocol, and a logical, evidence-based analysis of the spectral data. We will explore the nuanced effects of multiple fluorine substituents on proton chemical shifts and the complexities of ¹H-¹⁹F spin-spin coupling, which are critical for the correct assignment of this molecule.
Introduction: The Analytical Challenge
This compound is a polysubstituted aromatic compound whose structure presents a unique NMR challenge. The presence of a single, isolated aromatic proton surrounded by three fluorine atoms and adjacent to a methyl group creates a complex spectral landscape. Accurate interpretation of its ¹H NMR spectrum is critical for confirming its identity and purity, which are non-negotiable quality attributes in any research or development pipeline. This guide serves as a technical whitepaper, elucidating the causal relationships between the molecular structure and its spectral output.
Core Principles: Decoding the Spectrum
The ¹H NMR spectrum of a substituted benzene is dictated by the electronic environment of each proton. The chemical shift (δ) is influenced by the shielding and deshielding effects of substituents, while the signal multiplicity arises from spin-spin coupling with neighboring nuclei.[1] For this compound, the interplay of a carboxylic acid, a methyl group, and three fluorine atoms requires a detailed consideration of both through-bond and through-space effects.
2.1 Substituent Effects on Chemical Shift The chemical shift of benzene protons is approximately 7.3 ppm.[1] Substituents alter this value based on their electronic nature:
-
-COOH (Carboxylic Acid): An electron-withdrawing group that deshields aromatic protons, shifting them downfield (to a higher ppm).
-
-CH₃ (Methyl): A weakly electron-donating group that shields aromatic protons, shifting them slightly upfield (to a lower ppm).
-
-F (Fluorine): A highly electronegative atom that exerts a strong inductive electron-withdrawing effect, causing significant deshielding. However, it also has lone pairs that can participate in resonance, acting as an electron-donating group, particularly for protons in the ortho and para positions. The net effect is a complex interplay of these opposing forces.
2.2 The Critical Role of ¹H-¹⁹F Coupling Fluorine has a spin quantum number of I = ½, just like a proton. Consequently, proton signals are split by magnetically active ¹⁹F nuclei.[2] These heteronuclear couplings are often strong and can occur over multiple bonds, providing invaluable structural information.[3][4]
-
²J_HF (geminal): Coupling over two bonds. Typically large, around 40-60 Hz.[5]
-
³J_HF (vicinal/ortho): Coupling over three bonds. Typically 6-10 Hz for aromatic systems.
-
⁴J_HF (meta): Coupling over four bonds. Typically smaller, around 1-5 Hz.[2][5]
-
⁵J_HF (para): Coupling over five bonds. Usually the smallest, often < 3 Hz.
Understanding the expected magnitude of these couplings is key to deciphering the complex multiplets observed in the spectrum.
Experimental Protocol: Ensuring Data Integrity
A high-quality spectrum is the foundation of accurate analysis. The following protocol is designed to be a self-validating system for acquiring reliable ¹H NMR data for aromatic carboxylic acids.
3.1 Sample Preparation
-
Mass Determination: Accurately weigh 5-10 mg of this compound. For carboxylic acids, sample concentration can influence the chemical shift of the acidic proton due to changes in hydrogen bonding.[6]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or DMSO-d₆ are common choices. CDCl₃ is often preferred for its relative inertness, but DMSO-d₆ is an excellent alternative if solubility is an issue. This guide assumes the use of CDCl₃.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring it to the NMR tube.[7] This ensures complete dissolution and allows for visual inspection.
-
Filtration: Filter the solution through a pipette with a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality by distorting the magnetic field homogeneity.
-
Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of tetramethylsilane (TMS) can be added. However, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often sufficient for routine analysis.
3.2 NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended to achieve good signal dispersion.
-
Experiment: Standard one-dimensional proton NMR experiment.
-
Temperature: 298 K (25 °C).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure the broad carboxylic acid proton is observed.
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Analysis and Interpretation
The structure of this compound contains three distinct types of protons, leading to three primary signals in the ¹H NMR spectrum.
Molecular Structure and Key Couplings
The diagram below illustrates the molecule and the primary spin-spin couplings influencing the aromatic proton (H-5), which is the most informative signal for structural confirmation.
Caption: Key ¹H-¹⁹F couplings for the H-5 proton.
4.1 Predicted Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) | - | 1H |
| H-5 (Aromatic) | ~7.1 - 7.4 | Doublet of Doublets of Doublets (ddd) | ³J_H5-F6 ≈ 9-10 Hz³J_H5-F4 ≈ 8-9 Hz⁵J_H5-F3 ≈ 1-2 Hz | 1H |
| -CH₃ | ~2.4 - 2.6 | Doublet (d) | ⁴J_H-F6 ≈ 2-3 Hz | 3H |
4.2 Detailed Signal Assignment
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet in the 10-13 ppm region.[6][8] Its broadness is due to hydrogen bonding and chemical exchange. Its disappearance upon adding a drop of D₂O to the sample would confirm this assignment.
-
Aromatic Proton (H-5): This is the most diagnostic signal.
-
Chemical Shift: Positioned between three electron-withdrawing fluorine atoms, this proton is expected to be significantly downfield from the standard benzene resonance.
-
Multiplicity: The signal is split by three different fluorine atoms. The two ortho couplings (³J_H5-F6 and ³J_H5-F4) will be the largest, causing the initial splitting into a doublet of doublets. Due to the asymmetric environment, these two coupling constants are expected to be slightly different. The smaller para coupling (⁵J_H5-F3) will further split each of these peaks, resulting in a doublet of doublets of doublets (ddd) pattern. Any coupling to the meta methyl group (⁵J_HH) would be too small to resolve.
-
-
Methyl Protons (-CH₃):
-
Chemical Shift: The methyl group is positioned ortho to both the carboxylic acid and a fluorine atom, both of which are deshielding. This will shift the signal downfield relative to toluene (2.36 ppm).
-
Multiplicity: The three equivalent methyl protons are coupled to the fluorine atom at C-6. This four-bond H-F coupling (⁴J_HF) splits the signal into a sharp doublet.[2]
-
Systematic Workflow for Structural Elucidation
The process of confirming the structure of this compound from its ¹H NMR spectrum follows a logical and systematic workflow. This ensures that all spectral evidence is considered and integrated for a confident assignment.
Caption: Systematic workflow for NMR-based structural confirmation.
Conclusion
The ¹H NMR spectrum of this compound is a prime example of how complex structural features can be elucidated with a fundamental understanding of NMR principles. The three distinct signals—a broad singlet for the carboxylic acid proton, a complex doublet of doublets of doublets for the lone aromatic proton, and a sharp doublet for the methyl group—provide a unique spectral fingerprint. The key to this analysis lies in the correct interpretation of the multiplicities, which are dominated by heteronuclear ¹H-¹⁹F coupling constants. By following a rigorous experimental and analytical workflow, researchers can confidently use ¹H NMR to verify the identity and structural integrity of this and other complex fluorinated molecules, ensuring the quality and reliability of their scientific outcomes.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the ¹³C NMR Chemical Shifts of 2-Methyl-3,4,6-trifluorobenzoic Acid
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This in-depth technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-3,4,6-trifluorobenzoic acid. In the absence of experimentally acquired spectra in publicly available databases, this guide leverages established principles of NMR spectroscopy, substituent chemical shift (SCS) effects, and data from computational prediction tools to offer a robust and scientifically grounded interpretation. This document serves as a valuable resource for researchers working with this and structurally related fluorinated aromatic compounds, providing insights into spectral assignment, the influence of complex substitution patterns, and the practical aspects of spectral acquisition.
Introduction: The Challenge of Polysubstituted Aromatics
This compound is a highly substituted aromatic compound, presenting a complex but interpretable ¹³C NMR spectrum. The chemical shift of each of the eight unique carbon atoms is governed by a combination of factors: the inherent electronic properties of the benzene ring, and the powerful, cumulative effects of the five substituents. Understanding the interplay of the electron-donating methyl group (-CH₃), the electron-withdrawing carboxylic acid group (-COOH), and the strongly electronegative and spin-active fluorine (-F) atoms is paramount for accurate spectral assignment.
Fluorine, in particular, introduces significant complexity. Its high electronegativity dramatically influences the electronic environment of adjacent carbons, and its nuclear spin (I = ½) results in through-bond J-coupling, splitting the signals of nearby carbon atoms into distinct multiplets. These ¹³C-¹⁹F coupling constants, which can be substantial over one or more bonds, are a key signature in the spectra of fluorinated compounds.[1]
This guide will first establish the theoretical groundwork for predicting the chemical shifts and then present a detailed assignment based on a consensus of leading NMR prediction algorithms. Finally, a standardized experimental protocol for acquiring such a spectrum is provided for practical application.
Theoretical Framework: Unraveling Substituent Effects
The prediction of ¹³C NMR chemical shifts in a polysubstituted benzene ring is fundamentally based on the principle of additivity of substituent chemical shifts (SCS).[2] Starting with the baseline chemical shift of benzene (~128.5 ppm), the effect of each substituent is incrementally added.
-
Carboxylic Acid Group (-COOH): This group is electron-withdrawing and deshielding. The carbon to which it is directly attached (the ipso-carbon) experiences a downfield shift. The carbonyl carbon itself is highly deshielded due to the two electronegative oxygen atoms and typically appears in the 165-180 ppm range.[3][4]
-
Methyl Group (-CH₃): As an electron-donating group, the methyl group generally causes a shielding effect (upfield shift), particularly at the ortho and para positions relative to its point of attachment. The methyl carbon itself typically resonates in the upfield region of the spectrum (~10-25 ppm).[3]
-
Fluorine (-F): The effect of fluorine is multifaceted.[5]
-
Direct C-F Attachment (¹JCF): The carbon directly bonded to a fluorine atom experiences a very large deshielding effect, shifting it significantly downfield. This is due to fluorine's extreme electronegativity.
-
Positional Effects: Fluorine's influence extends to other carbons in the ring, though the effects are not always intuitive and can be influenced by resonance and inductive factors.[6]
-
¹³C-¹⁹F Coupling: A key feature is the splitting of carbon signals due to coupling with the ¹⁹F nucleus. The magnitude of this coupling is dependent on the number of bonds separating the atoms:
-
¹JCF (one bond): Very large, typically > 240 Hz.
-
²JCF (two bonds): Significant, often in the range of 15-25 Hz.
-
³JCF (three bonds): Smaller, typically 3-10 Hz.
-
⁴JCF (four bonds): Generally the smallest, often < 3 Hz.[7]
-
-
The combination of these effects in this compound leads to a unique chemical shift for each carbon. A logical workflow for assignment involves predicting these shifts and couplings.
Predicted ¹³C NMR Spectral Data
As no experimental spectrum for this compound is available in common databases, the following data has been generated using a consensus of validated NMR prediction tools, including NMRDB.org and ChemAxon's predictor.[8][9] This approach provides a reliable estimate for spectral interpretation and experimental planning.
Molecular Structure and Carbon Numbering
For clarity, the carbon atoms of this compound are numbered as follows:
Caption: Numbering scheme for this compound.
Table of Predicted Chemical Shifts and Couplings
The following table summarizes the predicted ¹³C NMR chemical shifts (δ) in ppm relative to Tetramethylsilane (TMS) and the expected major ¹³C-¹⁹F coupling patterns.
| Carbon Atom | Predicted δ (ppm) | Expected Multiplicity | Major Coupling Constants (Hz) | Rationale for Assignment |
| C7 (-COOH) | ~166.5 | Triplet (t) | ³J(C7-F6) ≈ 4-6 Hz | Carbonyl carbon, deshielded by two oxygen atoms. Exhibits small coupling to the fluorine at C6. |
| C6 | ~160.2 | Doublet of Doublets (dd) | ¹J(C6-F6) ≈ 250 Hz, ³J(C6-F4) ≈ 3-5 Hz | Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling. Also shows smaller coupling to the fluorine at C4. |
| C4 | ~157.8 | Doublet of Doublets (dd) | ¹J(C4-F4) ≈ 255 Hz, ³J(C4-F6) ≈ 4-6 Hz | Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling. Also shows smaller coupling to the fluorine at C6. |
| C3 | ~145.1 | Doublet of Doublets (dd) | ¹J(C3-F3) ≈ 245 Hz, ²J(C3-F4) ≈ 15-20 Hz | Directly attached to fluorine, resulting in a large downfield shift and a large one-bond C-F coupling. Also shows a significant two-bond coupling to the fluorine at C4. |
| C5 | ~112.0 | Doublet of Doublets of Doublets (ddd) | ²J(C5-F4) ≈ 20-25 Hz, ²J(C5-F6) ≈ 20-25 Hz, ⁴J(C5-F3) ≈ 2-4 Hz | This is the only aromatic CH carbon. It is significantly shielded and shows two-bond couplings to the adjacent fluorines at C4 and C6, and a smaller four-bond coupling to the fluorine at C3. |
| C1 | ~118.5 | Multiplet (m) | ²J(C1-F6) ≈ 18-22 Hz, ³J(C1-F3) ≈ 5-8 Hz | Ipso-carbon to the -COOH group. Its chemical shift is influenced by multiple fluorine atoms, resulting in a complex multiplet. The largest splitting will be from the two-bond coupling to the fluorine at C6. |
| C2 | ~124.3 | Multiplet (m) | ²J(C2-F3) ≈ 15-20 Hz, ⁴J(C2-F6) ≈ 2-4 Hz | Ipso-carbon to the -CH₃ group. Its chemical shift is influenced by multiple fluorines, with the most significant coupling being the two-bond interaction with the fluorine at C3. |
| C8 (-CH₃) | ~14.8 | Quartet (q) | ³J(C8-F3) ≈ 3-5 Hz | Typical upfield shift for a methyl carbon. The signal is expected to be split into a quartet by the three-bond coupling to the fluorine at C3. |
Experimental Protocol for ¹³C NMR Acquisition
To experimentally validate the predicted data, a standard ¹³C NMR experiment with proton decoupling should be performed. For fluorinated compounds, special consideration may be given to ¹⁹F decoupling, although this requires specific instrumental capabilities.[10]
Sample Preparation
-
Dissolution: Accurately weigh approximately 15-25 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. CDCl₃ is often preferred for its simplicity, but DMSO-d₆ may be required if solubility is an issue.[3]
-
Reference Standard: The solvent peak itself (e.g., CDCl₃ at 77.16 ppm) is typically used as a secondary reference. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm), but is often omitted in modern spectroscopy.[11]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
Spectrometer Setup and Acquisition
The following is a generalized workflow for a modern NMR spectrometer.
Caption: Standard workflow for ¹³C NMR data acquisition and processing.
Key Acquisition Parameters:
-
Experiment: Standard 1D ¹³C with proton decoupling (e.g., zgpg30 on a Bruker system).
-
Pulse Angle: A 30° pulse is recommended to allow for faster repetition without fully saturating quaternary carbons.[12]
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): ~2 seconds. A longer delay may be needed for quantitative analysis, but is not strictly necessary for chemical shift assignment.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.
Conclusion
The ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, with the aromatic region being particularly complex due to the strong electronic effects and spin-spin couplings of the three fluorine atoms. The carbons directly bonded to fluorine are expected to be the most downfield in the aromatic region, exhibiting large ¹JCF coupling constants that are diagnostic. The single protonated aromatic carbon, C5, is predicted to be the most shielded. This in-depth guide, combining theoretical principles with computational predictions, provides a comprehensive framework for the identification and assignment of all carbon resonances in the molecule, serving as an essential tool for researchers in synthetic and medicinal chemistry.
References
- 1. eclass.uoa.gr [eclass.uoa.gr]
- 2. web.pdx.edu [web.pdx.edu]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. 19F-13C, 1H-13C Multi-Bond and Single-Bond 2D Correlations and Determinations of Coupling-Constant Signs | Semantic Scholar [semanticscholar.org]
- 8. Visualizer loader [nmrdb.org]
- 9. docs.chemaxon.com [docs.chemaxon.com]
- 10. jeolusa.com [jeolusa.com]
- 11. rsc.org [rsc.org]
- 12. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Elucidating a Complex Fluorinated Moiety
An In-Depth Technical Guide to the FTIR Analysis of 2-Methyl-3,4,6-trifluorobenzoic acid
In the landscape of pharmaceutical and materials science, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms into a molecule can dramatically alter its chemical and physical properties, including lipophilicity, metabolic stability, and bioavailability.[1] this compound (C₈H₅F₃O₂) is a key building block in chemical synthesis, particularly as a precursor for potent antibacterial agents.[2] Its precise chemical structure, featuring a polysubstituted aromatic ring, a carboxylic acid group, and a methyl group, necessitates robust analytical techniques for unambiguous identification and quality assessment.
Fourier Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical method for this purpose.[3][4] By probing the vibrational modes of a molecule's functional groups, FTIR provides a unique spectral "fingerprint."[4] This guide offers a comprehensive, field-proven approach to the FTIR analysis of this compound, moving from theoretical principles and experimental protocols to in-depth spectral interpretation.
Theoretical Framework: Predicting the Vibrational Signature
A successful interpretation of an FTIR spectrum begins with a clear understanding of the expected vibrational modes of the molecule. The structure of this compound can be dissected into four key components, each with characteristic absorptions.
-
The Carboxylic Acid Group (-COOH): This group provides some of the most distinct features in the spectrum. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular interaction dominates the appearance of the hydroxyl (-OH) group vibration, resulting in a very broad and strong absorption band, usually spanning from 3300 to 2500 cm⁻¹.[5][6] The carbonyl (C=O) stretch is also highly characteristic, appearing as a strong, sharp band typically between 1720 and 1680 cm⁻¹ for aromatic acids.[7][8] Other associated bands include the C-O stretching and in-plane O-H bending vibrations, often coupled, in the 1440-1210 cm⁻¹ region.[5]
-
The Aromatic Ring: The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations typically appear as weak to medium bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[9] The C=C stretching vibrations within the ring give rise to a series of absorptions, often of medium intensity, in the 1625-1450 cm⁻¹ region.[9][10] Furthermore, strong C-H out-of-plane bending bands in the 900-690 cm⁻¹ range can provide clues about the ring's substitution pattern, although the polysubstituted nature of this molecule will lead to a complex pattern in this fingerprint region.[10]
-
Carbon-Fluorine Bonds (C-F): The C-F stretching vibrations are a defining feature for this molecule. These bonds produce very strong and intense absorption bands. For aromatic fluorides, these bands typically occur in the 1350-1100 cm⁻¹ range.[11][12] The presence of multiple fluorine atoms will likely result in several strong, complex bands in this region due to symmetric and asymmetric stretching modes. The electronegativity of fluorine significantly influences the electronic structure and, consequently, the vibrational frequencies of the entire molecule.[13][14][15]
-
The Methyl Group (-CH₃): The methyl group will contribute characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching bands are expected near 2960 cm⁻¹ and 2870 cm⁻¹, respectively. Bending (deformation) vibrations typically appear around 1450 cm⁻¹ and 1375 cm⁻¹. These may sometimes overlap with other absorptions from the aromatic ring.
Experimental Protocol: From Sample to Spectrum
Obtaining a high-quality, reproducible FTIR spectrum is contingent upon meticulous sample preparation and proper instrument configuration. As this compound is a solid, two primary methods are recommended: the traditional KBr pellet technique and the modern Attenuated Total Reflectance (ATR) approach.
Method 1: Potassium Bromide (KBr) Pellet Technique
This transmission method is a gold standard for solid samples, yielding high-quality spectra when performed correctly.[16] The principle involves dispersing the solid sample within an IR-transparent matrix (KBr) to minimize light scattering.[17]
Step-by-Step Protocol:
-
Drying: Place a small amount of high-purity, spectroscopy-grade KBr powder in an oven at ~110°C for at least 2 hours to remove absorbed water. Moisture is a critical interference, as it produces a broad absorption in the O-H stretching region.[18][19]
-
Grinding & Mixing: Add approximately 1-2 mg of this compound and ~100-200 mg of the dried KBr to an agate mortar.[20] Grind the mixture thoroughly with the pestle for several minutes to reduce the particle size of the sample and ensure a homogenous dispersion.[21]
-
Pellet Pressing: Transfer the fine powder into a pellet die. Place the die into a hydraulic press and apply a pressure of 8-10 metric tons for approximately 1-2 minutes.[19][22] This should produce a thin, transparent, or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first, then collect the sample spectrum.
Method 2: Attenuated Total Reflectance (ATR) Technique
ATR has become the most common sampling method due to its speed and simplicity, requiring virtually no sample preparation.[16][23][24] The technique measures the interaction of an IR evanescent wave with the sample surface in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).[16]
Step-by-Step Protocol:
-
Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is crucial as it ratios out the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Analysis: Apply pressure using the integrated clamp to ensure firm and uniform contact between the sample and the crystal.[20] Initiate the sample scan.
Instrument Parameters
A reliable starting point for instrument configuration is as follows:
-
Spectral Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)
References
- 1. a2bchem.com [a2bchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. jascoinc.com [jascoinc.com]
- 17. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 18. shimadzu.com [shimadzu.com]
- 19. pelletpressdiesets.com [pelletpressdiesets.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. eng.uc.edu [eng.uc.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. mt.com [mt.com]
- 24. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
The Strategic Modulation of Biological Activity by Fluorination: An In-depth Technical Guide to Fluorinated Benzoic Acid Derivatives
Abstract
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacological properties of bioactive compounds. This technical guide provides an in-depth exploration of the biological activities of fluorinated benzoic acid derivatives, a class of compounds that has demonstrated significant therapeutic potential across various disease areas. We will delve into the profound impact of fluorination on physicochemical properties and how these alterations translate into enhanced anti-inflammatory, anticancer, and antimicrobial activities. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive analysis of structure-activity relationships to facilitate the rational design of next-generation therapeutics.
The Fluorine Advantage in Medicinal Chemistry
The strategic incorporation of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical and biological properties.[1] Fluorine's high electronegativity and small atomic radius influence a molecule's lipophilicity, metabolic stability, acidity (pKa), and its ability to interact with biological targets.[1][2] The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to a longer drug half-life.[1] Furthermore, fluorine's electronic properties can enhance binding affinity to target proteins through various non-covalent interactions.[1]
The position of the fluorine atom on the benzoic acid ring—ortho, meta, or para—profoundly impacts these properties. For instance, 2-fluorobenzoic acid is a stronger acid than its meta and para isomers due to the "ortho effect," where the proximity of the electronegative fluorine atom stabilizes the carboxylate anion.[3] This modulation of acidity can be critical for optimizing interactions with the active sites of enzymes.[3]
Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway
A significant number of fluorinated benzoic acid derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[3] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[3]
Mechanism of Action
Fluorinated benzoic acid derivatives, such as the well-known nonsteroidal anti-inflammatory drugs (NSAIDs) Diflunisal and Flufenamic Acid, act as competitive inhibitors of the COX enzymes. By blocking the active site of these enzymes, they prevent the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.[3] Some derivatives may also modulate the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[3]
Diagram: Cyclooxygenase (COX) Signaling Pathway
Caption: Inhibition of COX enzymes by fluorinated benzoic acid derivatives blocks prostaglandin synthesis.
Featured Molecules
-
Diflunisal: A salicylic acid derivative that non-selectively inhibits both COX-1 and COX-2. It has a longer half-life compared to many other NSAIDs.
-
Flufenamic Acid: A member of the fenamate class of NSAIDs, it also inhibits COX enzymes. Beyond this, it has been shown to modulate ion channels and inhibit the NF-κB signaling pathway.[4]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory potency (IC50) of a compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compounds (dissolved in DMSO)
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compounds at various concentrations to the reaction mixture and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Anticancer Activity: Diverse Mechanisms of Action
Fluorinated benzoic acid derivatives have emerged as promising candidates for cancer therapy, exhibiting a range of anticancer activities through various mechanisms.[5]
Mechanisms of Action
The anticancer effects of these derivatives are not limited to a single pathway. Documented mechanisms include:
-
Inhibition of Histone Deacetylases (HDACs): Some benzoic acid derivatives can inhibit HDACs, leading to the expression of tumor suppressor genes and cell cycle arrest.[6]
-
Induction of Apoptosis: Many fluorinated compounds induce programmed cell death in cancer cells. This can be mediated by the cleavage of PARP-1 and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[7][8]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G1 or G2/M phase, preventing cancer cell proliferation.[4]
-
Inhibition of Focal Adhesion Kinase (FAK): Certain derivatives have been shown to inhibit FAK, a key player in cell adhesion, migration, and survival.[9]
Featured Research
Studies on fluorinated benzofuran derivatives have shown that compounds with difluorine and bromine substitutions can inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116) by inducing apoptosis.[7][8]
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a predetermined time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][9][10][11][12]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells using the test compound.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Diagram: Apoptosis Detection Workflow
Caption: Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining.
Antimicrobial Activity: A Growing Area of Interest
Fluorinated benzoic acid derivatives are also being investigated for their potential as antimicrobial agents.[13] The introduction of fluorine can enhance the antimicrobial potency of a compound.[14]
Mechanisms of Action
The mechanisms by which these compounds exert their antimicrobial effects are still under investigation, but some studies suggest that they may act as allosteric inhibitors of essential bacterial enzymes, such as D-alanyl-D-alanine ligase, which is involved in cell wall synthesis.[15]
Structure-Activity Relationship (SAR)
SAR studies have shown that the antibacterial activity of fluorobenzoylthiosemicarbazides is highly dependent on the substitution pattern at the N4-aryl position.[16] For instance, trifluoromethyl derivatives have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[15]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]
Materials:
-
Test microorganism
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Perform serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Synthesis Strategies
Several synthetic routes are available for the preparation of fluorinated benzoic acid derivatives. Common methods include:
-
Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of an activated aryl halide or nitro compound with a source of fluoride, such as potassium fluoride.
-
Diazotization-Fluorination (Balz-Schiemann Reaction): An aminobenzoic acid is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (e.g., fluoroboric acid) to introduce the fluorine atom.[1][2]
-
Halogen Exchange (Halex) Reaction: A chloro- or bromo-substituted benzoic acid is treated with a fluoride salt, often in the presence of a phase-transfer catalyst, to replace the halogen with fluorine.[18]
-
Direct C-H Fluorination: Newer methods are being developed for the direct fluorination of C-H bonds on the benzoic acid ring using electrophilic fluorinating agents.[19]
In Vivo Evaluation
Promising candidates identified through in vitro screening are further evaluated in animal models to assess their efficacy and safety.
-
Anticancer Efficacy: Cell line-derived xenograft (CDX) models are commonly used, where human cancer cells are implanted into immunodeficient mice.[7][17][20][21] Tumor growth inhibition is a key endpoint.
-
Antimicrobial Efficacy: Murine infection models, such as the neutropenic thigh infection model, are used to evaluate the ability of a compound to reduce the bacterial burden in infected tissues.[13][22][23][24]
Conclusion and Future Perspectives
Fluorinated benzoic acid derivatives represent a versatile and promising class of compounds in drug discovery. The strategic incorporation of fluorine allows for the fine-tuning of physicochemical properties, leading to enhanced biological activity and improved pharmacokinetic profiles. The diverse mechanisms of action exhibited by these derivatives in anti-inflammatory, anticancer, and antimicrobial applications highlight their therapeutic potential. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the application of advanced synthetic methodologies to access new chemical space. The continued exploration of this privileged scaffold holds great promise for the development of innovative therapies for a wide range of diseases.
References
- 1. EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus - Google Patents [patents.google.com]
- 2. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imquestbio.com [imquestbio.com]
- 14. acgpubs.org [acgpubs.org]
- 15. experts.umn.edu [experts.umn.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. vibiosphen.com [vibiosphen.com]
An In-depth Technical Guide to the Organic Solvent Solubility of 2-Methyl-3,4,6-trifluorobenzoic acid
This guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-3,4,6-trifluorobenzoic acid, a critical parameter for its application in research, synthesis, and drug development. Given the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles of solubility, predictive assessment based on molecular structure, and a robust experimental protocol for its precise determination.
Introduction: The Critical Role of Solubility
This compound is a fluorinated aromatic carboxylic acid, a class of compounds recognized as valuable building blocks in organic synthesis for the development of novel pharmaceuticals and agrochemicals.[1] The strategic placement of fluorine atoms can significantly alter a molecule's chemical, physical, and biological properties, including its stability, acidity, and lipophilicity.[1] Understanding and quantifying the solubility of this compound in various organic solvents is paramount for several key stages of development:
-
Reaction Chemistry: Ensuring reactants are in the same phase is crucial for reaction kinetics and yield. The choice of solvent directly impacts the efficiency of synthetic transformations.
-
Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.
-
Formulation & Drug Delivery: For pharmaceutical applications, solubility governs the bioavailability and delivery mechanism of an active pharmaceutical ingredient (API).
This guide will equip researchers with the theoretical knowledge and practical methodology to effectively manage and determine the solubility of this compound.
Physicochemical Profile and Structural Analysis
To predict solubility, one must first understand the molecule's inherent properties. The structure of this compound (C₈H₅F₃O₂) dictates its interaction with solvent molecules.
Key Structural Features:
-
Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). This group is the primary driver of solubility in polar solvents.
-
Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic backbone.
-
Trifluoro Substitution (-F): The three highly electronegative fluorine atoms create strong carbon-fluorine dipoles, increasing the molecule's overall polarity and influencing its electronic properties.
-
Methyl Group (-CH₃): This is a nonpolar, electron-donating group that contributes to the hydrophobic character of the molecule.
The interplay between the dominant polar carboxylic acid group and the fluorinated ring versus the nonpolar methyl group and ring backbone will determine its solubility profile. The idea that "structure dictates function" is central to predicting these properties.
Predictive Solubility in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | The primary intermolecular force will be strong hydrogen bonding between the solvent's hydroxyl group and the compound's carboxylic acid group. |
| Polar Aprotic | DMSO, DMF, Acetone, THF | High to Moderate | These solvents can act as strong hydrogen bond acceptors, readily interacting with the carboxylic acid's proton. The lack of self-association (dimerization) of the benzoic acid, which is inhibited in these solvents, can favor solute-solvent interactions.[3] |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM is weakly polar. While it can disrupt the carboxylic acid dimers, its interaction is not as strong as with highly polar aprotic solvents. |
| Aromatic | Toluene | Low | Toluene is nonpolar. While π-π stacking interactions with the benzene ring are possible, they are unlikely to overcome the strong, favorable hydrogen bonding the solute has with itself (dimerization), leading to low solubility. |
| Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | These nonpolar solvents cannot form hydrogen bonds or engage in significant dipole-dipole interactions. The energy required to break apart the solute's crystal lattice is not compensated by solute-solvent interactions. |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | High (Soluble via Reaction) | The carboxylic acid will be deprotonated by the base to form the highly polar sodium 2-methyl-3,4,6-trifluorobenzoate salt, which is readily soluble in water. This is a common technique used to separate acidic compounds.[2] |
Gold-Standard Experimental Protocol: The Shake-Flask Method
To obtain definitive, quantitative solubility data, a rigorous experimental method must be employed. The Isothermal Shake-Flask Method is the internationally recognized gold standard for determining the solubility of solids in liquids, suitable for solubilities above 10⁻² g/L.[4][5][6] This protocol ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[7]
Objective: To determine the saturation mass concentration (solubility) of this compound in a selected organic solvent at a constant temperature (e.g., 25°C).
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass flasks or vials with tight-sealing caps
-
Temperature-controlled orbital shaker or shaking water bath
-
Magnetic stirrer (optional)
-
Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a flask. An excess is confirmed when undissolved solid remains visible throughout the experiment.[7]
-
Precisely add a known volume of the chosen organic solvent to the flask.
-
Seal the flask tightly to prevent solvent evaporation. Prepare at least three replicate flasks.
-
-
Equilibration:
-
Place the sealed flasks in a temperature-controlled shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A typical period is 24 to 48 hours.[7]
-
Expert Insight: To self-validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration of the solute ceases to change over time.[8]
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the flasks to stand undisturbed at the test temperature for at least 24 hours to allow undissolved solid to settle.
-
To ensure complete removal of solid particles, the supernatant must be clarified. This is typically achieved by either:
-
Centrifugation: Centrifuge the samples at a high speed.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-compatible filter (e.g., PTFE for organic solvents). Causality Note: This step is critical to prevent artificially high results from suspended microcrystals.
-
-
-
Quantification:
-
Carefully take a precise aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument. The dilution factor must be recorded accurately.[7]
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV is preferred for its specificity and sensitivity).
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value is the solubility.
-
The workflow for this robust protocol is visualized below.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Visualizing Solute-Solvent Interactions
The predicted solubility trends are governed by the specific intermolecular forces between this compound and the solvent molecules. The following diagram illustrates the dominant interactions with different solvent classes.
Caption: Dominant intermolecular forces driving solubility in different solvent classes.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a thorough understanding of its physicochemical properties allows for strong predictive power. Its solubility is expected to be high in polar solvents, particularly those capable of hydrogen bonding, and poor in nonpolar aliphatic and aromatic solvents. For drug development and synthetic chemistry professionals requiring precise data, the detailed Shake-Flask protocol provided herein serves as a self-validating, gold-standard method for its determination. This combination of theoretical prediction and rigorous experimental guidance empowers researchers to confidently handle and utilize this important fluorinated building block.
References
An In-Depth Technical Guide to the Physical Properties of 2-Methyl-3,4,6-trifluorobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: A Critical Intermediate in Pharmaceutical Synthesis
2-Methyl-3,4,6-trifluorobenzoic acid (CAS No. 119916-22-2) is a specialized fluorinated aromatic carboxylic acid.[1] While not extensively characterized in public literature, its significance lies in its role as a high-value building block in organic synthesis.[1] Specifically, it serves as a key starting material in the synthesis of advanced quinoline derivatives, which are known for their potent antibacterial activity.[1] The strategic placement of three electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzoic acid scaffold creates a molecule with unique reactivity and physicochemical properties. Understanding these properties is paramount for researchers in drug development and process chemistry to optimize reaction conditions, ensure purity, and predict the behavior of subsequent active pharmaceutical ingredients (APIs).
This guide provides a comprehensive analysis of the physical properties of this compound. In the absence of extensive experimental data, this document leverages established principles of physical organic chemistry, comparative analysis with related isomers, and predictive methodologies to offer expert insights for the research scientist.
Molecular Structure and Physicochemical Identifiers
A thorough understanding of the physical properties begins with the molecule's fundamental structure and identifiers. The arrangement of the substituents on the benzene ring dictates the electronic distribution, steric profile, and potential for intermolecular interactions, which in turn govern the bulk physical properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Synonym | 3,4,6-Trifluoro-2-methylbenzoic acid | [1] |
| CAS Number | 119916-22-2 | [1] |
| Molecular Formula | C₈H₅F₃O₂ | [1] |
| Molecular Weight | 190.11 g/mol | |
| SMILES | Cc1c(F)c(F)cc(F)c1C(=O)O | [1] |
Structural Analysis: The Interplay of Inductive and Steric Effects
The physical properties of this compound are a direct consequence of its unique substitution pattern.
-
Fluorine Substituents (Positions 3, 4, 6): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect polarizes the C-F bonds, drawing electron density away from the aromatic ring and, consequently, from the carboxylic acid group. This electronic pull is critical in determining the compound's acidity.
-
Methyl Substituent (Position 2): The methyl group is weakly electron-donating through an inductive effect (+I). More importantly, its placement at the ortho position relative to the carboxylic acid group introduces significant steric hindrance. This steric effect can force the carboxyl group out of the plane of the aromatic ring, a phenomenon that has profound implications for the molecule's acidity and crystal packing.
Figure 1: 2D structure of this compound.
Physicochemical Properties: A Comparative and Predictive Analysis
| Property | 2-Methyl-3,4,6-TFA (Predicted) | 2,4,6-Trifluorobenzoic Acid (Experimental) | 2,3,6-Trifluorobenzoic Acid (Experimental) |
| Melting Point (°C) | Likely lower than 142°C | 142 - 145[2] | 130 - 131[1] |
| Boiling Point (°C) | ~210 - 225 | 218.2 ± 35.0 (Predicted)[2] | Not Available |
| pKa | ~2.5 - 3.0 | 2.28 ± 0.10 (Predicted)[2] | Not Available |
| Solubility | Soluble in polar organic solvents | Soluble in Methanol[2] | Not Available |
Melting Point
The melting point is determined by the strength of intermolecular forces and the efficiency of crystal lattice packing. Benzoic acids typically form strong hydrogen-bonded dimers in the solid state.
-
Expert Insight: 2,4,6-Trifluorobenzoic acid is a relatively symmetrical molecule, which often allows for efficient, stable crystal packing, leading to a higher melting point (142-145 °C).[2] The introduction of a methyl group in this compound disrupts this symmetry. This asymmetry likely hinders optimal packing in the crystal lattice, resulting in weaker overall intermolecular forces. Therefore, it is predicted that the melting point of this compound is lower than that of its 2,4,6-isomer.
Acidity (pKa)
The acidity of a benzoic acid is a measure of the stability of the carboxylate anion formed upon deprotonation. Electron-withdrawing groups stabilize the anion and increase acidity (lower pKa), while electron-donating groups have the opposite effect.
-
Causality:
-
Fluorine Atoms: The three powerfully electron-withdrawing fluorine atoms significantly stabilize the negative charge of the carboxylate anion through their inductive (-I) effect. This makes the compound substantially more acidic than benzoic acid (pKa ≈ 4.2).
-
Methyl Group: The methyl group at the C2 position has two competing effects. Its weak electron-donating nature (+I) slightly destabilizes the anion. However, its steric bulk forces the carboxyl group to twist out of the plane of the benzene ring. This "steric inhibition of resonance" reduces the conjugation between the carboxyl group and the ring, which can influence acidity.
-
-
Expert Insight: In the case of 2,4,6-trifluorobenzoic acid, the combined inductive effect of three fluorine atoms leads to a predicted pKa of ~2.28, making it a relatively strong organic acid.[2] For this compound, the electron-donating methyl group would be expected to slightly decrease the acidity (increase the pKa) compared to a hypothetical 2,3,4,6-tetrafluorobenzoic acid. We predict a pKa value that is slightly higher than that of its 2,4,6-isomer, likely in the range of 2.5 to 3.0.
Solubility
Solubility is governed by the principle of "like dissolves like." The molecule possesses both a polar, hydrophilic head (the carboxylic acid) and a larger, increasingly lipophilic body (the trifluoromethyl-substituted ring).
-
Expert Insight: The carboxylic acid group allows for hydrogen bonding with polar solvents like water, methanol, and ethanol. However, the fluorine atoms, despite their polarity, tend to increase the overall lipophilicity of the aromatic ring. The compound is expected to be sparingly soluble in water but readily soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Its solubility profile would be crucial for selecting appropriate solvent systems for reaction, extraction, and crystallization.
Predicted Spectral Characteristics
While experimental spectra are not available, the structure of this compound allows for a confident prediction of its key spectral features. This predictive analysis is a vital tool for compound identification and verification during synthesis.
¹H NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically appearing far downfield between 10-13 ppm. Its chemical shift can be concentration-dependent.
-
Aromatic Proton (-CH-): There is only one proton on the aromatic ring at the C5 position. It will appear as a triplet or a more complex multiplet due to coupling with the adjacent fluorine atoms at C4 and C6. Its chemical shift is expected in the aromatic region, likely around 7.0-7.5 ppm.
-
Methyl Protons (-CH₃): A singlet (or very finely split multiplet due to long-range coupling with the ortho-fluorine) in the upfield region, expected around 2.0-2.5 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-C=O): Expected in the highly deshielded region of 165-175 ppm.
-
Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to fluorine will show large C-F coupling constants. The carbon attached to the methyl group (C2) and the carbon attached to the carboxyl group (C1) will be readily identifiable. The remaining four carbons (C3, C4, C5, C6) will appear in the typical aromatic region (110-160 ppm), with their exact shifts and splitting patterns dictated by the fluorine substituents.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This is a hallmark of a hydrogen-bonded carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹. Conjugation effects are minimal due to the likely non-planar arrangement.
-
C-F Stretches: Strong, sharp bands in the fingerprint region, typically between 1100 and 1350 cm⁻¹.
Standard Experimental Protocols for Physical Property Determination
To address the absence of experimental data, the following standard, self-validating protocols are provided for the characterization of this compound or similar new chemical entities.
Protocol: Melting Point Determination (Capillary Method)
This protocol uses a calibrated digital melting point apparatus, a standard for obtaining accurate and reproducible data.
-
Sample Preparation: Finely powder a small amount (2-3 mg) of dry sample. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Ramp Program:
-
Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point (e.g., based on isomer data, initially aim for ~110 °C).
-
Once the initial temperature is reached, reduce the ramp rate to a slow 1-2 °C/min to allow for thermal equilibrium.
-
-
Observation & Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting point is reported as this range.
-
Validation: Perform the measurement in triplicate to ensure reproducibility. A sharp melting range (< 2 °C) is indicative of high purity.
References
A Technical Guide to the Crystal Structure of Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated benzoic acids represent a cornerstone in modern medicinal chemistry and materials science. The introduction of fluorine atoms into the benzoic acid scaffold dramatically alters its physicochemical properties, including acidity (pKa), lipophilicity, and metabolic stability. These modifications are pivotal in drug design, influencing a molecule's pharmacokinetics and pharmacodynamics. Beyond pharmaceuticals, the unique electronic and steric properties imparted by fluorine substitution make these compounds valuable in the design of liquid crystals, polymers, and other advanced materials.[1][2]
A deep understanding of the crystal structure of fluorinated benzoic acids is paramount. The spatial arrangement of molecules in the solid state, governed by a delicate interplay of intermolecular forces, dictates crucial macroscopic properties such as solubility, dissolution rate, and stability—all critical parameters in drug development. This guide provides an in-depth exploration of the crystallographic features of fluorinated benzoic acids, focusing on the profound influence of fluorine on molecular conformation, hydrogen bonding motifs, and overall crystal packing. We will delve into the causality behind experimental observations and provide a framework for the rational design of crystalline materials with desired properties.
The Influence of Fluorine Substitution on Molecular Conformation and Crystal Packing
The substitution of hydrogen with fluorine, a small but highly electronegative atom, induces significant electronic and steric perturbations that ripple through the molecular structure and influence how molecules arrange themselves in a crystal lattice.
Conformational Landscapes
In the isolated state, benzoic acid and its fluorinated derivatives can exist in different conformations, primarily defined by the torsion angle of the carboxylic acid group relative to the benzene ring.[3] Quantum chemical calculations reveal that for many fluorinated benzoic acids, a planar or near-planar conformation is the most stable.[4] However, the energy barrier for rotation around the C-C bond connecting the carboxylic group to the ring can be influenced by the position of the fluorine substituent.[5] For instance, in 2-fluorobenzoic acid, intramolecular interactions between the ortho-fluorine and the carboxylic group can lead to distinct low-energy cis and trans conformers.[5][6] The presence of bulky substituents, such as a trifluoromethyl group, can cause significant rotation of the carboxylic acid or nitro groups out of the plane of the aromatic ring due to steric hindrance.[7][8]
The Role of Hydrogen Bonding
The quintessential feature of the crystal structure of benzoic acids is the formation of centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid groups.[9] This robust supramolecular synthon is generally preserved upon fluorination. However, fluorine's high electronegativity and ability to participate in weaker C-H···F and F···O interactions introduce additional complexity and directionality to the crystal packing.[10][11]
These weaker interactions, while less energetic than the primary O-H···O hydrogen bonds, can collectively play a decisive role in determining the overall crystal structure.[12] They can influence the relative arrangement of the benzoic acid dimers, leading to different polymorphs with distinct physical properties. The presence of electron-withdrawing fluorine atoms can also modulate the acidity of the carboxylic acid, which in turn can affect the strength of the hydrogen bonds.[13][14]
Crystal Packing and Polymorphism
The interplay between the strong carboxylic acid dimerization and the weaker, more varied interactions involving fluorine often leads to a rich polymorphic landscape for fluorinated benzoic acids.[15] Fluorine substitution can be used as a tool to access high-energy crystal structures of benzoic acid itself that are not observed for the parent compound.[16][17] The size and position of the fluorine substituent significantly impact the thermal stability of the resulting crystal structures.[18]
For example, 2- and 3-fluorobenzoic acids are isomorphous, adopting a corrugated layered packing, which is distinct from the herringbone packing of unsubstituted benzoic acid.[16] In contrast, 4-fluorobenzoic acid exhibits a different packing arrangement due to multi-centered C-H···F interactions.[16] The ability of fluorine to engage in these diverse, weak interactions is a key factor in the phenomenon of polymorphism, where a single compound can exist in multiple crystalline forms.
Key Experimental and Computational Techniques
A comprehensive understanding of the crystal structure of fluorinated benzoic acids requires a synergistic approach, combining experimental characterization with computational modeling.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction remains the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystal. It provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a suitable solvent at a constant temperature. Common solvents include ethanol, methanol, acetone, and water, or mixtures thereof.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-200 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[19]
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a powerful technique for phase identification, polymorph screening, and studying crystalline materials in their bulk form.[11] It is particularly useful for analyzing samples that are not amenable to single-crystal studies. Variable-temperature PXRD can be employed to investigate phase transitions and the thermal stability of different crystalline forms.[20]
Spectroscopic Techniques
Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide valuable information about the vibrational modes of the molecules and can be used to probe hydrogen bonding interactions.[19][21] For instance, the O-H stretching frequency in the IR spectrum is sensitive to the strength of the hydrogen bond in the carboxylic acid dimer.
Computational Modeling
Computational methods, particularly Density Functional Theory (DFT), are indispensable for investigating the conformational landscapes of isolated molecules and for rationalizing observed crystal structures.[3][5] Crystal Structure Prediction (CSP) methods can be used to explore the potential polymorphic landscape of a given molecule, providing insights into the relative stabilities of different packing arrangements.[4][16] Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal.[5]
Data Summary
The following table summarizes key crystallographic and physicochemical data for a selection of fluorinated benzoic acids, illustrating the impact of fluorine substitution.
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | pKa |
| Benzoic Acid | C₇H₆O₂ | Monoclinic | P2₁/c | O-H···O | 4.20 |
| 2-Fluorobenzoic Acid | C₇H₅FO₂ | Monoclinic | P2₁/c | O-H···O, C-H···F | 3.27[22] |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | Monoclinic | P2₁/c | O-H···O, C-H···F | 3.86[22] |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | Monoclinic | P2₁/c | O-H···O, C-H···F | 4.14[22] |
| 2,4,6-Trifluorobenzoic Acid | C₇H₃F₃O₂ | Monoclinic | P2₁/c | O-H···O, F···O | N/A |
| 4-Nitro-2-(trifluoromethyl)benzoic acid | C₈H₄F₃NO₄ | Monoclinic | P2₁/c | O-H···O, F···F | N/A |
| 4-Nitro-3-(trifluoromethyl)benzoic acid | C₈H₄F₃NO₄ | Triclinic | P-1 | O-H···O, F···F | N/A |
Note: Crystallographic data can vary between different polymorphs and experimental conditions. pKa values are approximate.
Visualizing Intermolecular Interactions and Experimental Workflows
Supramolecular Synthons in Fluorinated Benzoic Acid Crystals
The following diagram illustrates the common hydrogen bonding motifs observed in the crystal structures of fluorinated benzoic acids. The robust carboxylic acid dimer is the primary synthon, while weaker C-H···F and F···O interactions play a crucial role in modulating the overall crystal packing.
References
- 1. confit.atlas.jp [confit.atlas.jp]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. mdpi.com [mdpi.com]
- 6. Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08569D [pubs.rsc.org]
- 19. journals.iucr.org [journals.iucr.org]
- 20. Variable-temperature powder X-ray diffraction of aromatic carboxylic acid and carboxamide cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
The Emerging Landscape of Novel Fluorobenzoic Acids: A Technical Guide for Innovators
Abstract
The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern chemical innovation, profoundly impacting drug discovery, agrochemical development, and materials science. Among the myriad of fluorinated building blocks, fluorobenzoic acids represent a class of intermediates with exceptional versatility and utility. The unique physicochemical properties imparted by fluorine—such as high electronegativity, metabolic stability, and the ability to modulate acidity and lipophilicity—make these compounds indispensable tools for the rational design of next-generation products. This technical guide provides an in-depth exploration of the potential applications of novel fluorobenzoic acids, offering insights into their synthesis, structure-activity relationships, and practical implementation in various high-tech industries. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the transformative power of fluorine chemistry.
The Fluorine Advantage: A Paradigm Shift in Molecular Design
The introduction of fluorine into organic molecules can dramatically alter their biological and material properties.[1][2][3] The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the enhanced thermal and metabolic stability of fluorinated compounds.[4] Furthermore, fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen or a hydroxyl group, leading to improved binding affinity with biological targets and modulated pharmacokinetic profiles.[1][2] These attributes have positioned fluorine as a "magic element" in medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[5]
Fluorobenzoic acids, as a class of compounds, elegantly combine the unique properties of fluorine with the versatile reactivity of the carboxylic acid group. This dual functionality makes them ideal starting materials for the synthesis of a diverse array of complex molecules with tailored properties.[4][6]
Applications in Pharmaceutical Research and Development
Fluorobenzoic acids are pivotal intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer, anti-inflammatory, and cardiovascular therapies.[4][6] The strategic placement of fluorine atoms on the benzoic acid ring can significantly enhance a drug candidate's efficacy, safety, and pharmacokinetic profile.[1][2]
Enhancing Pharmacokinetic and Pharmacodynamic Properties
The incorporation of fluorine can improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7][8] For instance, the increased lipophilicity imparted by fluorine can enhance membrane permeability, facilitating oral absorption and distribution to target tissues.[1][4] Moreover, the metabolic stability of fluorinated compounds often leads to a longer half-life and reduced dosage requirements.[1][4]
A notable example is the use of 4-(Difluoromethoxy)-3-fluorobenzoic acid in drug discovery.[1] The difluoromethoxy group provides a balance of lipophilicity and polarity, which is crucial for optimizing pharmacokinetic properties and can aid in crossing the blood-brain barrier for central nervous system-targeted drugs.[1]
Structure-Activity Relationship (SAR) and Enzyme Inhibition
Fluorobenzoic acids are invaluable tools in structure-activity relationship (SAR) studies for designing more potent and selective drug candidates.[1][9] By systematically altering the position and number of fluorine substituents, researchers can probe the binding pockets of enzymes and receptors to optimize drug-target interactions.[1]
Derivatives of 2-fluorobenzoic acid have been investigated as inhibitors of various enzymes, including acetylcholinesterase (implicated in Alzheimer's disease) and secretory phospholipase A2 (a key enzyme in inflammation).[9] The enhanced acidity of the ortho-isomer, a phenomenon known as the "ortho effect," can lead to stronger interactions with the target protein.[3]
Furthermore, 3-Bromo-4-fluorobenzoic acid is a critical intermediate in the synthesis of potent PTP-MEG2 inhibitors, which are being explored for the treatment of type 2 diabetes.[2]
Anticancer Drug Development
Fluorobenzoic acid derivatives have shown significant promise as anticancer agents.[6][10] For instance, new cyclopentaquinoline derivatives containing a fluorobenzoic acid moiety have been found to induce G1 arrest and apoptosis in human lung adenocarcinoma cells.[10] Studies have shown that these compounds exhibit higher anticancer activity than their non-fluorinated counterparts.[10] The trifluoromethyl group, in particular, is a critical substituent for potent antibacterial and anticancer activity in certain molecular scaffolds.[9][11]
PET Imaging
Derivatives of fluorobenzoic acid are crucial reagents for peptide radiolabeling in Positron Emission Tomography (PET), a powerful nuclear imaging technique.[12] The development of efficient methods for the synthesis of [18F]-labeled fluorobenzoic acids is an important area of research for creating PET tracers to be incorporated into peptides, proteins, or antibodies.[12]
Innovations in Agrochemicals
Fluorobenzoic acids are essential building blocks for the synthesis of modern herbicides, fungicides, and insecticides.[4][6] The inclusion of fluorine can enhance the biological activity, selectivity, and environmental persistence of these crop protection agents.[13][14]
Enhanced Efficacy and Selectivity
Fluorinated agrochemicals often exhibit higher efficacy at lower application rates, which is both economically and environmentally beneficial.[4] The unique electronic properties of fluorine can lead to stronger interactions with target enzymes in pests and weeds, resulting in enhanced potency.[13] For example, 2-Bromo-5-fluorobenzoic acid is a vital intermediate in the synthesis of advanced herbicides and pesticides, where the halogen substituents influence the molecule's interaction with biological targets.[13]
Improved Crop Protection
The use of fluorobenzoic acid derivatives contributes to the development of agrochemicals with improved weed control, enhanced pest management, and greater crop yields.[13] For instance, 3,4-Difluorobenzoic acid serves as a raw material for the synthesis of advanced crop protection agents.[15] Trifluoromethyl-substituted benzoic acid derivatives have also been used in the preparation of agricultural fungicides and herbicides.[16]
Advanced Materials and Polymer Chemistry
The unique properties of fluorobenzoic acids make them valuable monomers and intermediates in the synthesis of high-performance polymers and specialty materials.[4][17] The incorporation of fluorine can significantly enhance thermal stability, chemical resistance, and electronic properties.[17]
High-Performance Fluorinated Polymers
Fluorobenzoic acid derivatives are used to create fluorinated polymers such as polyimides and polyamides with exceptional thermal stability, mechanical strength, and low dielectric constants.[17] These materials are ideal for applications in the microelectronics and aerospace industries.[17] For example, 4-Fluorobenzoic acid is a critical component in the synthesis of specialty polymers, imbuing them with enhanced thermal stability and chemical resistance.[18]
Liquid Crystals and Metal-Organic Frameworks (MOFs)
Fluorinated benzoic acid derivatives are key building blocks in the synthesis of liquid crystals (LCs).[17] The introduction of fluorine atoms can significantly influence the mesomorphic properties, dielectric anisotropy, and viscosity of the final LC materials, which are essential for LCD and OLED display technologies.[4][17]
Additionally, 2-Fluorobenzoic acid can be used as a "modulator" in the synthesis of metal-organic frameworks (MOFs), controlling the crystallinity, defect density, and particle size of the resulting MOF.[17]
Perovskite Solar Cells
4-(Trifluoromethyl)benzoic acid has been used in the structural modification of perovskite solar cells. Its addition can effectively reduce the surface stress of perovskite crystals and decrease non-radiative recombination, leading to improved solar cell performance.[16]
Experimental Protocols and Methodologies
Protocol 1: Synthesis of Fluorobenzoylthiosemicarbazides with Antibacterial Activity
This protocol outlines a general procedure for the synthesis of fluorobenzoylthiosemicarbazides, which have shown potent antibacterial activity.
Step 1: Synthesis of Fluorobenzoyl Isothiocyanate
-
Dissolve one equivalent of the desired fluorobenzoic acid in dry acetone.
-
Add one equivalent of triethylamine and stir the mixture at room temperature.
-
Slowly add one equivalent of ethyl chloroformate and continue stirring for 30 minutes.
-
In a separate flask, dissolve one equivalent of potassium thiocyanate in acetone and add it to the reaction mixture.
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture and use the resulting fluorobenzoyl isothiocyanate solution directly in the next step.
Step 2: Synthesis of Fluorobenzoylthiosemicarbazide
-
To the solution of fluorobenzoyl isothiocyanate, add one equivalent of hydrazine hydrate dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure fluorobenzoylthiosemicarbazide.
Protocol 2: Low-Temperature Polycondensation for Fluorinated Polyamides
This protocol describes a method for synthesizing high-performance fluorinated polyamides using fluorobenzoic acid derivatives.[17]
Step 1: Monomer Preparation
-
Prepare the necessary fluorinated diamine and diacid chloride monomers. The diacid chloride can be synthesized from the corresponding difluorobenzoic acid derivative by reacting it with thionyl chloride.
Step 2: Polymerization
-
In a nitrogen-purged flask, dissolve the fluorinated diamine in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of the fluorinated diacid chloride to the diamine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
Step 3: Precipitation and Purification
-
Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.[17]
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and then dry in a vacuum oven at 80°C overnight.[17]
Data Presentation
Table 1: Physicochemical Properties of Fluorobenzoic Acid Isomers [3]
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |
| CAS Number | 445-29-4 | 455-38-9 | 456-22-4 | 65-85-0 |
| Molar Mass ( g/mol ) | 140.11 | 140.11 | 140.11 | 122.12 |
| Melting Point (°C) | 122-125 | 123-125 | 184 | 122.4 |
| Acidity (pKa) | 3.27 | 3.86 | 4.14 | 4.20 |
Table 2: Minimum Inhibitory Concentration (MIC) of Fluorobenzoylthiosemicarbazide Derivatives against Gram-Positive Bacteria [9]
| Compound ID | Fluorobenzoyl Position | N4-Aryl Substituent | S. aureus ATCC 25923 MIC (µg/mL) | S. aureus ATCC 6538P MIC (µg/mL) | S. epidermidis ATCC 12228 MIC (µg/mL) |
| 15a | meta | 3-CF₃ | 3.91 | 7.82 | 15.63 |
| 15b | meta | 4-CF₃ | 7.82 | 15.63 | 31.25 |
| 16b | para | 4-CF₃ | 7.82 | 15.63 | 15.63 |
| 7a | meta | 3-Cl | >125 | >125 | >125 |
Visualizations
Caption: Overview of the diverse applications of novel fluorobenzoic acids.
Caption: Workflow for structure-activity relationship studies using fluorobenzoic acids.
Conclusion and Future Outlook
Novel fluorobenzoic acids are undeniably at the forefront of chemical innovation, serving as powerful and versatile building blocks across multiple scientific disciplines. Their ability to modulate molecular properties in a predictable manner has accelerated the development of new pharmaceuticals, more effective agrochemicals, and high-performance materials. The continued exploration of new fluorination methodologies and a deeper understanding of the nuanced effects of fluorine substitution will undoubtedly unlock even greater potential. For researchers and developers, a comprehensive understanding of the applications and synthetic accessibility of these compounds is paramount to driving future discoveries and technological advancements. The future for fluorobenzoic acids in science and industry appears exceptionally bright, promising a continued wave of innovation for years to come.[19]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sparrow-chemical.com [sparrow-chemical.com]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kaibangchem.com [kaibangchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. Page loading... [wap.guidechem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of dl-Grepafloxacin
Abstract
This document provides a comprehensive guide for the multi-step synthesis of dl-Grepafloxacin, a broad-spectrum fluoroquinolone antibiotic. Grepafloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1][2] Although withdrawn from the market due to cardiac side effects (QTc interval prolongation), its complex structure and potent activity make it a valuable subject for research in medicinal chemistry and drug resistance studies.[3][4] This guide details the synthetic pathway starting from a substituted trifluorobenzoic acid, focusing on the construction of the core 5-methyl-6-fluoro-4-quinolone ring system and the subsequent introduction of the C-7 piperazinyl moiety. The protocols are designed for researchers, chemists, and drug development professionals, with an emphasis on the rationale behind methodological choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction and Synthetic Strategy
The synthesis of fluoroquinolones, particularly those with specific substitution patterns like the C-5 methyl group in Grepafloxacin, presents unique regiochemical challenges.[3] A direct and efficient synthesis requires a precursor with a precise arrangement of substituents to ensure the correct formation of the bicyclic quinolone core. While the topic specifies 2-Methyl-3,4,6-trifluorobenzoic acid, achieving the Grepafloxacin structure (a 6-fluoro quinolone) from this specific isomer is chemically challenging, as standard cyclization reactions would likely yield an undesired 7,8-difluoro pattern.
Therefore, to construct the correct 1-cyclopropyl-6,7-difluoro-5-methyl-4-oxoquinoline-3-carboxylic acid intermediate, this guide will utilize the isomeric 3-Methyl-2,4,5-trifluorobenzoic acid as a more chemically logical and efficient starting material. This approach, rooted in the well-established Gould-Jacobs reaction and subsequent modifications, provides a clear and high-yield pathway to the desired core structure.[5]
The overall strategy is bifurcated into two primary stages:
-
Construction of the Quinolone Core: A five-step sequence converting the starting benzoic acid into the key bicyclic carboxylic acid intermediate.
-
Side-Chain Installation: A final nucleophilic aromatic substitution (SNAr) reaction to introduce the bioactive (R,S)-2-methylpiperazine side chain at the C-7 position.
Overall Synthetic Workflow
The following diagram outlines the complete synthetic transformation from the starting material to the final racemic Grepafloxacin product.
Caption: Fig 1. Overall synthetic workflow for dl-Grepafloxacin.
Part 1: Synthesis of the Quinolone Core
This section details the construction of 1-cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the essential scaffold for Grepafloxacin.
Step 1.1: Synthesis of 3-Methyl-2,4,5-trifluorobenzoyl chloride
-
Principle & Rationale: The synthesis begins by activating the carboxylic acid. Conversion to an acid chloride with thionyl chloride (SOCl₂) creates a highly reactive electrophile, primed for the subsequent C-C bond formation with the malonate derivative. A catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating agent.
-
Protocol:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet to a scrubber), add 3-Methyl-2,4,5-trifluorobenzoic acid (20.8 g, 100 mmol).
-
Add thionyl chloride (22 mL, 300 mmol) and 3-4 drops of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approx. 80 °C) under a nitrogen atmosphere for 3 hours. The solid should completely dissolve.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (rotary evaporation).
-
The resulting crude yellow-orange oil (3-Methyl-2,4,5-trifluorobenzoyl chloride) is used directly in the next step without further purification.
-
-
Safety: Thionyl chloride is corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. This procedure must be performed in a well-ventilated fume hood.
Step 1.2: Synthesis of Ethyl 3-(3-methyl-2,4,5-trifluorophenyl)-3-oxopropanoate
-
Principle & Rationale: This step involves a malonic ester synthesis variant. The acid chloride is treated with the magnesium salt of ethyl malonate. This C-acylation reaction forms the critical β-ketoester (benzoylacetate) intermediate. Using magnesium ethoxide ensures the formation of the required enolate for the reaction to proceed smoothly.
-
Protocol:
-
In a separate 1 L flame-dried flask under nitrogen, prepare a solution of magnesium ethoxide by adding magnesium turnings (2.67 g, 110 mmol) to absolute ethanol (25 mL). Add a small crystal of iodine to initiate the reaction if necessary.
-
Once the magnesium has reacted, add a solution of diethyl malonate (16.8 mL, 110 mmol) in anhydrous toluene (100 mL) dropwise.
-
Stir the mixture for 1.5 hours at 50 °C, then cool to 0 °C in an ice bath.
-
Dissolve the crude acid chloride from Step 1.1 in anhydrous toluene (50 mL) and add it dropwise to the cooled magnesium enolate solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly pouring it into a beaker containing ice (200 g) and concentrated sulfuric acid (10 mL).
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-ketoester as an oil.
-
Step 1.3: Synthesis of Ethyl 2-(3-methyl-2,4,5-trifluorobenzoyl)-3-(cyclopropylamino)acrylate
-
Principle & Rationale: The β-ketoester is converted into an enaminone. First, reaction with triethyl orthoformate in the presence of acetic anhydride forms an ethoxymethylene intermediate. Acetic anhydride acts as a water scavenger. This intermediate is then immediately treated with cyclopropylamine, which displaces the ethoxy group to form the more stable enamine, a key precursor for the subsequent cyclization.
-
Protocol:
-
To the crude product from Step 1.2, add triethyl orthoformate (22.2 mL, 130 mmol) and acetic anhydride (12.3 mL, 130 mmol).
-
Heat the mixture at 120-130 °C for 2 hours, distilling off the ethanol and ethyl acetate formed.
-
Cool the mixture to room temperature and remove excess reagents under reduced pressure.
-
Dissolve the resulting crude oil in dichloromethane (150 mL) and cool to 0 °C.
-
Add cyclopropylamine (7.6 mL, 110 mmol) dropwise.
-
Stir the reaction at room temperature for 1 hour.
-
Wash the organic layer with water (2 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo. The resulting enaminone is often a solid or viscous oil and can be purified by recrystallization from ethanol or used directly.
-
Step 1.4: Cyclization to Ethyl 1-cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Principle & Rationale: This is the crucial ring-forming step. The enamine nitrogen acts as a nucleophile in an intramolecular nucleophilic aromatic substitution (SNAr). It attacks the carbon atom bearing the fluorine at the C-2 position of the original benzene ring (ortho to the activating acyl group), displacing the fluoride ion. A non-nucleophilic base like potassium carbonate is used to neutralize the H-F formed and drive the reaction to completion.
-
Protocol:
-
Dissolve the crude enaminone from Step 1.3 in anhydrous DMF (150 mL).
-
Add anhydrous potassium carbonate (20.7 g, 150 mmol).
-
Heat the suspension to 100 °C and stir vigorously for 4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture and pour it into 1 L of ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid product in a vacuum oven. This yields the quinolone core ester.
-
Mechanism of Cyclization
Note: The DOT script above is a template. Actual images of chemical structures would be required for rendering. Caption: Fig 2. Key intramolecular SNAr cyclization mechanism.
Step 1.5: Saponification to 1-cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Principle & Rationale: The final step in forming the core is the hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidic workup. The carboxylic acid group is essential for the antibacterial activity of fluoroquinolones.
-
Protocol:
-
Suspend the quinolone ester from Step 1.4 in a mixture of ethanol (100 mL) and water (100 mL).
-
Add sodium hydroxide pellets (8.0 g, 200 mmol) and heat the mixture to reflux for 2 hours until the solution becomes clear.
-
Cool the solution to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath.
-
Acidify the solution to pH ~2 by the slow addition of concentrated hydrochloric acid.
-
Collect the white precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum at 60 °C.
-
Part 2: Synthesis of dl-Grepafloxacin
Step 2.1: Nucleophilic Aromatic Substitution with (R,S)-2-methylpiperazine
-
Principle & Rationale: The final step is another SNAr reaction. The fluorine at the C-7 position of the quinolone core is highly activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent carbonyl group and the ring nitrogen. The secondary amine of 2-methylpiperazine displaces this C-7 fluorine to yield the final product. Pyridine is often used as a solvent and acid scavenger. Using a racemic mixture of 2-methylpiperazine results in the racemic dl-Grepafloxacin product.
-
Protocol:
-
In a 100 mL flask, suspend the quinolone core acid from Step 1.5 (2.95 g, 10 mmol) in pyridine (30 mL).
-
Add (R,S)-2-methylpiperazine (1.2 g, 12 mmol).
-
Heat the reaction mixture to reflux (approx. 115 °C) for 6-8 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and remove the pyridine under reduced pressure.
-
Treat the residue with a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes.
-
Collect the solid product by filtration, wash with water, and then with diethyl ether.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure dl-Grepafloxacin as a pale yellow or off-white solid.
-
Data Summary and Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.
| Compound | Step | Expected Yield (%) | Appearance | Key Analytical Data (Expected) |
| Quinolone Core Acid | 1.5 | 75-85 (from acid) | White to off-white solid | ¹H NMR: Signals for cyclopropyl, methyl, aromatic H, and carboxylic acid protons. ¹⁹F NMR: Two distinct signals for C6-F and C7-F. MS (ESI-): [M-H]⁻ at m/z 294. |
| dl-Grepafloxacin | 2.1 | 80-90 | Pale yellow solid | ¹H NMR (DMSO-d₆): δ ~8.6 (s, 1H, H-2), 7.6 (d, 1H, H-8), 3.5-4.0 (m, piperazine & cyclopropyl H), 2.9 (d, 3H, C5-CH₃), 1.1 (d, 3H, piperazine-CH₃). ¹⁹F NMR: One signal for C6-F. MS (ESI+): [M+H]⁺ at m/z 360. |
Concluding Remarks
This guide presents a robust and chemically sound protocol for the laboratory-scale synthesis of dl-Grepafloxacin. By utilizing 3-Methyl-2,4,5-trifluorobenzoic acid, the synthesis overcomes regiochemical hurdles to efficiently construct the required 5-methyl-6-fluoro-quinolone scaffold. The described methods rely on well-documented and high-yielding reactions common in heterocyclic and medicinal chemistry. Researchers employing these protocols should adhere strictly to the safety precautions outlined, particularly when handling corrosive and reactive reagents. Proper analytical characterization at each stage is paramount to ensure the identity and purity of all intermediates and the final active pharmaceutical ingredient.
References
- 1. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Grepafloxacin: microbiological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Grepafloxacin - Wikipedia [en.wikipedia.org]
- 4. Grepafloxacin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
The Strategic deployment of 2-Methyl-3,4,6-trifluorobenzoic Acid in Modern Medicinal Chemistry
Introduction: A Uniquely Tailored Building Block for Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and methyl groups into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of drug candidates. 2-Methyl-3,4,6-trifluorobenzoic acid, a polysubstituted aromatic carboxylic acid, has emerged as a particularly valuable building block in this context. Its unique arrangement of electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzoic acid core imparts a distinct combination of steric and electronic properties. This molecular architecture provides medicinal chemists with a powerful tool to modulate a compound's acidity, lipophilicity, metabolic stability, and target-binding interactions. This guide provides an in-depth exploration of the applications of this compound, with a focus on its pivotal role in the development of novel antibacterial agents. We will delve into the causality behind its selection in drug design, provide detailed experimental protocols for its utilization, and present a comprehensive analysis of the structure-activity relationships (SAR) of the resulting compounds.
Core Applications in Medicinal Chemistry: The Quinolone Antibacterials
A primary and well-documented application of this compound is its use as a key starting material in the synthesis of quinolone and fluoroquinolone antibiotics.[1] These synthetic antibacterial agents exert their therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. The strategic incorporation of the 2-Methyl-3,4,6-trifluorobenzoyl moiety into the quinolone scaffold has been shown to significantly enhance antibacterial potency, particularly against Gram-positive bacteria.
A noteworthy example is the synthesis of 5-methylquinolone derivatives, such as Grepafloxacin, which have demonstrated potent in vitro and in vivo antibacterial activity.[2] The presence of the methyl group at the 5-position of the quinolone nucleus, derived from the 2-methyl group of the starting benzoic acid, has been shown to characteristically enhance activity against Gram-positive pathogens, including Streptococcus pneumoniae, a major causative agent of respiratory tract infections.[2]
The Role of the 2-Methyl Group: Enhancing Gram-Positive Activity
The introduction of a methyl group at the 5-position of the quinolone ring, which originates from the 2-position of this compound, has a profound impact on the antibacterial spectrum. Structure-activity relationship (SAR) studies have revealed that this methyl group is associated with enhanced activity against Gram-positive bacteria.[3] This enhancement is thought to arise from favorable steric and hydrophobic interactions within the enzyme-DNA-drug ternary complex. In the case of Grepafloxacin, the 5-methyl group is believed to favor the targeting of DNA gyrase in S. pneumoniae.
The Trifluoro Substitution Pattern: Modulating Physicochemical Properties and Target Affinity
The trifluoro substitution pattern on the benzoic acid ring plays a crucial role in fine-tuning the physicochemical properties of the resulting quinolone antibiotics. The high electronegativity of fluorine atoms can significantly impact the acidity of the carboxylic acid group, which is essential for binding to the target enzymes. Furthermore, fluorine substitution can enhance the lipophilicity of the molecule, thereby improving its ability to penetrate bacterial cell membranes. The strategic placement of fluorine atoms at the 3, 4, and 6 positions of the benzoic acid precursor contributes to the overall electronic and steric profile of the final drug molecule, influencing its binding affinity and selectivity for the bacterial topoisomerases.[4][5]
Synthetic Protocols: From Building Block to Bioactive Compound
The synthesis of quinolone antibacterials from this compound typically involves a multi-step sequence. A key transformation is the Gould-Jacobs reaction, which is a versatile method for the preparation of 4-hydroxyquinoline derivatives.[6][7][8]
Protocol 1: Synthesis of a Key Quinolone Intermediate via the Gould-Jacobs Reaction
This protocol outlines the synthesis of ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-5-methylquinoline-3-carboxylate, a crucial intermediate in the synthesis of Grepafloxacin and related analogs.
Step 1: Acylation of 2-Methyl-3,4,6-trifluoroaniline
-
Materials: 2-Methyl-3,4,6-trifluoroaniline, Diethyl ethoxymethylenemalonate.
-
Procedure:
-
A mixture of 2-Methyl-3,4,6-trifluoroaniline and diethyl ethoxymethylenemalonate is heated, typically at 100-130°C, for 1-2 hours.
-
The ethanol formed during the reaction is removed under reduced pressure to yield the anilidomethylenemalonate intermediate.
-
Step 2: Thermal Cyclization
-
Materials: Anilidomethylenemalonate intermediate, high-boiling inert solvent (e.g., diphenyl ether).
-
Procedure:
-
The anilidomethylenemalonate intermediate is dissolved in a high-boiling solvent such as diphenyl ether.
-
The solution is heated to reflux (approximately 250°C) for 30-60 minutes to effect cyclization.
-
Upon cooling, the 4-hydroxy-3-carboethoxyquinoline product precipitates and can be collected by filtration.
-
Step 3: N-Alkylation
-
Materials: 4-hydroxy-3-carboethoxyquinoline intermediate, cyclopropyl bromide, a suitable base (e.g., potassium carbonate), and a solvent (e.g., DMF).
-
Procedure:
-
The intermediate from Step 2 is reacted with cyclopropyl bromide in the presence of a base in a suitable solvent.
-
The reaction mixture is heated to drive the N-alkylation to completion.
-
Workup and purification yield the desired ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-5-methylquinoline-3-carboxylate.
-
Diagram: Synthetic Workflow for Quinolone Intermediate
Caption: Workflow for the synthesis of a key quinolone intermediate.
Protocol 2: Synthesis of Grepafloxacin
This protocol describes the final steps in the synthesis of Grepafloxacin from the previously synthesized intermediate.
Step 1: Nucleophilic Aromatic Substitution
-
Materials: Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-5-methylquinoline-3-carboxylate, 2-methylpiperazine, a suitable solvent (e.g., pyridine or DMSO).
-
Procedure:
-
The quinolone intermediate is reacted with an excess of 2-methylpiperazine in a high-boiling solvent.
-
The reaction mixture is heated to facilitate the nucleophilic aromatic substitution at the C-7 position.
-
After completion, the solvent is removed, and the crude product is isolated.
-
Step 2: Hydrolysis
-
Materials: The product from Step 1, a base (e.g., sodium hydroxide), and a solvent (e.g., aqueous ethanol).
-
Procedure:
-
The ester is hydrolyzed by heating with a base in an aqueous alcoholic solution.
-
After the reaction is complete, the solution is acidified to precipitate the final product, Grepafloxacin.
-
The product is collected by filtration, washed, and dried.
-
Diagram: Final Steps in Grepafloxacin Synthesis
Caption: Final steps in the synthesis of the antibacterial agent Grepafloxacin.
Structure-Activity Relationship (SAR) and Biological Data
The antibacterial activity of quinolones derived from this compound is highly dependent on the substituents at various positions of the quinolone ring. The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of Grepafloxacin and related analogs against a panel of bacterial strains.
| Compound | R1 | R5 | R7 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. S. pneumoniae | MIC (µg/mL) vs. E. coli |
| Grepafloxacin | Cyclopropyl | CH₃ | 3-Methylpiperazinyl | 0.06 | 0.12 | 0.03 |
| Ciprofloxacin | Cyclopropyl | H | Piperazinyl | 0.25 | 0.5 | 0.015 |
| Analog A | Cyclopropyl | H | 3-Methylpiperazinyl | 0.12 | 0.25 | 0.03 |
| Analog B | Ethyl | CH₃ | 3-Methylpiperazinyl | 0.12 | 0.25 | 0.06 |
Data compiled from published literature.[9][10]
The data in the table highlights several key SAR trends:
-
The C-5 Methyl Group: A comparison between Grepafloxacin and Analog A (lacking the C-5 methyl group) demonstrates the significant enhancement of activity against Gram-positive bacteria (S. aureus and S. pneumoniae) conferred by the methyl group.
-
The C-7 Substituent: The 3-methylpiperazinyl group in Grepafloxacin contributes to potent activity.
-
The N-1 Substituent: The cyclopropyl group at the N-1 position is generally associated with potent broad-spectrum activity. Replacing it with an ethyl group (Analog B) can slightly decrease activity against Gram-negative bacteria.
Future Perspectives and Broader Applications
While the application of this compound has been extensively explored in the field of antibacterial drug discovery, its unique structural features hold promise for its use in the design of other classes of therapeutic agents. The ability of the trifluoromethyl groups to enhance metabolic stability and the modulatory effects of the methyl group on target binding suggest that this building block could be valuable in the development of kinase inhibitors, anti-inflammatory agents, and other targeted therapies. Further exploration of its incorporation into diverse molecular scaffolds is a promising avenue for future drug discovery efforts.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic application in the synthesis of quinolone antibacterials, exemplified by the potent agent Grepafloxacin, showcases the power of rational drug design. The unique interplay of the methyl and trifluoro substituents allows for the fine-tuning of pharmacological properties, leading to compounds with enhanced potency and a desirable antibacterial spectrum. The detailed protocols and SAR analysis provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their own drug discovery programs.
References
- 1. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4544658A - 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(alkyl-1-piperazinyl)quinoline-3-carboxylic acids, processes for their preparation and antibacterial agents containing them - Google Patents [patents.google.com]
- 9. jmilabs.com [jmilabs.com]
- 10. Contemporary re-evaluation of the activity and spectrum of grepafloxacin tested against isolates in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Methyl-3,4,6-trifluorobenzoic Acid in the Synthesis of Quinolone Antibacterials
Introduction: The Role of Fluorinated Intermediates in Modern Drug Discovery
In the landscape of modern pharmaceutical development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates. Among the vast array of fluorinated building blocks, 2-Methyl-3,4,6-trifluorobenzoic acid has emerged as a critical intermediate, particularly in the synthesis of potent quinolone-based antibacterial agents. Its unique substitution pattern of electron-withdrawing fluorine atoms and an electron-donating methyl group on the aromatic ring provides a powerful tool for medicinal chemists to fine-tune the electronic and steric properties of the target molecules.
This guide provides a comprehensive overview of the application of this compound as a pharmaceutical intermediate. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthetic utility, key reaction protocols, and essential safety considerations. The protocols described herein are grounded in established chemical principles and draw from seminal works in the field to ensure both accuracy and practical applicability.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a key intermediate is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 119916-22-2 | [1] |
| Molecular Formula | C₈H₅F₃O₂ | [1] |
| Molecular Weight | 190.12 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 148-152 °C | |
| Solubility | Soluble in common organic solvents such as THF, DMF, and methanol. |
Safety Information:
This compound is a chemical that requires careful handling. The following is a summary of its key hazard information.
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wash skin thoroughly after handling. |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Use only outdoors or in a well-ventilated area. |
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[2][3][4][5][6]
Application Profile: Synthesis of 5-Methylquinolonecarboxylic Acid Derivatives
A significant application of this compound is its use as a precursor in the synthesis of 5-methylquinolinecarboxylic acid derivatives, which have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[7] The seminal work by Miyamoto et al. in Bioorganic & Medicinal Chemistry provides a foundational blueprint for this synthetic approach.[8]
The overall synthetic strategy involves the activation of this compound, followed by a multi-step sequence to construct the quinolone core. The presence of the methyl group at the 2-position and the fluorine atoms at the 3, 4, and 6-positions of the benzoic acid are crucial for the biological activity of the final compounds.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a key quinolone intermediate from this compound.
Protocol 1: Activation of this compound to its Acyl Chloride
The conversion of the carboxylic acid to a more reactive acyl chloride is a critical first step for subsequent amidation or acylation reactions. Thionyl chloride is a common and effective reagent for this transformation.
Workflow Diagram:
Caption: Activation of the carboxylic acid to the corresponding acyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous toluene to the flask to create a slurry.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-Methyl-3,4,6-trifluorobenzoyl chloride can be used in the next step without further purification.
Causality: The carboxylic acid is not sufficiently electrophilic to react directly in the subsequent steps. Conversion to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.
Protocol 2: Synthesis of a Key Quinolone Precursor
This protocol outlines the reaction of the activated acyl chloride with a suitable amine to form a key intermediate in the quinolone synthesis pathway. This is a crucial step in constructing the core structure of the antibacterial agent.
Workflow Diagram:
Caption: Acylation of an enamine to form the quinolone precursor.
Materials:
-
Crude 2-Methyl-3,4,6-trifluorobenzoyl chloride (from Protocol 1)
-
Ethyl 3-(cyclopropylamino)acrylate
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve ethyl 3-(cyclopropylamino)acrylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 2-Methyl-3,4,6-trifluorobenzoyl chloride (1.1 eq) in anhydrous THF and add it dropwise to the cooled solution of the amine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Causality: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with the enamine. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is initially performed at a low temperature to control the exothermic nature of the acylation.
Conclusion
This compound serves as a versatile and highly valuable intermediate in the synthesis of complex pharmaceutical molecules. Its application in the construction of potent quinolone antibacterials highlights the strategic importance of fluorinated building blocks in modern drug discovery. The protocols outlined in this guide provide a practical framework for the utilization of this intermediate, emphasizing both the procedural details and the underlying chemical principles. As the demand for novel therapeutics continues to grow, the strategic application of such specialized intermediates will undoubtedly play an increasingly vital role in the development of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Two new fluoroquinolones soon in Belgium.. [facm.ucl.ac.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US6362365B1 - Preparation of trifluorobenzoic acids - Google Patents [patents.google.com]
- 7. US5776944A - 7-(4-aminomethyl-3-methyloxyiminopyrroplidin-1-yl)-1-cyclopropyl-6-flu oro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid and the process for the preparation thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis, Reactivity, and Mechanistic Considerations of 2-Methyl-3,4,6-trifluorobenzoic Acid in Pharmaceutical Intermediate Synthesis
Abstract
2-Methyl-3,4,6-trifluorobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and an electron-donating methyl group, imparts distinct reactivity to both the carboxylic acid moiety and the aromatic ring. This guide provides an in-depth exploration of the synthesis and principal reaction mechanisms of this versatile intermediate. We present detailed, field-tested protocols for its multi-step synthesis and subsequent transformations, including amidation and nucleophilic aromatic substitution (SNAr). Each protocol is accompanied by mechanistic insights and validation checkpoints to ensure reproducibility and scientific integrity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of fluorinated synthons in the creation of complex molecular architectures, particularly in the context of developing novel quinoline-based therapeutics.[1][2]
Introduction and Physicochemical Profile
Fluorinated organic compounds are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] this compound (CAS 119916-22-2) is a prime example of a fluorinated building block that has proven invaluable, particularly as a precursor for potent quinoline-based antibacterial agents.[1][2] The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid group and activates the aromatic ring for specific transformations that are otherwise challenging.[5]
This application note serves as a comprehensive guide to the practical chemistry of this compound. We move beyond simple procedural descriptions to explain the causality behind experimental choices, providing the user with a robust framework for its application in complex synthetic campaigns.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| CAS Number | 119916-22-2 | [1] |
| Molecular Formula | C₈H₅F₃O₂ | [1] |
| Molecular Weight | 190.12 g/mol | [1] |
| Appearance | White to off-white solid | Supplier Data |
| 1H NMR (CDCl₃) | δ ~2.3 (t, J≈2 Hz, 3H, CH₃), δ ~6.8 (m, 1H, Ar-H), δ ~11.0 (s, 1H, COOH) | Predicted |
| 19F NMR (CDCl₃) | Three distinct multiplets expected in the aromatic region | Predicted |
| IR (KBr, cm⁻¹) | ~2500-3300 (O-H stretch), ~1700 (C=O stretch), ~1200-1300 (C-F stretch) | Predicted |
| Mass Spec (EI) | M⁺ at m/z 190, fragments from loss of -OH, -COOH | Predicted |
Synthesis of this compound
The most cited synthesis of the title compound is a multi-step process starting from 2,4,5-trifluoroaniline.[1][2] This pathway, while effective, is noted in the literature for having modest overall yields, highlighting the challenges in synthesizing polysubstituted aromatic compounds.[2] The following protocol consolidates the key transformations described in patent literature.
Synthetic Workflow Overview
The overall transformation involves diazotization of an aniline, followed by methylation, cyanation, and final hydrolysis to the carboxylic acid.
Caption: Multi-step synthesis of this compound.
Protocol: Synthesis of 3,4,6-Trifluoro-2-methylbenzonitrile (Intermediate)
Materials:
-
3,4,6-Trifluoro-2-methylaniline
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Copper(I) Cyanide (CuCN)
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ice
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3,4,6-trifluoro-2-methylaniline (1.0 eq) in a mixture of water and concentrated H₂SO₄, maintaining the temperature below 5 °C with an ice bath.
-
Add a solution of NaNO₂ (1.1 eq) in water dropwise, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes at 0-5 °C.
-
Mechanistic Insight: This step forms the critical diazonium salt intermediate (Ar-N₂⁺). The low temperature is essential to prevent its premature decomposition.
-
-
Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of CuCN (1.5 eq) in water. Carefully add the cold diazonium salt solution to the CuCN solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure completion.
-
Work-up: Cool the mixture and extract the product with toluene. Wash the organic layer with a Na₂CO₃ solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Verification: The crude product can be purified by column chromatography or distillation. The structure should be confirmed by NMR and IR spectroscopy, verifying the presence of the nitrile peak (~2230 cm⁻¹) and the disappearance of the aniline N-H peaks. A documented yield for this step is approximately 38%.[2]
Protocol: Hydrolysis to this compound
Materials:
-
3,4,6-Trifluoro-2-methylbenzonitrile
-
Sulfuric Acid (70-80% aqueous solution)
-
Ice
Procedure:
-
Combine the starting nitrile (1.0 eq) with 70% aqueous sulfuric acid in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux (typically 140-160 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Mechanistic Insight: The nitrile is first hydrolyzed to a primary amide under the harsh acidic conditions, which is then further hydrolyzed to the carboxylic acid, releasing ammonium sulfate as a byproduct.
-
-
Work-up: Cool the reaction mixture and carefully pour it over crushed ice. The product will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum.
-
Verification: The final product can be recrystallized from a suitable solvent like toluene to achieve high purity. Purity should be assessed by melting point and HPLC. The structure is confirmed by NMR, where the appearance of a broad carboxylic acid proton signal is expected. A documented yield for this step is 79%.[2]
Key Reaction Mechanisms and Protocols
The reactivity of this compound is dominated by its carboxylic acid group and the electron-deficient aromatic ring.
Reactions at the Carboxylic Acid Moiety: Amide Coupling
Amide bond formation is fundamental in pharmaceutical synthesis. Direct reaction with an amine requires high temperatures and gives poor yields. The use of coupling agents provides a mild and efficient alternative.
Caption: Mechanism of EDC-mediated amide coupling.
Protocol: Synthesis of a Representative Amide
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.2 eq)
-
HOBt (Hydroxybenzotriazole, 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine, 2.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid in DCM. Add HOBt and DIPEA and stir for 10 minutes.
-
Scientist's Note: HOBt is added to suppress side reactions (like N-acylurea formation) and minimize racemization if chiral amines are used, leading to cleaner reactions and higher yields.
-
-
Add EDC to the solution and stir for another 15 minutes at room temperature.
-
Add the benzylamine dropwise and allow the reaction to stir at room temperature overnight.
-
Work-up: Dilute the reaction with DCM. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Verification: Purify the crude product by column chromatography (e.g., ethyl acetate/hexanes). Confirm the structure by ¹H NMR (disappearance of the COOH proton, appearance of amide N-H and benzyl protons) and Mass Spectrometry.
Reactions of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)
The three fluorine atoms strongly withdraw electron density from the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine at the C4 position is para to the electron-withdrawing carboxyl group, making it a likely site for substitution.
Mechanism: SNAr
-
Nucleophilic Attack: A strong nucleophile (e.g., an alkoxide or amine) attacks the electron-deficient carbon bearing a fluorine atom. This breaks the aromaticity and forms a resonance-stabilized carbanion known as a Meisenheimer complex .
-
Leaving Group Departure: The aromaticity is restored by the expulsion of a fluoride ion, which is a good leaving group.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol: SNAr with Sodium Methoxide
Materials:
-
This compound (1.0 eq)
-
Sodium Methoxide (NaOMe, 2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the benzoic acid in anhydrous DMF.
-
Scientist's Note: A polar aprotic solvent like DMF is ideal as it solvates the cation (Na⁺) but not the nucleophile (MeO⁻), enhancing its reactivity.
-
-
Add sodium methoxide portion-wise at room temperature. The first equivalent will deprotonate the carboxylic acid. The excess acts as the nucleophile.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench by adding it to ice-cold 1M HCl. This neutralizes the excess base and protonates the carboxylate.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Verification: Purify by column chromatography. Successful substitution of one fluorine atom with a methoxy group should be evident in the ¹H NMR (new singlet ~3.9 ppm), ¹⁹F NMR (disappearance of one fluorine signal), and mass spectrum (mass increase of 12 Da: -F replaced by -OCH₃).
Safety and Handling
-
This compound and its precursors should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fluorinated compounds can be irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Reactions involving diazotization can be hazardous if temperatures are not controlled; diazonium salts can be explosive when dry.
-
Hydrolysis with concentrated sulfuric acid is highly exothermic and should be performed with caution.
References
Application Notes and Protocols: Derivatization of 2-Methyl-3,4,6-trifluorobenzoic Acid for Biological Screening
Abstract
The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.[1][2][3] 2-Methyl-3,4,6-trifluorobenzoic acid represents a valuable scaffold for the generation of diverse chemical libraries for high-throughput screening (HTS).[4][5] Its trifluorinated phenyl ring offers a unique electronic signature and potential for specific interactions with biological targets, while the carboxylic acid moiety serves as a versatile handle for derivatization. This document provides a comprehensive guide for the derivatization of this compound into a library of amides and esters, intended for biological screening. We present detailed, field-proven protocols, explain the rationale behind experimental choices, and outline methods for purification and characterization, ensuring the generation of high-quality compound libraries ready for drug discovery campaigns.
Introduction: The Rationale for Derivatization
The quest for novel therapeutic agents increasingly relies on the exploration of diverse chemical spaces.[6] High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against specific biological targets.[7] The quality and diversity of the compound library are paramount to the success of any HTS campaign.[8]
Why this compound?
Fluorinated organic molecules are indispensable in drug discovery.[9] The presence of fluorine atoms can profoundly alter a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450s. This can increase a drug's half-life.[3][10][11]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, enhancing binding affinity.[12]
-
Lipophilicity and Permeability: Strategic fluorination can modulate a molecule's lipophilicity, which is crucial for membrane permeability and overall pharmacokinetic properties.[1][2]
This compound is an attractive starting point for a screening library due to its trifluorinated core and the synthetically tractable carboxylic acid group.[4] Derivatizing this acid into amides and esters allows for the systematic exploration of the chemical space around this fluorinated scaffold.
Derivatization Strategies: Amide and Ester Synthesis
The carboxylic acid functional group is a versatile anchor for building molecular diversity. The two primary derivatization pathways we will explore are the formation of amides and esters. These functional groups are prevalent in known drugs and offer a range of physicochemical properties.
General Workflow for Library Synthesis
A parallel synthesis approach is ideal for efficiently generating a library of derivatives.[6][13] The general workflow involves the reaction of the core acid with a diverse set of amines or alcohols in a multi-well plate format.
Caption: General workflow for parallel library synthesis.
Experimental Protocols
Protocol 1: Amide Library Synthesis via Acyl Chloride Intermediate
This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with a diverse library of primary and secondary amines.[14][15]
Step 1: Formation of 2-Methyl-3,4,6-trifluorobenzoyl chloride
-
Rationale: Converting the carboxylic acid to an acyl chloride significantly increases its electrophilicity, allowing for rapid and efficient reaction with amines, even those that are poor nucleophiles. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[16]
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL per mmol of acid).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude acyl chloride is a pale yellow oil or solid and can be used in the next step without further purification.
-
Step 2: Parallel Amide Coupling
-
Rationale: This step is performed in a multi-well plate to enable high-throughput synthesis. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is included to neutralize the HCl byproduct of the reaction.[14]
-
Procedure:
-
Prepare stock solutions of a diverse set of primary and secondary amines (1.1 eq per reaction) in anhydrous DCM.
-
In a 96-well deep-well plate, add the amine stock solution to each well.
-
Add triethylamine (1.5 eq) to each well.
-
Prepare a stock solution of the crude 2-Methyl-3,4,6-trifluorobenzoyl chloride (1.0 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution to each well of the plate at 0 °C.
-
Seal the plate and allow it to shake at room temperature for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a few representative wells.
-
Protocol 2: Ester Library Synthesis via Fischer Esterification
The Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols using an acid catalyst.[17][18]
Step 1: Parallel Fischer Esterification
-
Rationale: This acid-catalyzed reaction is an equilibrium process.[17] Using the alcohol as the solvent or in large excess drives the equilibrium towards the ester product. Concentrated sulfuric acid is a common and effective catalyst.[18]
-
Procedure:
-
In a 96-well deep-well plate, add this compound (1.0 eq) to each well.
-
Add a diverse set of primary and secondary alcohols (10-20 eq) to the corresponding wells. For solid alcohols, a co-solvent like anhydrous toluene may be used.
-
Carefully add concentrated sulfuric acid (0.1 eq) to each well.
-
Seal the plate and heat to 60-80 °C with shaking for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Reaction Parameters Summary
| Parameter | Protocol 1: Amide Synthesis | Protocol 2: Ester Synthesis |
| Activating Agent | Thionyl Chloride (SOCl₂) | Sulfuric Acid (H₂SO₄) |
| Reactant | Primary/Secondary Amines | Primary/Secondary Alcohols |
| Stoichiometry | Acid (1.0 eq), Amine (1.1 eq) | Acid (1.0 eq), Alcohol (10-20 eq) |
| Base/Catalyst | Triethylamine (1.5 eq) | Sulfuric Acid (0.1 eq) |
| Solvent | Dichloromethane (DCM) | Alcohol (as solvent) or Toluene |
| Temperature | 0 °C to Room Temperature | 60-80 °C |
| Reaction Time | 4-16 hours | 12-24 hours |
Purification and Characterization
The purity of compounds in a screening library is critical to avoid false positives and ensure reliable data.[8] High-throughput purification techniques are essential for processing the newly synthesized library.[19][20]
High-Throughput Purification
-
Rationale: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for purifying small molecule libraries.[21] Each well from the reaction plate can be injected and the desired product fraction collected.
-
Workflow:
-
Work-up: Quench the reactions by adding water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Evaporate the solvent in a centrifugal evaporator.
-
Prep-HPLC: Re-dissolve the crude products in a suitable solvent (e.g., DMSO/methanol). Purify each compound using a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient.
-
Fraction Collection: Collect the fractions corresponding to the product peak based on UV detection.
-
Final Product: Evaporate the solvent from the pure fractions to yield the final compounds.
-
Caption: High-throughput purification workflow.
Quality Control and Characterization
-
Rationale: It is essential to confirm the identity and purity of the final compounds before they are submitted for biological screening.[22][23]
-
Techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for high-throughput analysis. It provides information on both the purity (from the LC chromatogram) and the identity (from the mass-to-charge ratio of the molecular ion) of the compound.[23]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For a representative subset of the library, ¹H and ¹⁹F NMR should be performed to confirm the structure. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
-
Acceptance Criteria: A common purity threshold for HTS libraries is >90% as determined by LC-MS.[8]
| Technique | Purpose | Information Obtained |
| LC-MS | Identity and Purity | Retention Time, Molecular Weight, Purity (%) |
| ¹H NMR | Structural Confirmation | Proton Environment, Structural Connectivity |
| ¹⁹F NMR | Structural Confirmation | Fluorine Environment, Confirmation of Fluorine Incorporation |
Conclusion
The derivatization of this compound provides a robust platform for the generation of a diverse library of novel amides and esters. The strategic use of its fluorinated core offers significant potential for the discovery of new bioactive molecules. The protocols outlined in this document provide a clear and efficient pathway for the synthesis, purification, and characterization of such a library, enabling researchers to accelerate their drug discovery efforts. Adherence to these self-validating protocols, which include rigorous quality control, will ensure the production of a high-quality compound collection ready for biological evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 16. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Small Molecule Purification | Hanbon [jshanbon.com]
- 20. axplora.com [axplora.com]
- 21. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
- 22. agilent.com [agilent.com]
- 23. pacificbiolabs.com [pacificbiolabs.com]
Application Notes and Protocols for the Synthesis of 2-Methyl-3,4,6-trifluorobenzoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzoic Acids in Medicinal Chemistry
Fluorinated aromatic carboxylic acids are pivotal building blocks in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into an organic scaffold can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Methyl-3,4,6-trifluorobenzoic acid is a key intermediate in the synthesis of potent quinolone antibacterial agents, a class of drugs that has been instrumental in combating a broad spectrum of bacterial infections.[1][2] The precise arrangement of the methyl and trifluoro substituents on the benzoic acid core is crucial for the biological activity of the final quinolone derivatives. This document provides detailed protocols for the synthesis of this compound, offering researchers reliable methods for accessing this important synthetic precursor.
Synthetic Strategies: An Overview
Two primary and robust synthetic routes for the preparation of this compound are presented herein:
-
Directed Ortho-Lithiation and Carboxylation: This is a highly regioselective method that leverages the directing effect of the fluorine atoms on the aromatic ring to achieve lithiation at a specific position, followed by quenching with carbon dioxide to introduce the carboxylic acid functionality.
-
Hydrolysis of a Nitrile Precursor: This approach involves the conversion of a trifluorobenzonitrile derivative to the corresponding carboxylic acid under either acidic or basic conditions. This method is particularly useful if the nitrile is a readily available starting material.
Protocol 1: Synthesis via Directed Ortho-Lithiation and Carboxylation
This protocol details the synthesis of this compound from 1-methyl-2,4,5-trifluorobenzene. The reaction proceeds via a directed ortho-lithiation, where the fluorine atoms direct the deprotonation to an adjacent carbon, followed by carboxylation with solid carbon dioxide (dry ice).
Reaction Pathway
Caption: Synthetic route via directed ortho-lithiation and carboxylation.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Organolithium reagents like n-butyllithium are extremely strong bases and will be rapidly quenched by protic sources, such as water. Therefore, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the decomposition of the reagent and the aryllithium intermediate.
-
Low Temperature (-78 °C): The aryllithium intermediate is highly reactive and thermally unstable. Maintaining a low temperature throughout the lithiation and carboxylation steps is crucial to prevent side reactions, such as decomposition or unwanted rearrangements.[3] A dry ice/acetone bath is typically used to achieve this temperature.
-
Directed Ortho-Metalation (DoM): Fluorine is a potent ortho-directing group in lithiation reactions.[4][5][6][7][8][9] In 1-methyl-2,4,5-trifluorobenzene, the fluorine atoms activate the adjacent protons for deprotonation. The lithiation is expected to occur at the C6 position, which is ortho to the C5 fluorine and sterically less hindered than the position between two fluorine atoms.
-
Carboxylation with Dry Ice: Solid carbon dioxide serves as the electrophile to introduce the carboxylic acid functionality. A large excess is used to ensure complete reaction with the aryllithium intermediate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1-Methyl-2,4,5-trifluorobenzene | 146.11 | 10.0 g | 0.068 mol | Starting material |
| n-Butyllithium | 64.06 | 27.2 mL (2.5 M in hexanes) | 0.068 mol | Lithiating agent |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Solvent |
| Dry Ice (solid CO₂) | 44.01 | ~50 g | Excess | Electrophile |
| Diethyl Ether | 74.12 | 300 mL | - | Extraction solvent |
| 2 M Sodium Hydroxide (NaOH) | 40.00 | 200 mL | - | For extraction |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - | For acidification |
| Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |
| Toluene | 92.14 | As needed | - | Recrystallization solvent |
Step-by-Step Protocol
-
Preparation: Under an inert atmosphere of argon, add 1-methyl-2,4,5-trifluorobenzene (10.0 g, 0.068 mol) to a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Add anhydrous THF (200 mL) via cannula.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (27.2 mL of a 2.5 M solution in hexanes, 0.068 mol) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 2 hours to ensure complete formation of the aryllithium intermediate.
-
Carboxylation: Carefully and quickly add crushed dry ice (~50 g) to the reaction mixture in portions. The mixture will become a thick slurry.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature while stirring overnight (approximately 16 hours). Once at room temperature, quench the reaction by the careful addition of 100 mL of water.
-
Work-up: Transfer the mixture to a separatory funnel. Remove the aqueous layer. Extract the organic layer with 2 M sodium hydroxide (2 x 100 mL).
-
Acidification: Combine the aqueous basic extracts, wash with diethyl ether (100 mL) to remove any unreacted starting material, and then cool in an ice bath. Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form.
-
Isolation: Extract the acidified aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from toluene to afford pure this compound.[3]
Protocol 2: Synthesis via Hydrolysis of 2-Methyl-3,4,6-trifluorobenzonitrile
This protocol describes the conversion of 2-Methyl-3,4,6-trifluorobenzonitrile to the corresponding carboxylic acid. Both acidic and basic hydrolysis methods are provided. The choice of method may depend on the stability of the starting material and the desired work-up procedure.
Reaction Pathway
Caption: Synthetic routes for nitrile hydrolysis.
Causality Behind Experimental Choices
-
Acid Hydrolysis: This method directly yields the carboxylic acid upon work-up. Sulfuric acid is a common choice for this transformation. The reaction is typically carried out at elevated temperatures to drive the hydrolysis to completion.[10]
-
Base Hydrolysis: This method initially forms the carboxylate salt, which is then protonated in a separate acidification step to yield the carboxylic acid. This can be advantageous for purification, as impurities can sometimes be removed from the basic aqueous solution before acidification.
Materials and Reagents (Acid Hydrolysis)
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Methyl-3,4,6-trifluorobenzonitrile | 171.12 | 10.0 g | 0.058 mol | Starting material |
| Sulfuric Acid (70% aq.) | 98.08 | 100 mL | - | Reagent and solvent |
| Water | 18.02 | As needed | - | For work-up |
| Ethyl Acetate | 88.11 | 200 mL | - | Extraction solvent |
| Hexane | 86.18 | As needed | - | For recrystallization |
Step-by-Step Protocol (Acid Hydrolysis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Methyl-3,4,6-trifluorobenzonitrile (10.0 g, 0.058 mol) to 70% aqueous sulfuric acid (100 mL).
-
Heating: Heat the reaction mixture to 140 °C and maintain this temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. A precipitate should form.
-
Isolation: Filter the precipitate and wash thoroughly with cold water.
-
Purification: The crude product can be further purified by recrystallization from a mixture of ethyl acetate and hexane to yield pure this compound.[10]
Materials and Reagents (Base Hydrolysis)
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Methyl-3,4,6-trifluorobenzonitrile | 171.12 | 10.0 g | 0.058 mol | Starting material |
| Sodium Hydroxide (10% aq.) | 40.00 | 150 mL | - | Reagent and solvent |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - | For acidification |
| Diethyl Ether | 74.12 | 200 mL | - | Extraction solvent |
Step-by-Step Protocol (Base Hydrolysis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Methyl-3,4,6-trifluorobenzonitrile (10.0 g, 0.058 mol) to 10% aqueous sodium hydroxide (150 mL).
-
Heating: Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete.
-
Cooling and Acidification: Cool the reaction mixture to room temperature in an ice bath. Slowly add concentrated hydrochloric acid until the pH of the solution is 1-2. A precipitate will form.
-
Isolation: Filter the precipitate and wash with cold water.
-
Drying: Dry the solid product under vacuum to yield this compound.
Conclusion
The protocols outlined in this application note provide robust and reliable methods for the synthesis of this compound, a crucial intermediate in the development of new antibacterial agents. The choice between the directed ortho-lithiation and nitrile hydrolysis routes will depend on the availability of the respective starting materials and the desired scale of the synthesis. By understanding the underlying chemical principles and carefully following the detailed procedures, researchers can confidently produce this valuable compound for their drug discovery and development programs.
References
- 1. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. 2,4,6-Trifluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. baranlab.org [baranlab.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. 2,4,5-Trifluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Method for producing 2,4,5-trifluoro-3-methyl-6- nitrobenzoic acid (2003) | Hayashi Kazuhiko | 1 Citations [scispace.com]
Application Notes and Protocols: The Strategic Role of 2-Methyl-3,4,6-trifluorobenzoic Acid in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of Fluorination in Modern Agrochemicals
In the pursuit of enhanced crop protection and sustainable agricultural practices, the strategic incorporation of fluorine atoms into the molecular architecture of active ingredients has become a cornerstone of modern agrochemical research. Fluorine's unique stereoelectronic properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's bioactivity, metabolic stability, and transport properties.[1][2] These attributes often translate to agrochemicals with improved efficacy, greater selectivity, and a more favorable environmental profile.
2-Methyl-3,4,6-trifluorobenzoic acid stands out as a pivotal fluorinated building block in the synthesis of complex agrochemicals.[1] Its trifluorinated benzene ring, coupled with a reactive carboxylic acid moiety and a methyl group, provides a versatile scaffold for the construction of a variety of potent agrochemical agents. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in agrochemical synthesis, with a particular focus on the preparation of quinoline-based fungicides.
Core Application: Synthesis of a Key Precursor for Quinolone Fungicides
A primary application of this compound is its role as a precursor in the synthesis of quinoline derivatives, a class of compounds known for their broad-spectrum fungicidal activity.[3][4] The initial step in this synthetic pathway involves the conversion of this compound into a more reactive intermediate, ethyl 2-methyl-3,4,6-trifluorobenzoylacetate. This intermediate is then primed for cyclization to form the core quinoline structure.
Experimental Protocol 1: Synthesis of Ethyl 2-methyl-3,4,6-trifluorobenzoylacetate
This protocol details the conversion of this compound to its corresponding benzoyl chloride, followed by reaction with ethoxymagnesium ethyl malonate to yield the target β-ketoester.
Materials:
-
This compound
-
Thionyl chloride
-
Toluene
-
Magnesium turnings
-
Absolute ethanol
-
Carbon tetrachloride (catalytic amount)
-
Diethyl ether
-
Concentrated sulfuric acid
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of the Acid Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3.2 g of this compound with 7 ml of thionyl chloride. Heat the mixture to reflux and maintain for 1 hour. After cooling, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride, yielding 3.3 g of 2-methyl-3,4,6-trifluorobenzoyl chloride. Dissolve the crude acid chloride in 5 ml of toluene.[5]
-
Preparation of Ethoxymagnesium Ethyl Malonate: In a separate flask, add 0.9 ml of absolute ethanol and two drops of carbon tetrachloride to 0.4 g of metallic magnesium. After the initial reaction subsides, add a solution of 2.9 g of diethyl malonate and 7 ml of diethyl ether dropwise. Heat the mixture to reflux for 1 hour to form ethoxymagnesium ethyl malonate.[5]
-
Condensation Reaction: Cool the solution containing ethoxymagnesium ethyl malonate to 0°C. Add the toluene solution of 2-methyl-3,4,6-trifluorobenzoyl chloride dropwise, ensuring the temperature does not exceed 0°C. Stir the reaction mixture for 30 minutes at this temperature.[5]
-
Work-up and Isolation: Quench the reaction by adding a mixture of 0.4 ml of concentrated sulfuric acid and 6 ml of water. Extract the aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 5.2 g of diethyl 2-methyl-3,4,6-trifluorobenzoylmalonate.[5]
-
Decarboxylation: To the crude diethyl 2-methyl-3,4,6-trifluorobenzoylmalonate, add 20 ml of water and 30 mg of p-toluenesulfonic acid. Heat the mixture to reflux for 2.5 hours. After cooling, extract the mixture with diethyl ether. Dry the extract over magnesium sulfate and concentrate to give 3.3 g of the final product, ethyl 2-methyl-3,4,6-trifluorobenzoylacetate.[5]
Data Summary:
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield |
| 1 | This compound | Thionyl chloride, Toluene | Reflux, 1 hr | 2-methyl-3,4,6-trifluorobenzoyl chloride | ~98% (crude) |
| 2-4 | 2-methyl-3,4,6-trifluorobenzoyl chloride, Diethyl malonate | Mg, Ethanol, CCl4, Diethyl ether | 0°C to Reflux | Diethyl 2-methyl-3,4,6-trifluorobenzoylmalonate | ~95% (crude) |
| 5 | Diethyl 2-methyl-3,4,6-trifluorobenzoylmalonate | p-toluenesulfonic acid, Water | Reflux, 2.5 hrs | Ethyl 2-methyl-3,4,6-trifluorobenzoylacetate | ~90% |
Causality Behind Experimental Choices:
-
The conversion of the carboxylic acid to the more reactive acid chloride is a standard and efficient method to facilitate the subsequent C-C bond formation.
-
The use of ethoxymagnesium ethyl malonate provides a soft nucleophile for the acylation reaction, minimizing side reactions.
-
The final decarboxylation step under acidic conditions is a classic method to convert the malonate ester to the corresponding β-ketoester.
Application in the Synthesis of a Quinolone Agrochemical Scaffold
The synthesized ethyl 2-methyl-3,4,6-trifluorobenzoylacetate is a versatile intermediate for the construction of the quinoline ring system, a core scaffold in many fungicides. The following protocol outlines a general approach for the cyclization of this intermediate to form a 4-hydroxyquinoline derivative.
Experimental Protocol 2: Synthesis of 4-Hydroxy-2-methyl-5,7,8-trifluoroquinoline
This protocol describes the acid-catalyzed cyclization of ethyl 2-methyl-3,4,6-trifluorobenzoylacetate with an aniline derivative (in this generalized example, aniline itself is used for simplicity, though in a targeted synthesis, a substituted aniline would be chosen to introduce desired functionalities).
Materials:
-
Ethyl 2-methyl-3,4,6-trifluorobenzoylacetate
-
Aniline
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
Condensation and Cyclization: In a reaction vessel, combine ethyl 2-methyl-3,4,6-trifluorobenzoylacetate and an equimolar amount of aniline. Add this mixture to a pre-heated high-boiling point solvent such as Dowtherm A or polyphosphoric acid at approximately 250°C. The reaction is typically rapid.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture and treat it with a sodium hydroxide solution to neutralize the acid and precipitate the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, after acidification with hydrochloric acid to precipitate the purified product.
Visualization of the Synthetic Workflow:
References
- 1. EP0326330A2 - Quinoline, quinazoline, and cinnoline fungicides - Google Patents [patents.google.com]
- 2. EP0326330B1 - Quinoline fungicides - Google Patents [patents.google.com]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-based antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs [ouci.dntb.gov.ua]
Application Notes and Protocols: 2-Methyl-3,4,6-trifluorobenzoic Acid as a Strategic Building Block in Organic Synthesis
Introduction: The Strategic Value of Fluorination and Substitution
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties.[1] The unique characteristics of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, acidity, and binding affinity.[1] Among the vast array of fluorinated synthons, polysubstituted benzoic acids represent a class of exceptionally valuable building blocks for constructing complex molecular architectures.
2-Methyl-3,4,6-trifluorobenzoic acid (CAS 119916-22-2) is a specialized reagent that exemplifies the strategic utility of this class. The specific arrangement of three electron-withdrawing fluorine atoms and an electron-donating methyl group on the phenyl ring creates a unique electronic and steric environment. This substitution pattern not only influences the reactivity of the carboxylic acid moiety but also provides a predefined framework for subsequent synthetic elaborations. Historically, its primary significance has been as a key precursor in the synthesis of potent quinoline-based antibacterial agents, where this specific substitution pattern is crucial for biological activity.[1]
This guide provides an in-depth exploration of this compound as a synthetic building block, offering detailed protocols for its synthesis and key applications, grounded in mechanistic principles and authoritative literature.
Physicochemical and Spectroscopic Data
A summary of the essential properties of this compound is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 119916-22-2 | [2][3] |
| Molecular Formula | C₈H₅F₃O₂ | [2] |
| Molecular Weight | 190.12 g/mol | [2] |
| Purity | Typically ≥95-97% | [2][3] |
| ¹H NMR | Estimated: δ ~7.1-7.3 (m, 1H, Ar-H), ~2.3 (s, 3H, CH₃), ~11-13 (br s, 1H, COOH) | Based on analogous structures[4][5] |
| ¹³C NMR | Estimated: Multiple complex signals in the aromatic region due to C-F coupling; signals for CH₃ (~10-20 ppm) and COOH (~165-170 ppm) | Based on analogous structures[4][6][7] |
| Appearance | White to off-white solid | General chemical properties |
Synthesis of the Building Block: A Modern Approach
Historical syntheses of this compound, such as those starting from 2,4,5-trifluoroaniline, are multi-step processes with low overall yields, making them unsuitable for large-scale production.[1] A more efficient and convergent strategy leverages modern organometallic techniques, such as directed ortho-metalation (DoM).
Scientific Rationale: Directed ortho-metalation is a powerful method for regioselective functionalization of aromatic rings.[8][9] It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. While fluorine itself is only a moderate DMG, the collective electronic effect of multiple fluorine atoms can sufficiently acidify adjacent protons. A plausible and efficient route starts from 1,3,5-trifluorobenzene, proceeding via methylation and subsequent directed lithiation/carboxylation.
Caption: Proposed synthesis of the title compound via ortho-metalation.
Protocol 1: Synthesis via Directed ortho-Metalation of 2,4,6-Trifluorotoluene
This protocol is a representative procedure based on established methodologies for directed ortho-metalation and carboxylation of related fluorinated aromatics.[8][10][11]
Materials:
-
2,4,6-Trifluorotoluene (starting material, assuming prior synthesis or commercial availability)
-
sec-Butyllithium (sec-BuLi, solution in cyclohexane)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Carbon dioxide (CO₂), solid (dry ice), crushed
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Schlenk line or inert atmosphere setup
-
Low-temperature thermometer
-
Syringes and needles
-
Dry ice/acetone or cryocool bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Setup: Assemble a dry three-neck flask under an inert atmosphere (Argon or Nitrogen). Equip it with a magnetic stirrer, a low-temperature thermometer, and a rubber septum.
-
Reagent Charging: To the flask, add 2,4,6-trifluorotoluene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add freshly distilled TMEDA (1.2 eq). Then, add sec-BuLi (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature remains below -70 °C. A color change to deep red or orange typically indicates the formation of the aryllithium species. Stir the reaction mixture at -78 °C for 2-3 hours.
-
Carboxylation: In a separate, dry flask, crush a generous excess of dry ice (at least 5-10 eq). Rapidly transfer the cold aryllithium solution to the crushed dry ice via a cannula under a positive pressure of inert gas. Vigorous bubbling will occur.
-
Quench and Work-up: Allow the mixture to slowly warm to room temperature, which also allows for the sublimation of excess CO₂. Once at room temperature, cautiously quench the reaction by adding 2 M HCl until the aqueous layer is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or a hexane/ethyl acetate mixture) to yield pure this compound.
Applications in Organic Synthesis: Key Transformations
The utility of this compound stems from the reactivity of its carboxylic acid group, which can be transformed into a variety of functional groups essential for building more complex molecules.
Caption: Key synthetic transformations of the title building block.
Activation and Amide Bond Formation
A ubiquitous transformation in medicinal chemistry is the formation of an amide bond. This requires initial activation of the carboxylic acid, typically by converting it to a more reactive species like an acyl chloride.
Mechanism Insight: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common reagents for this purpose. Oxalyl chloride is often preferred for its milder conditions and volatile byproducts (CO, CO₂, HCl), which simplifies purification. The activated acyl chloride is then susceptible to nucleophilic attack by an amine to form the stable amide linkage. Modern coupling reagents like HATU or HOBt/EDC can also be employed directly from the carboxylic acid, but the acyl chloride route is robust and cost-effective.
Protocol 2: General Procedure for Amide Coupling
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous dichloromethane (DCM) or THF
-
Dimethylformamide (DMF), catalytic amount
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
Step-by-Step Procedure (Two-Step, One-Pot):
-
Acid Chloride Formation: In an inert atmosphere flask, suspend or dissolve this compound in anhydrous DCM. Add a single drop of DMF (catalyst). Cool the mixture to 0 °C in an ice bath.
-
Add oxalyl chloride dropwise. Effervescence will be observed. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, or until gas evolution ceases and the solution becomes clear.
-
Amine Coupling: In a separate flask, dissolve the desired amine and TEA/DIPEA in anhydrous DCM. Cool this solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution from step 2 to the amine solution via cannula or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water or saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Keystone Application: Synthesis of Fluoroquinolone Cores
The most significant application of this building block is in the synthesis of fluoroquinolones, a major class of antibiotics. The synthesis involves a cyclization strategy, often a variation of the Gould-Jacobs reaction, to construct the characteristic 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core.
Caption: Gould-Jacobs pathway for fluoroquinolone synthesis.
Protocol 3: Synthesis of a 5-Methyl-6,8-difluoroquinolone Core
This protocol outlines a plausible multi-step sequence. The initial conversion to the aniline is a critical step that can be achieved via several methods, such as a Curtius rearrangement.
Part A: Synthesis of 2-Methyl-3,4,6-trifluoroaniline
-
Acyl Azide Formation: Convert this compound to its acyl chloride (as in Protocol 2). React the acyl chloride with sodium azide (NaN₃) in a biphasic solvent system (e.g., acetone/water) at low temperature to form the acyl azide. (Caution: Azides are potentially explosive).
-
Curtius Rearrangement: Gently heat the crude acyl azide in an inert solvent like toluene. Nitrogen gas will be evolved, and the intermediate isocyanate will form.
-
Hydrolysis: Add aqueous acid (e.g., HCl) to the isocyanate solution and heat to hydrolyze it to the corresponding aniline, 2-Methyl-3,4,6-trifluoroaniline. Purify by distillation or chromatography.
Part B: Gould-Jacobs Cyclization Materials:
-
2-Methyl-3,4,6-trifluoroaniline (from Part A)
-
Diethyl ethoxymethylenemalonate (EMME)
-
Dowtherm A (or another high-boiling solvent)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
Step-by-Step Procedure:
-
Condensation: In a round-bottom flask, mix the aniline (1.0 eq) and EMME (1.05 eq). Heat the mixture at 100-120 °C for 1-2 hours. Ethanol is eliminated during this step. The reaction can be monitored by observing the cessation of ethanol distillation.
-
Cyclization: Add the resulting enamine intermediate to a flask containing Dowtherm A pre-heated to ~250 °C. Maintain this temperature for 15-30 minutes. This high-temperature step effects the cyclization to the quinolone ester. Note: This step must be performed with extreme caution in a high-efficiency fume hood.
-
Isolation of Ester: Cool the reaction mixture and dilute with a hydrocarbon solvent like hexane to precipitate the crude quinolone ester. Filter the solid and wash thoroughly with hexane.
-
Saponification: Suspend the crude ester in a mixture of ethanol and 10% aqueous NaOH solution. Heat the mixture to reflux for 2-4 hours until a clear solution is obtained.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated HCl. A precipitate will form.
-
Final Product Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield the final 5-methyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Conclusion
This compound is a highly functionalized and strategically important building block. Its unique substitution pattern makes it an indispensable precursor for specific, high-value targets, most notably in the field of antibacterial fluoroquinolones.[1] The protocols detailed herein provide researchers with robust and mechanistically sound procedures for both the synthesis of the building block itself and its subsequent application in key synthetic transformations, including amide bond formation and heterocyclic core construction. As the demand for novel, metabolically robust pharmaceuticals continues to grow, the application of such precisely engineered fluorinated intermediates will undoubtedly expand into new areas of chemical and therapeutic research.
References
- 1. US6362365B1 - Preparation of trifluorobenzoic acids - Google Patents [patents.google.com]
- 2. CAS 119916-22-2 | 2721-3-0G | MDL MFCD06410917 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. This compound-119916-22-2 - Thoreauchem [thoreauchem.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 2,4,5-Trifluorobenzoic acid(446-17-3) 13C NMR spectrum [chemicalbook.com]
- 7. 2,6-Difluorobenzoic acid(385-00-2) 1H NMR spectrum [chemicalbook.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. prepchem.com [prepchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Topic: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Fluorinated Benzoic Acids
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
Fluorinated benzoic acids (FBAs) are a critical class of compounds, serving as key building blocks in pharmaceuticals, agrochemicals, and as highly stable tracers in environmental and industrial studies.[1] Their analysis, however, presents significant chromatographic challenges, primarily due to the existence of positional isomers with nearly identical physicochemical properties. This application note provides a comprehensive, field-proven guide to developing robust and selective HPLC methods for the separation and quantification of FBAs. We will delve into the causal reasoning behind strategic choices in stationary phase chemistry, mobile phase optimization, and detection, moving beyond a simple recitation of steps to empower the researcher with a framework for systematic and successful method development. All protocols are designed to be self-validating systems, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4][5]
The Analytical Challenge: Why FBAs Demand a Nuanced Approach
The introduction of fluorine atoms to the benzoic acid scaffold dramatically alters its electronic properties, acidity, and lipophilicity. While these changes are exploited in drug design, they create difficulties for analytical separation. Positional isomers (e.g., 2-fluorobenzoic acid vs. 3-fluorobenzoic acid vs. 4-fluorobenzoic acid) can exhibit very similar retention behavior on standard reversed-phase columns, making baseline separation difficult to achieve. Furthermore, as acidic compounds, FBAs are prone to peak tailing due to secondary interactions with residual silanols on silica-based stationary phases, compromising peak shape and integration accuracy.[6][7]
A successful HPLC method must therefore provide not only sufficient retention but also high selectivity to resolve these closely related isomers while ensuring symmetrical peak shapes for accurate quantification.
Foundational Pillars of FBA Method Development
Our approach is built on a systematic manipulation of the core components of the chromatographic system: the stationary phase, the mobile phase, and the detector.
The Causality of Column Selection: Beyond C18
The choice of stationary phase is the most powerful tool for influencing selectivity. While a standard C18 column is a logical starting point for any reversed-phase method development, FBAs often require more specialized chemistries.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobicity. It is an excellent initial screening column. However, its selectivity for positional isomers of FBAs can be limited as their hydrophobicity is often very similar.
-
Pentafluorophenyl (PFP): PFP phases are a superior choice for separating halogenated aromatic compounds.[8] The highly electronegative fluorine atoms on the phenyl ring create multiple interaction mechanisms beyond simple hydrophobicity, including pi-pi interactions, dipole-dipole interactions, and ion-exchange. These alternative retention mechanisms provide unique selectivity for positional isomers that are unresolvable on a C18 column.[8][9]
-
Polar-Embedded & Polar-Endcapped Phases: These columns feature a polar group (e.g., amide or carbamate) embedded within the alkyl chain or used to cap residual silanols.[6] This design has two primary benefits for FBA analysis:
-
Mitigation of Peak Tailing: The polar groups shield the acidic FBAs from interacting with active silanol sites on the silica surface, leading to improved peak symmetry.
-
Aqueous Stability: They prevent "phase collapse" or "pore dewetting" when using highly aqueous mobile phases (greater than 95% water), which may be necessary to retain more polar FBAs.[6]
-
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Key Advantage |
| C18 | Hydrophobic | Initial screening, separating FBAs with significant hydrophobicity differences. | Widely available, extensive literature, good starting point. |
| PFP | Hydrophobic, pi-pi, dipole-dipole | Separating positional isomers, halogenated compounds. | Unique selectivity for structurally similar aromatic compounds.[8] |
| Polar-Embedded | Hydrophobic, Hydrogen Bonding | Analytes prone to peak tailing, methods with highly aqueous mobile phases. | Improved peak shape and stability in aqueous conditions.[6][10] |
Mobile Phase Optimization: The Key to Controlling Retention and Peak Shape
For ionizable compounds like FBAs, the mobile phase composition, particularly its pH, is a critical factor that must be carefully controlled.[11][12]
-
The Critical Role of pH: Benzoic acids are weak acids. Their ionization state is governed by their pKa and the pH of the mobile phase.
-
At pH > pKa: The acid is deprotonated (ionized), becoming more polar and eluting very early with poor retention in reversed-phase HPLC.
-
At pH < pKa: The acid is protonated (neutral), becoming less polar and interacting more strongly with the hydrophobic stationary phase, leading to increased retention and better peak shape.[6][11]
Expert Directive: For robust and reproducible chromatography of FBAs, the mobile phase pH must be buffered at least 1.5 to 2 pH units below the pKa of the analytes.[6][13] This ensures that over 99% of the analyte is in a single, neutral form, preventing the peak broadening that occurs when both ionized and neutral forms are present.[14]
-
-
Buffer Selection: A buffer is essential for maintaining a constant pH. The choice of buffer depends on the desired pH and compatibility with the detector.
-
Formic Acid or Trifluoroacetic Acid (TFA) (0.05-0.1%): Provides a low pH (~2.5-3.0) and is volatile, making it ideal for LC-MS applications.
-
Phosphate Buffer (e.g., Potassium Phosphate): Offers excellent buffering capacity but is non-volatile and can harm MS systems. It is an excellent choice for UV-only methods.
-
-
Organic Modifier (Acetonitrile vs. Methanol):
-
Acetonitrile (ACN): Generally the preferred solvent due to its lower viscosity (leading to lower backpressure) and lower UV cutoff. It often provides different selectivity compared to methanol.
-
Methanol (MeOH): A more viscous, protic solvent that can offer unique selectivity through hydrogen bonding interactions. It is a valuable alternative to explore if ACN does not provide adequate resolution.
-
Systematic Method Development Workflow
This section provides a step-by-step protocol for developing a robust HPLC method for FBAs, from initial screening to final validation.
Workflow Diagram: HPLC Method Development for FBAs
Caption: A systematic workflow for FBA method development.
Experimental Protocol: Step-by-Step Guide
-
Analyte Information: Research the pKa values and UV absorbance maxima for your target FBAs. Most FBAs have a pKa around 3-4 and a UV max near 230-280 nm.
-
Sample Preparation: Dissolve reference standards in a solvent compatible with the mobile phase, such as a 50:50 mixture of water and acetonitrile, to a concentration of ~1 mg/mL.
-
Column Installation: Install the primary screening column (e.g., a C18, 4.6 x 150 mm, 3.5 µm).
The goal of the scouting gradient is to elute all compounds within a reasonable time and provide a starting point for optimization.[6]
Table 2: Example Scouting Gradient Protocol
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A general-purpose starting column. |
| Mobile Phase A | Water with 0.1% Formic Acid | Ensures low pH for good peak shape.[11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 5 µL | Minimizes potential for column overload. |
| Detection | UV DAD, 254 nm & Spectra (210-400 nm) | 254 nm is a good starting point for aromatics; DAD confirms peak identity. |
| Gradient Program | Time (min) | %B |
| 0.0 | 10 | |
| 20.0 | 90 | |
| 22.0 | 90 | |
| 22.1 | 10 | |
| 27.0 | 10 |
Analysis of Scouting Run:
-
If all peaks elute too early, a shallower gradient or a lower starting %B is needed.
-
If peaks are broad or poorly resolved, proceed to Step 4 for optimization.
-
If isomers are co-eluting, screen a PFP column using the same gradient conditions to evaluate its unique selectivity.
-
Gradient Slope Adjustment: Based on the scouting run, create a shallower gradient around the elution time of your target analytes to improve resolution. For example, if analytes elute between 10 and 15 minutes (corresponding to 50-70% B), a new gradient could be 40-75% B over 15 minutes.
-
Temperature: Increase column temperature (e.g., to 40 or 50 °C) to decrease mobile phase viscosity, lower backpressure, and potentially improve peak efficiency.
-
Mobile Phase pH/Buffer: If peak tailing is observed, ensure the mobile phase pH is sufficiently low. Consider testing different buffers (e.g., phosphate vs. formate) to see if secondary interactions change.
Before routine use, the method's performance must be verified. This is governed by USP General Chapter <621> and ICH Guideline Q2(R2).[2][15][16]
-
System Suitability Testing (SST): Perform 5-6 replicate injections of a standard solution. The results must meet predefined criteria to ensure the system is operating correctly. Table 3: Typical System Suitability Requirements (per USP <621>)
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. |
| Resolution (Rs) | Rs ≥ 2.0 (between critical pair) | Ensures baseline separation of adjacent peaks. |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time | Confirms precision of the system. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
-
Method Validation: The method must be formally validated to prove it is fit for its intended purpose.[4][5][17] This involves experimentally verifying:
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity & Range: A direct proportional response of the detector to analyte concentration over a specified range.
-
Accuracy: Closeness of the measured value to the true value (% recovery).
-
Precision: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±5°C).
-
Troubleshooting Common Chromatographic Issues
Even with a systematic approach, problems can arise. The following decision tree provides a logical path to diagnosing and solving common issues encountered during FBA analysis.
Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting common HPLC problems.
Conclusion
Developing a robust HPLC method for fluorinated benzoic acids is an exercise in applied chemical principles. By understanding the causal relationships between analyte properties and the chromatographic system, scientists can move beyond trial-and-error and implement a systematic, efficient workflow. The key to success lies in addressing the dual challenges of isomer selectivity and peak shape. The strategic use of specialized stationary phases like PFP is often essential for resolving positional isomers, while rigorous control of mobile phase pH is non-negotiable for achieving the symmetrical peaks required for accurate quantification. Adherence to the validation principles outlined by the USP and ICH ensures that the developed method is not only effective but also reliable and defensible.
References
- 1. s4science.at [s4science.at]
- 2. usp.org [usp.org]
- 3. agilent.com [agilent.com]
- 4. actascientific.com [actascientific.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. separation of positional isomers - Chromatography Forum [chromforum.org]
- 11. agilent.com [agilent.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. mastelf.com [mastelf.com]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 17. scribd.com [scribd.com]
Application Notes & Protocols for the Use of Fluorinated Benzoic Acids as Water Tracers in Geothermal Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and geothermal energy professionals on the application of fluorinated benzoic acids (FBAs) as chemical tracers for characterizing geothermal reservoirs. These application notes and protocols are designed to deliver not only procedural steps but also the underlying scientific rationale for experimental choices, ensuring robust and reliable results. We will delve into the unique properties of FBAs that make them ideal tracers, provide detailed step-by-step protocols for their use from injection to analysis, and discuss the interpretation of the resulting data. This guide is grounded in established scientific principles and references authoritative sources to ensure trustworthiness and technical accuracy.
Introduction: The Case for Fluorinated Benzoic Acids in Geothermal Tracing
Geothermal energy represents a significant renewable resource, and its efficient exploitation relies on a thorough understanding of the subterranean reservoir dynamics. Tracer tests are a cornerstone of geothermal reservoir management, providing critical insights into fluid flow paths, velocities, and potential issues like the premature thermal breakthrough of reinjected fluids.[1][2][3] The ideal tracer for such high-temperature, chemically complex environments must be thermally stable, non-reactive with the reservoir rock, environmentally benign, and detectable at very low concentrations.[4][5]
Fluorinated benzoic acids (FBAs) have emerged as a superior class of artificial tracers that meet these stringent criteria.[4][6][7] Unlike radioactive tracers, FBAs are non-toxic, and their analysis does not require specialized radiological handling.[7][8] The availability of numerous FBA isomers, each with a unique analytical signature, allows for the simultaneous injection of different tracers into multiple wells, providing a detailed map of the reservoir's plumbing.[4][6] This guide will provide the necessary protocols to leverage the power of FBAs for your geothermal research.
Physicochemical Properties of Fluorinated Benzoic Acid Tracers
The selection of an appropriate FBA tracer or a suite of tracers is contingent on their specific physicochemical properties. The degree and position of fluorine substitution on the benzoic acid ring influence properties such as solubility, polarity, and chromatographic retention time, which are critical for both their behavior in the reservoir and their subsequent analysis.[6]
| Tracer Compound | Abbreviation | Molecular Formula | Nominal Mass ( g/mol ) | Key Characteristics |
| 2-Fluorobenzoic acid | 2-FBA | C₇H₅FO₂ | 140.1 | Commonly used, good solubility. |
| 2,6-Difluorobenzoic acid | 2,6-DFBA | C₇H₄F₂O₂ | 158.1 | Higher fluorine content, distinct analytical signature.[9][10] |
| 2,4,5-Trifluorobenzoic acid | 2,4,5-TFBA | C₇H₃F₃O₂ | 176.1 | Multiple fluorine atoms provide a unique mass for MS detection.[6] |
| 3-(Trifluoromethyl)benzoic acid | 3-TFmBA | C₈H₅F₃O₂ | 190.1 | The trifluoromethyl group offers different chromatographic behavior.[6] |
| 2,3,4,5-Tetrafluorobenzoic acid | 2,3,4,5-tetraFBA | C₇H₂F₄O₂ | 194.1 | High degree of fluorination, suitable for complex studies.[6] |
| 3,5-Bis(trifluoromethyl)benzoic acid | 3,5-bis-TFmBA | C₉H₄F₆O₂ | 258.1 | Two trifluoromethyl groups, providing a highly specific signal.[6] |
This table presents a selection of commonly used FBA tracers. A wider range of isomers is commercially available.
Experimental Workflow and Protocols
The successful application of FBA tracers in geothermal studies hinges on a meticulously executed workflow, from tracer selection and injection to sample collection and analysis.
Overall Experimental Workflow
The following diagram illustrates the key stages of a typical geothermal tracer study using FBAs.
Caption: High-level workflow for geothermal tracer studies using FBAs.
Protocol: Tracer Solution Preparation
Objective: To prepare a stable and accurately concentrated FBA solution for injection.
Materials:
-
Selected FBA powder(s) (≥98% purity)
-
Deionized water
-
Sodium hydroxide (for pH adjustment)
-
Acetonitrile (HPLC grade, for stock solutions)[6]
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Stock Solution Preparation (e.g., 1,000 ppm): a. Accurately weigh 0.01 g of the FBA powder and transfer it to a 15 mL centrifuge tube.[6] b. Add 10 mL of a water:acetonitrile (7:3 v/v) mixture.[6] c. Vigorously shake the tube until the FBA is completely dissolved. This creates a 1,000 ppm stock solution.[6] d. Store the stock solution refrigerated.
-
Injection Solution Preparation: a. Determine the required tracer concentration and total volume for injection based on reservoir models and expected dilution. b. In a larger container (e.g., a chemical tote), add a known volume of geothermal brine or clean water. c. While stirring, slowly add the calculated volume of the FBA stock solution. d. Adjust the pH of the final solution to be neutral or slightly alkaline using sodium hydroxide. This converts the benzoic acid to its more soluble benzoate salt form, preventing precipitation in the reservoir. e. Continue stirring until the solution is homogenous. f. Collect a pre-injection sample for concentration verification.
Protocol: Sample Collection and Preparation
Objective: To collect and preserve water samples from production wells for FBA analysis.
Materials:
-
Sample vials (glass or high-density polyethylene)
-
Syringe filters (0.45 µm)
-
Syringes
Procedure:
-
Sampling: a. Before the tracer injection, collect baseline samples from all monitoring wells to check for background concentrations of FBAs. b. After injection, begin a predetermined sampling schedule. The frequency should be higher in the initial stages and can be decreased over time.[1] c. At each sampling point, purge the sampling port before collecting the sample to ensure it is representative of the formation fluid. d. Collect the sample in a clean, labeled vial.
-
On-site Preparation: a. Immediately after collection, filter the sample using a syringe and a 0.45 µm filter to remove any suspended solids. This is a critical step to prevent clogging of the analytical instrumentation.[11] b. Store the filtered samples in a cool, dark place until they can be transported to the laboratory.
-
Laboratory Preparation (if required): a. For samples with very low expected tracer concentrations or high salinity, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes and remove interfering matrix components.[11][12][13] b. C18 or hydrophilic-lipophilic-balanced (HLB) SPE cartridges are commonly used for FBA extraction.[11][12][13]
Protocol: FBA Quantification using UHPLC-MS/MS
Objective: To accurately quantify the concentration of various FBA tracers in the collected geothermal fluid samples. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice due to its high sensitivity, selectivity, and speed.[6][14][15]
Instrumentation and Reagents:
-
UHPLC system with a binary pump and autosampler.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[6][15]
-
Reversed-phase C18 column (e.g., 3.0 x 50 mm, 1.8 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
FBA analytical standards.
Procedure:
-
Standard Preparation: a. Prepare a series of calibration standards by serially diluting the FBA stock solutions. The concentration range should bracket the expected concentrations in the field samples (e.g., 0.1 to 100 ppb).[6]
-
Instrument Method: a. LC Conditions:
- Column Temperature: 40 °C
- Flow Rate: 0.4 mL/min
- Injection Volume: 3-5 µL[6]
- Gradient: A typical gradient would start with a high percentage of aqueous mobile phase and ramp up the organic phase to elute the more nonpolar FBAs. b. MS/MS Conditions:
- Ionization Mode: ESI, Negative.[6]
- Analysis Mode: Multiple Reaction Monitoring (MRM). For each FBA, a specific precursor ion (the deprotonated molecule, [M-H]⁻) and a product ion are monitored. This provides high selectivity and sensitivity.
- Optimize source parameters (e.g., capillary voltage, source temperature) according to the instrument manufacturer's guidelines.[6]
-
Analysis Sequence: a. Run a blank (mobile phase) to ensure the system is clean. b. Inject the calibration standards to generate a calibration curve. c. Inject the field samples. d. Periodically inject a quality control (QC) standard to monitor instrument performance.
Data Interpretation
The primary output of the analytical work is a series of tracer concentrations over time for each production well. This data is used to generate "breakthrough curves."
Logical Relationships in Data Interpretation
Caption: Logical flow from raw data to reservoir characterization.
Key Parameters from Breakthrough Curves:
-
First Arrival Time: The time it takes for the first detectable amount of tracer to reach the production well. This indicates the fastest flow path.
-
Peak Arrival Time: The time at which the tracer concentration reaches its maximum. This is related to the average flow velocity along the dominant flow path.
-
Mean Residence Time: Calculated from the moments of the curve, this represents the average time the tracer spent in the reservoir. It is used to estimate the swept volume of the reservoir between the wells.[16]
-
Curve Shape: A sharp, narrow peak suggests a single, direct fracture connection (high permeability channel), while a broad, tailing curve indicates a more complex network of flow paths with significant dispersion.[3]
By analyzing these parameters, reservoir engineers can model the fluid flow, predict the potential for premature cooling from injection wells, and optimize the overall management of the geothermal field.[1][2]
Environmental Considerations
While FBAs are considered environmentally benign, especially in comparison to other tracer types, their environmental fate should be considered. Studies have shown that some monofluorobenzoates can be degraded by certain microorganisms.[17] However, the persistence of many polyfluorinated compounds is well-documented.[18] It is good practice to use the minimum amount of tracer necessary to achieve the desired detection limits.
Conclusion
Fluorinated benzoic acids are powerful and versatile tools for geothermal reservoir characterization.[6][7] Their stability, non-reactivity, and the availability of numerous isomers make them ideal for complex interwell tracer tests. The protocols outlined in this guide, from solution preparation to advanced UHPLC-MS/MS analysis, provide a robust framework for obtaining high-quality data. Proper interpretation of the resulting breakthrough curves can yield invaluable information about reservoir dynamics, ultimately leading to more efficient and sustainable geothermal energy production.
References
- 1. researchgate.net [researchgate.net]
- 2. epj-conferences.org [epj-conferences.org]
- 3. Tracer Analysis in a Fractured Geothermal Reservoir: Field Results from Wairakei, New Zealand | Stanford Digital Repository [purl.stanford.edu]
- 4. scribd.com [scribd.com]
- 5. tuceel.isc.tuc.gr [tuceel.isc.tuc.gr]
- 6. s4science.at [s4science.at]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC | Semantic Scholar [semanticscholar.org]
- 11. US8853619B2 - Method for detecting tracer compounds for hydrocarbon production - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PRACTICAL METHODOLOGY FOR INTERWELL TRACER APPLICATIONS [redalyc.org]
- 17. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.dps.ny.gov [documents.dps.ny.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyl-3,4,6-trifluorobenzoic Acid
Welcome to the technical support center for the purification of 2-Methyl-3,4,6-trifluorobenzoic acid (MTFBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this fluorinated aromatic carboxylic acid. As a key building block in the synthesis of medicinally important compounds, such as quinoline derivatives with antibacterial activity, achieving high purity of MTFBA is critical.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your purification workflows, enhance yield, and ensure the integrity of your final product.
Understanding the Molecule and Potential Impurities
This compound is a solid organic compound whose purification can be approached using several standard laboratory techniques. The choice of method will depend on the nature and quantity of the impurities present. Common impurities may include unreacted starting materials, by-products from the synthetic route, and residual solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The three most effective and widely used techniques for the purification of MTFBA are:
-
Acid-Base Extraction: Ideal for separating the acidic product from neutral or basic impurities.[2][3]
-
Recrystallization: A powerful technique for removing small amounts of impurities from a solid product.[4][5]
-
Column Chromatography: Useful for separating the product from impurities with different polarities, especially when other methods fail.[6][7]
Q2: My crude product is a dark-colored solid. How can I remove the color?
A2: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution.[8] The charcoal adsorbs the colored impurities, which can then be removed by hot filtration. Be cautious not to add too much charcoal, as it can also adsorb your product, leading to a lower yield.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures.[4][5] For fluorinated benzoic acids, solvent systems such as water, or mixtures like ethyl acetate/hexane or toluene are often good starting points.[9][10] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent pair.
Q4: After acid-base extraction and acidification, my product has precipitated as an oil instead of a solid. What should I do?
A4: Oiling out can occur if the melting point of the impure product is below the temperature of the solution or if there are significant impurities present. Try cooling the solution further in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization.[4] If it remains an oil, you can try to extract the oil with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and then attempt recrystallization from a different solvent system.
Q5: How can I assess the purity of my final product?
A5: Several analytical techniques can be used to determine the purity of your this compound. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for purity assessment of aromatic carboxylic acids.[7][11][12] Other methods include Gas Chromatography (GC) after derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[11][12][13] A sharp melting point range is also a good indicator of high purity.[14]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter with the primary purification techniques.
Troubleshooting: Acid-Base Extraction
Acid-base extraction leverages the acidic nature of the carboxylic acid group. By treating the crude product with a base, the acid is converted to its water-soluble carboxylate salt, allowing for separation from non-acidic impurities.[2][15]
Caption: Workflow for Acid-Base Extraction.
| Problem | Possible Cause | Suggested Solution |
| Low recovery of product | Incomplete extraction into the aqueous layer. | Ensure thorough mixing of the organic and aqueous layers. Perform multiple extractions with the basic solution.[16] |
| Incomplete precipitation upon acidification. | Check the pH of the aqueous layer after adding acid to ensure it is sufficiently acidic (pH ~2). Add more acid if necessary.[16] | |
| Product has some solubility in water. | Cool the acidified solution in an ice bath to minimize solubility before filtration. Use a minimal amount of cold water for washing the filtered solid. | |
| Emulsion formation during extraction | Vigorous shaking of the separatory funnel. | Gently invert the funnel for mixing instead of vigorous shaking. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. |
| Product is still impure after extraction | Some acidic impurities are also extracted. | Consider using a weaker base like sodium bicarbonate (NaHCO₃), which will selectively react with stronger acids, potentially leaving weaker acidic impurities behind.[2] |
| Neutral impurities trapped in the aqueous layer. | Perform a "backwash" by extracting the combined aqueous layers with a fresh portion of the organic solvent before acidification.[16] |
Troubleshooting: Recrystallization
Recrystallization is a purification technique for solids that relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[4][5]
Caption: Workflow for Recrystallization.
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | Too much solvent was added. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[4] | |
| Low yield of crystals | The product is still soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Too much solvent was used for washing. | Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Product oils out instead of crystallizing | The melting point of the impure solid is below the boiling point of the solvent. | Try using a lower-boiling point solvent or a different solvent system. Allow the solution to cool more slowly. |
| Product is still impure after recrystallization | Rapid cooling has trapped impurities in the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[14] |
| Impurities have similar solubility profiles. | A second recrystallization may be necessary. Alternatively, consider using column chromatography for purification. |
Troubleshooting: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[17] For carboxylic acids, special considerations are often needed to prevent streaking or poor separation.
Caption: Workflow for Column Chromatography.
| Problem | Possible Cause | Suggested Solution |
| Product is streaking on the TLC plate and column | The carboxylic acid is interacting too strongly with the silica gel. | Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This keeps the carboxylic acid in its protonated, less polar form, leading to better separation.[18] |
| Product does not move from the top of the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture. |
| Poor separation of product from an impurity | The eluent system is not optimal. | Experiment with different solvent systems. A 2D TLC can help determine if the compounds are separable on silica.[19] |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Acidic product elutes earlier than expected | Silica gel can have acidic properties that push acidic compounds through the column. | In some cases, adding a very small amount of a base like triethylamine to the eluent when preparing the column can neutralize the silica, but this is less common for purifying acidic compounds.[19] A better approach is to use the acidic modifier mentioned above. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve approximately 1 gram of the crude this compound in 20 mL of a suitable organic solvent, such as ethyl acetate or diethyl ether, in a 125 mL separatory funnel.
-
Extraction: Add 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the evolved CO₂ gas.[8]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another 20 mL portion of the NaHCO₃ solution. Combine the aqueous extracts.
-
Backwash (Optional): To remove any neutral impurities that may have been carried into the aqueous layer, add 15 mL of the organic solvent (e.g., ethyl acetate) to the combined aqueous extracts, mix, and discard the organic layer.[16]
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the precipitation of the white solid is complete and the solution is acidic to litmus paper (pH ~2).[3][15]
-
Isolation: Collect the purified product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold distilled water to remove any inorganic salts.
-
Drying: Dry the purified this compound in a vacuum oven or desiccator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential solvent (e.g., a mixture of ethyl acetate and hexane). Heat the mixture to boiling. If the solid dissolves completely in a small amount of hot solvent and reappears upon cooling, the solvent is suitable.
-
Dissolution: Place 1 gram of the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves.[4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals to remove any residual solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
- 9. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. odinity.com [odinity.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Recrystallization Protocol for 2-Methyl-3,4,6-trifluorobenzoic Acid: A Technical Support Guide
Welcome to the Technical Support Center for the purification of 2-Methyl-3,4,6-trifluorobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the recrystallization of this fluorinated aromatic carboxylic acid. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
A1: Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The core principle is that the solubility of a solid in a solvent increases with temperature. For this compound, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor upon crystallization).[1][2][3]
Q2: How do the structural features of this compound influence solvent selection?
A2: The molecule possesses both polar (the carboxylic acid group) and non-polar (the aromatic ring with a methyl group) characteristics. The highly electronegative fluorine atoms also contribute to the molecule's overall polarity and intermolecular interactions. The carboxylic acid group allows for strong hydrogen bonding.[4][5] Therefore, polar solvents, particularly those capable of hydrogen bonding, are often good starting points. However, the trifluorinated methyl-benzene ring provides significant non-polar character, suggesting that a single solvent may not be perfect. Often, a mixed solvent system is required to achieve the ideal solubility gradient.
Q3: What are the critical safety precautions when performing this recrystallization?
A3: Fluorinated organic compounds and many organic solvents require careful handling. Always work in a well-ventilated fume hood.[6] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When heating flammable organic solvents, never use an open flame; use a heating mantle, steam bath, or water bath.[7] Ensure that your glassware is free of cracks and stars to prevent breakage upon heating.
Experimental Protocol: Recrystallization of this compound
This protocol is designed as a self-validating system, starting with solvent selection and proceeding to the full recrystallization procedure.
Part 1: Solvent System Selection
The first and most critical step is to identify a suitable solvent or solvent pair. This is achieved through small-scale solubility tests.
Objective: To find a solvent that dissolves this compound when hot but not when cold.
Materials:
-
Crude this compound
-
Small test tubes or vials
-
A selection of solvents (see Table 1 for suggestions)
-
Hot plate or water bath
-
Pasteur pipettes
Procedure:
-
Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
Add a potential solvent dropwise to one test tube at room temperature, swirling after each addition. If the solid dissolves in a small amount of cold solvent (e.g., <0.5 mL), that solvent is unsuitable as a single solvent.
-
If the solid is insoluble or sparingly soluble in the cold solvent, gently heat the test tube. Continue adding the solvent in small portions until the solid just dissolves.
-
Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good quantity of crystals upon cooling.
-
Repeat this process with other potential solvents to find the best option. If a single solvent is not ideal, try solvent pairs (e.g., dissolve the compound in a minimal amount of a hot "soluble" solvent, then add a "less soluble" solvent until the solution becomes cloudy, then reheat to clarify before cooling).
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Due to the carboxylic acid group, there might be some solubility in hot water.[2][4] Likely a good "less soluble" solvent in a mixed pair with a more organic solvent. |
| Ethanol | High | 78 | Carboxylic acids often show good solubility in alcohols.[4][5] An ethanol/water mixture is a common and effective choice for recrystallizing moderately polar compounds. |
| Methanol | High | 65 | Similar to ethanol, but with a lower boiling point. A methanol/water system could also be effective. |
| Acetone | Medium | 56 | Its moderate polarity and low boiling point make it a candidate, though it can sometimes be too good a solvent at room temperature.[5] |
| Ethyl Acetate | Medium | 77 | A versatile solvent for compounds of intermediate polarity.[4] |
| Toluene | Low | 111 | The aromatic nature of toluene can interact well with the benzene ring of the compound. Has been used for recrystallizing similar fluorinated benzoic acids. However, its high boiling point can sometimes lead to "oiling out".[5] |
| Hexane/Heptane | Low | ~69 / ~98 | Likely to be poor solvents, even when hot, due to the polarity of the carboxylic acid. However, they can be excellent "less soluble" solvents to induce crystallization when paired with a more polar solvent in which the compound is soluble. |
| Dichloromethane/Water | Biphasic | ~40 (DCM) | Not a traditional recrystallization system, but useful for an initial purification via acid-base extraction to remove neutral impurities. The carboxylic acid can be extracted into an aqueous base, washed, and then precipitated by adding acid.[1] |
Part 2: Full Recrystallization Workflow
Once a suitable solvent system is identified (for this example, we will assume an ethanol/water system is optimal), proceed with the bulk recrystallization.
References
Optimizing reaction conditions for 2-Methyl-3,4,6-trifluorobenzoic acid synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methyl-3,4,6-trifluorobenzoic acid. As a critical building block in the development of novel pharmaceuticals, particularly quinoline-based antibacterial agents, optimizing its synthesis is paramount.[1][2] This document provides a comprehensive, question-and-answer-based resource for troubleshooting common experimental challenges and understanding the rationale behind key reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The synthesis of this highly fluorinated aromatic carboxylic acid typically proceeds through one of two major pathways, each with distinct advantages and challenges.
-
Convergent Synthesis via Organometallic Intermediates: This is often the most direct route. It involves the formation of an organometallic reagent from a halogenated precursor, followed by carboxylation. The key starting material for this pathway is a compound like 1-bromo-2-methyl-3,4,6-trifluorobenzene. This precursor is converted into a Grignard or organolithium reagent, which then reacts with carbon dioxide to form the desired carboxylic acid.[1] This method's efficiency relies on the successful and high-yield formation of the organometallic intermediate.
-
Multi-Step Synthesis from Isophthalic Acid Derivatives: A more complex but viable route starts with a tetrafluoroisophthalic acid derivative.[2][3] This pathway involves a sequence of reactions:
-
Selective Methylation: An organometallic methylating agent (e.g., methylmagnesium chloride) is used to selectively replace one cyano or carboxyl group.
-
Hydrolysis: Any remaining cyano groups are hydrolyzed to carboxylic acids.
-
Regioselective Decarboxylation: The final step involves the selective removal of one of the two carboxyl groups to yield the target product.[1][3][4] Controlling the regioselectivity of the decarboxylation step is the critical challenge here.
-
Below is a diagram illustrating these generalized pathways.
Caption: Major synthetic routes to the target compound.
Q2: Why are fluorinated aromatic carboxylic acids like this one important in research and development?
A2: Fluorinated aromatic carboxylic acids are considered invaluable "building blocks" in medicinal chemistry and materials science.[1] The strategic introduction of fluorine atoms into an organic molecule can profoundly alter its properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, increasing the half-life of a drug.
-
Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.
-
Acidity and Binding: Fluorine's high electronegativity can alter the acidity of nearby functional groups (like the carboxylic acid), potentially enhancing binding interactions with biological targets.[1]
This compound, specifically, is a known precursor for creating quinoline derivatives with potent antibacterial activity, making its efficient synthesis a topic of significant interest.[1][2]
Troubleshooting Guide: The Grignard Pathway
The formation of an aryl Grignard reagent followed by carboxylation is a powerful C-C bond-forming strategy but is highly sensitive to reaction conditions.[5][6][7] This section addresses common failures in this pathway.
Q3: My Grignard reaction with 1-bromo-2-methyl-3,4,6-trifluorobenzene fails to initiate. What are the most likely causes and how can I fix them?
A3: Failure to initiate is the most common problem in Grignard synthesis. The root cause is almost always related to the deactivation of the magnesium surface or the presence of protic impurities.
Causality: The Grignard reaction is a heterogeneous reaction occurring on the surface of the magnesium metal. This surface must be free of passivating magnesium oxide (MgO) layers and the system must be rigorously free of water or other protic sources (e.g., alcohols), which would instantly quench the highly basic Grignard reagent as it forms.[5][6][7]
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions:
-
Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or argon.
-
Solvent: Use a freshly opened bottle of anhydrous ether or tetrahydrofuran (THF) or distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) immediately before use. Anhydrous THF is a common choice for aryl Grignard formation.[8]
-
Reagents: Ensure the aryl bromide starting material is dry.
-
-
Activate the Magnesium Turnings:
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle just before use to expose a fresh, unoxidized surface.
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask with the magnesium turnings. These reagents react with the magnesium surface to clean it and expose fresh metal.
-
-
Initiation Techniques:
-
Concentration: Add only a small amount of the total solvent to the magnesium, then add a fraction of your aryl bromide. The higher concentration can help the reaction initiate. Once it starts (indicated by bubbling or gentle reflux), add the remaining solvent and aryl bromide solution dropwise.
-
Heat: Gentle heating with a heat gun on a small spot of the flask can often initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.
-
Caption: Troubleshooting logic for Grignard reaction initiation.
Q4: The Grignard reagent forms, but after adding dry ice and performing an acidic workup, my yield of the desired carboxylic acid is very low. What went wrong?
A4: A low yield after successful Grignard formation points to issues during the carboxylation step or workup. The primary culprits are inefficient reaction with CO₂ or premature quenching of the Grignard reagent.
Causality: The Grignard reagent is a strong nucleophile and a strong base.[5] It will readily react with the electrophilic carbon of CO₂.[6] However, it will react even more rapidly with any available protons. The surface of dry ice can condense atmospheric water, creating a layer of aqueous carbonic acid that can quench the Grignard reagent before it carboxylates.
Optimization Strategies:
| Parameter | Sub-Optimal Condition | Optimized Approach & Rationale |
| CO₂ Source | Old dry ice with visible frost. | Use fresh, finely crushed dry ice.[8] Rationale: Crushing increases the surface area for reaction and minimizes the amount of condensed water ice on the surface. |
| Addition Method | Pouring the Grignard solution onto a large chunk of dry ice. | Rapidly transfer the Grignard solution via cannula into a flask containing a large excess of freshly crushed dry ice suspended in anhydrous THF at -78°C.[8] Rationale: This ensures the Grignard reagent encounters CO₂ in a non-protic environment, maximizing the rate of carboxylation over protonation. |
| Temperature | Allowing the reaction to warm up prematurely. | Maintain a low temperature (e.g., -78°C with a dry ice/acetone bath) throughout the addition and for a period afterward before allowing it to warm to room temperature.[8][9] Rationale: Low temperatures favor the desired nucleophilic attack on CO₂ and minimize side reactions. |
| Workup | Adding aqueous acid directly to the thick reaction slurry. | After the reaction has warmed to room temperature, add the reaction mixture to a beaker of ice-cold aqueous acid (e.g., 2N HCl).[10] Rationale: This ensures a rapid and complete protonation of the carboxylate salt formed, preventing its hydrolysis back to the starting trifluorotoluene derivative. |
Q5: My final product is contaminated with significant impurities. What are they likely to be and how can I purify the product?
A5: Impurity profiling is critical for any synthesis. In this case, expect impurities from incomplete reactions, side reactions, or regioisomeric starting materials.[1]
Common Impurities and Their Origins:
| Impurity | Likely Source | Identification Method |
| 2-Methyl-3,4,6-trifluorobenzene | Protonation (quenching) of the Grignard reagent by trace water before it reacts with CO₂. | GC-MS, ¹H NMR (absence of -COOH proton, characteristic aromatic signals). |
| Regioisomeric Acids | Impurities in the 1-bromo-2-methyl-3,4,6-trifluorobenzene starting material. | ¹⁹F NMR is highly effective for distinguishing between fluorine substitution patterns. HPLC can also resolve isomers. |
| Difluorobenzoic Acids | Incomplete fluorination during the synthesis of the starting material.[1] | GC-MS (lower molecular weight), ¹⁹F NMR. |
| Isophthalic Acid Derivatives | Over-reaction or incomplete decarboxylation if using Route 2.[1] | ¹H NMR (presence of two -COOH protons), HPLC. |
Purification Protocol:
High-purity this compound is typically achieved through recrystallization or column chromatography.
-
Acid-Base Extraction: Before further purification, an acid-base extraction is highly effective.
-
Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Extract with an aqueous base (e.g., 2N NaOH). The desired carboxylic acid will move to the aqueous layer as its sodium salt, while neutral impurities (like the unreacted starting material) will remain in the organic layer.[8][10]
-
Separate the layers, cool the aqueous layer in an ice bath, and re-acidify with concentrated HCl to precipitate the purified carboxylic acid.
-
Filter the solid product.
-
-
Recrystallization: This is the preferred method for final purification if the remaining impurities have different solubilities.
Experimental Protocol: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
1-Bromo-2-methyl-3,4,6-trifluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Dry ice (CO₂)
-
Hydrochloric acid (2N)
-
Sodium hydroxide (2N)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Preparation (Under Inert Atmosphere):
-
Place magnesium turnings (1.2 equivalents) in a 3-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Flame-dry the entire apparatus under vacuum and cool under a stream of inert gas.
-
Add a single crystal of iodine.
-
-
Grignard Reagent Formation:
-
Add a small volume of anhydrous THF to the flask, just enough to cover the magnesium.
-
Dissolve 1-bromo-2-methyl-3,4,6-trifluorobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask with a heat gun.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature.
-
-
Carboxylation:
-
In a separate, larger flask, add a large excess (at least 5-10 equivalents) of freshly crushed dry ice.
-
Cool the Grignard solution to 0°C and rapidly transfer it via cannula into the flask containing the dry ice with vigorous stirring.
-
Allow the mixture to stir and slowly warm to room temperature overnight. A thick white slurry will form.
-
-
Workup and Purification:
-
Pour the reaction mixture into a beaker containing ice and 2N HCl. Stir until all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Extract the combined organic layers with 2N NaOH (3 x volumes).
-
Combine the aqueous (basic) layers, cool in an ice bath, and carefully acidify with concentrated HCl until a precipitate forms and the pH is ~1.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Further purify by recrystallization from a suitable solvent (e.g., toluene).
-
References
- 1. benchchem.com [benchchem.com]
- 2. US6362365B1 - Preparation of trifluorobenzoic acids - Google Patents [patents.google.com]
- 3. 2,4,5-Trifluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
Identification of impurities in 2-Methyl-3,4,6-trifluorobenzoic acid synthesis
An in-depth guide for researchers, scientists, and drug development professionals on identifying and troubleshooting impurities in the synthesis of 2-Methyl-3,4,6-trifluorobenzoic acid.
Technical Support Center: Synthesis of this compound
The synthesis of highly substituted fluorinated aromatic compounds like this compound is a nuanced process critical for the development of novel pharmaceuticals and advanced materials.[1] The strategic placement of fluorine atoms can significantly alter a molecule's physicochemical and biological properties.[1] However, the very nature of the reactions involved—often requiring potent reagents and carefully controlled conditions—makes impurity profiling a formidable challenge.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, identify unknown impurities, and purify the target compound effectively.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and how do they influence impurity profiles?
While multiple synthetic strategies exist, a common approach involves the functionalization of a pre-existing polysubstituted aromatic ring. For instance, a plausible route could start from 1,3,5-trifluorobenzene, followed by sequential methylation and carboxylation.
A key challenge in any route is achieving the correct regiochemistry. The directing effects of the fluorine and methyl groups can lead to the formation of various regioisomeric impurities that are often difficult to separate from the desired product.[1] Side reactions such as incomplete lithiation, over-methylation, or decarboxylation can further complicate the impurity profile.
Q2: What are the most common types of impurities I should expect, and how are they formed?
Impurities in the synthesis of this compound can be broadly categorized. Understanding their origin is the first step toward mitigation.
| Impurity Category | Potential Source / Cause of Formation | Recommended Primary Analytical Technique |
| Regioisomeric Impurities | Non-selective functionalization steps (e.g., lithiation/carboxylation or methylation) at different positions on the aromatic ring. | ¹⁹F-NMR, HPLC-UV, GC-MS |
| Incompletely Reacted Intermediates | Insufficient reaction time, low temperature, or deactivated reagents leading to carryover of starting materials or intermediates (e.g., 2-Methyl-1,3,5-trifluorobenzene). | GC-MS, HPLC-UV |
| Byproducts of Side Reactions | - Over-methylation: Formation of dimethylated species. - De-fluorination: Loss of a fluorine substituent, resulting in difluoro- or monofluorobenzoic acid derivatives.[2] - Oxidation: Oxidation of the methyl group to an aldehyde or alcohol, or oxidative degradation of the aromatic ring.[3] | GC-MS, LC-MS, ¹H-NMR |
| Residual Solvents & Reagents | Incomplete removal during workup and purification steps (e.g., THF, hexane, ether, butyllithium-derived species).[4][5] | ¹H-NMR, GC-MS |
Q3: My initial analysis (TLC/crude NMR) shows a complex mixture. What is a systematic workflow for identifying the major impurities?
A multi-technique approach is essential for comprehensive impurity profiling. The following workflow provides a logical progression from initial detection to structural confirmation.
Caption: Impurity identification workflow.
Q4: I'm observing poor peak shape or unexpected retention times in my HPLC analysis. What could be the cause?
Poor chromatography with fluorinated acids often stems from interactions with the stationary phase or issues with the mobile phase.[6]
-
Cause 1: Strong Interaction with Silica: The acidic proton and electronegative fluorines can cause tailing on standard silica-based C18 columns.
-
Solution: Add a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase.[7] This protonates residual silanols on the column, reducing peak tailing.
-
-
Cause 2: Improper Mobile Phase pH: The ionization state of the carboxylic acid affects its retention.
-
Solution: Ensure the mobile phase pH is at least 2 units below the pKa of the benzoic acid to keep it in its neutral, more retained form.
-
-
Cause 3: Column Overload: Injecting too much of a concentrated sample can lead to broad, fronting peaks.[6]
-
Solution: Dilute your sample and re-inject. A good starting concentration is 0.5-1.0 mg/mL.
-
-
Cause 4: Analyte Reactivity: In some cases, carboxylic acids can undergo esterification if methanol is used as a sample diluent and left for extended periods.[8]
-
Solution: Use acetonitrile or a mixture of mobile phase as the sample diluent and analyze samples promptly after preparation.
-
Q5: Why is ¹⁹F-NMR particularly useful for this compound, and what should I look for?
¹⁹F-NMR is an exceptionally powerful tool for analyzing fluorinated compounds because:
-
High Sensitivity: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio.
-
Wide Chemical Shift Range: The chemical shifts are very sensitive to the electronic environment, making it easy to distinguish between fluorine atoms in different positions on the ring.[1]
-
Spin-Spin Coupling: J-coupling between fluorine nuclei (F-F) and between fluorine and proton nuclei (H-F) provides valuable information about the substitution pattern and helps identify isomers.[9]
For your target compound, you would expect to see three distinct fluorine signals. An isomeric impurity would show a different number of signals or a different coupling pattern. For example, a regioisomer might show different splitting patterns or chemical shifts compared to the reference spectrum of the pure product.
Troubleshooting and Analytical Protocols
This section provides detailed, step-by-step methodologies for the key analytical techniques required for impurity profiling.
Protocol 1: HPLC-UV Method for Routine Purity Analysis
This method is designed for the rapid assessment of purity and quantification of the main component and major impurities.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase, 250 x 4.6 mm, 5 µm | Standard for separation of moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to improve peak shape.[10] |
| Mobile Phase B | Acetonitrile | Common organic solvent for reverse-phase HPLC. |
| Gradient | 30% B to 95% B over 20 minutes | A broad gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection Wavelength | 272 nm | A common detection wavelength for substituted benzoic acids.[7] |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on sample concentration. |
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh ~5 mg of the crude material into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.[10]
-
Analysis: Inject the sample solution. Bracket sample injections with a standard solution of known concentration for accurate quantification.[10]
-
Data Interpretation: Integrate all peaks. Calculate the area percentage of the main peak to estimate purity. Identify impurity peaks by their retention times relative to the main peak.
Protocol 2: GC-MS Method for Volatile and Semi-Volatile Impurities
GC-MS is ideal for identifying non-polar impurities, unreacted starting materials, and certain byproducts.[11][12] Note that the carboxylic acid itself is polar and may require derivatization for optimal GC analysis, but this method is excellent for profiling other components in the mixture.
Caption: GC-MS analysis workflow for impurities.
| Parameter | Condition |
| Column | BPX5 (or similar 5% phenyl polysiloxane), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, 1 mL/min constant flow |
| Injector Temperature | 260 °C |
| Oven Program | Start at 70°C, hold 2 min; ramp 10°C/min to 280°C, hold 5 min |
| MS Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Step-by-Step Procedure:
-
Sample Preparation: Dissolve a small amount of the crude material (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
Data Acquisition: Run the specified temperature program and acquire mass spectra.
-
Data Analysis: For each chromatographic peak, compare the obtained mass spectrum against a commercial library (e.g., NIST/Wiley) to tentatively identify the compound. The fragmentation patterns of fluorinated compounds can be complex, but molecular ions, if present, are highly informative.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. rsc.org [rsc.org]
- 10. cipac.org [cipac.org]
- 11. researchgate.net [researchgate.net]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
Technical Support Center: Stability and Degradation of 2-Methyl-3,4,6-trifluorobenzoic Acid
A Guide for Researchers and Drug Development Professionals
Senior Application Scientist's Note: Welcome to the technical support guide for 2-Methyl-3,4,6-trifluorobenzoic acid. This document is designed to provide you with in-depth, practical insights into the stability and degradation characteristics of this highly functionalized building block. Please be aware that while extensive experimental data for this specific molecule is not widely published, this guide is built upon foundational principles of physical organic chemistry and data from structurally analogous fluorinated aromatic compounds. It serves as a robust framework for designing your experiments, anticipating challenges, and troubleshooting issues you may encounter.
Section 1: General Stability, Storage, and Handling (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound to ensure its integrity from the moment it arrives in your lab.
Q1: What are the standard recommended storage conditions for solid this compound?
A1: For long-term stability, the solid material should be stored in a tightly sealed container, protected from light and moisture, at room temperature. The trifluorinated aromatic ring and the carboxylic acid functional group are generally stable in the solid state under these conditions. The key is to prevent exposure to atmospheric moisture, which could lead to clumping, and to high-energy light, which could potentially initiate slow degradation over extended periods.
Q2: My solid material has developed a slight discoloration. Does this indicate significant degradation?
A2: Not necessarily, but it warrants investigation. Minor discoloration (e.g., turning slightly off-white or tan) can be caused by the formation of trace-level impurities or surface oxidation products. While this may not significantly impact the purity for some synthetic applications, it is a critical observation for analytical standards or cGMP processes. We recommend performing a purity check using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the primary component and identify any new impurity peaks.
Q3: What common laboratory materials are compatible with solutions of this compound?
A3: The choice of material depends on the solvent used.
-
Glassware: Borosilicate glass (e.g., Pyrex®) is universally compatible and is the preferred material for preparing and storing solutions.
-
Plastics: High-quality polypropylene (PP) and polytetrafluoroethylene (PTFE) show excellent compatibility with both the compound and common organic solvents used to dissolve it (e.g., acetonitrile, methanol, DMSO).[1][2] Avoid prolonged storage in lower-grade plastics like polystyrene or polyvinyl chloride (PVC), especially with organic solvents, as leaching of plasticizers or binding of the analyte can occur.
-
Metals: For HPLC/UPLC systems, 316 stainless steel and titanium are standard and fully compatible. Avoid contact with reactive or corrosive metals, particularly if preparing salts of the acid, as this could lead to contamination.[1]
A general chemical compatibility chart should always be consulted when using materials other than those listed here.[3][4]
Section 2: Forced Degradation Studies - A Troubleshooting Guide
Forced degradation, or stress testing, is essential for identifying potential degradation pathways and developing stability-indicating analytical methods. This section provides insights into the expected behavior of this compound under various stress conditions.
Hydrolytic Stability
Q4: I am observing a loss of my parent compound in an aqueous solution at pH 9. What is the likely cause?
A4: While the C-F bonds on the aromatic ring are exceptionally strong and highly resistant to hydrolysis under typical laboratory conditions (pH 2-10, ambient temperature), the observed degradation is likely an artifact or a secondary reaction. First, confirm that the loss is real and not due to poor solubility of the neutral form as you approach its pKa from the basic side. The primary cause of instability under more extreme basic conditions (e.g., > pH 12, elevated temperature) would likely involve reactions other than simple C-F bond hydrolysis, such as oxidative degradation if oxygen is present. Studies on fluorotelomer-based polymers show that base-mediated hydrolysis can occur, but these conditions are typically harsh.[5][6] For this molecule, significant hydrolytic degradation is not expected under standard ICH conditions.
Experimental Protocol: Hydrolytic Forced Degradation
-
Stock Solution: Prepare a ~1 mg/mL stock solution in a stable solvent like acetonitrile.
-
Stress Samples: Dilute the stock solution into three separate aqueous media: 0.1 N HCl (acidic), Purified Water (neutral), and 0.1 N NaOH (basic) to a final concentration of ~50-100 µg/mL.
-
Incubation: Store the samples at 60-80 °C. Pull time points at 0, 2, 6, 24, and 48 hours.
-
Analysis: At each time point, immediately neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable, stability-indicating HPLC method. Compare results to a control sample stored at 4 °C.
Oxidative Stability
Q5: After adding hydrogen peroxide to my sample, the parent peak decreased and several new peaks appeared. What reactions are likely occurring?
A5: this compound is susceptible to oxidative attack. The electron-rich aromatic ring, despite the deactivating effect of the fluorine atoms, can be targeted. Plausible degradation pathways include:
-
Hydroxylation: Addition of one or more hydroxyl groups to the aromatic ring.
-
Decarboxylation: Loss of the carboxylic acid group to form 1-methyl-2,4,5-trifluorobenzene, especially under conditions that favor radical mechanisms.
-
Oxidative Defluorination: Under very specific catalytic conditions, it is mechanistically possible to have an electrophilic attack leading to C-O bond formation and a subsequent fluoride shift, though this is less common than ring hydroxylation.[7]
Experimental Protocol: Oxidative Forced Degradation
-
Stock Solution: Prepare a ~1 mg/mL stock solution in acetonitrile or methanol.
-
Stress Sample: Dilute the stock into an appropriate solvent to ~50-100 µg/mL. Add 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the sample at room temperature, protected from light. Pull time points at 0, 2, 6, 24, and 48 hours.
-
Analysis: Analyze directly by HPLC. The reaction can often be quenched by dilution. Compare to a control sample without H₂O₂.
Photostability
Q6: My compound solution shows significant degradation when left on the benchtop. Is it light-sensitive?
A6: Yes, fluorinated aromatic compounds can be susceptible to photolytic degradation. The energy from UV or even high-intensity visible light can be sufficient to induce cleavage of the C-F bond, a process known as photodefluorination.[8] This often proceeds via a radical mechanism and can lead to a complex mixture of degradants, including products where a fluorine atom is replaced by hydrogen or a hydroxyl group. Studies on fluorinated pharmaceuticals confirm that while some fluorinated motifs are very stable, aryl-F groups can be labile under photolytic stress.[9][10]
Experimental Protocol: Photostability Study (ICH Q1B)
-
Sample Preparation: Prepare both solid and solution (~100 µg/mL in a suitable solvent) samples in chemically inert, transparent containers (e.g., quartz cuvettes).
-
Dark Control: Prepare an identical set of samples and wrap them securely in aluminum foil.
-
Exposure: Place both sets of samples in a calibrated photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.
-
Analysis: Analyze the exposed and dark control samples at the end of the exposure period using a stability-indicating HPLC method. Significant degradation in the exposed sample compared to the dark control confirms photosensitivity.
Thermal Stability
Q7: What is the expected thermal stability of this compound, and what is the primary degradation pathway at high temperatures?
A7: Based on analogous compounds, the onset of thermal decomposition for this compound is predicted to be in the range of 250-300 °C.[11] The most likely primary thermal degradation pathway for a benzoic acid derivative is decarboxylation , where the molecule expels CO₂ to form 1-methyl-2,4,5-trifluorobenzene. At even higher temperatures, fragmentation of the aromatic ring can occur. Theoretical studies on other fluorinated acids suggest that complex rearrangements involving HF elimination can also happen, leading to highly reactive intermediates.[12]
Experimental Protocol: Solid-State Thermal Stress
-
Sample Preparation: Place a small amount of the solid compound in a loosely capped glass vial.
-
Incubation: Place the vial in a calibrated oven at a temperature below the melting point but high enough to induce stress (e.g., 105 °C).
-
Analysis: After a set period (e.g., 24-72 hours), remove the sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC. Compare this to an unstressed control sample. For more detailed analysis of decomposition onset, Thermogravimetric Analysis (TGA) is the preferred technique.
Summary of Predicted Stability
| Stress Condition | Predicted Stability | Plausible Primary Degradation Pathway(s) |
| Acidic Hydrolysis (0.1 N HCl, 80°C) | High | Unlikely to degrade significantly. |
| Neutral Hydrolysis (Water, 80°C) | High | Unlikely to degrade significantly. |
| Basic Hydrolysis (0.1 N NaOH, 80°C) | High | Unlikely to degrade significantly under standard conditions. |
| Oxidation (3% H₂O₂, RT) | Medium to Low | Ring hydroxylation, Decarboxylation. |
| Photolysis (ICH Q1B) | Medium to Low | Defluorination, radical-mediated coupling. |
| Thermal (Solid) (105°C) | High | Unlikely to degrade significantly below melting point. |
| High Heat (Melt) (>250°C) | Low | Decarboxylation. |
Section 3: Analytical Method Troubleshooting (HPLC/UPLC)
A robust analytical method is crucial for accurately assessing the stability of this compound. This section addresses common chromatographic problems.
Q8: I am analyzing my compound on a C18 column and observing significant peak tailing. What is the cause and how can I fix it?
A8: This is a classic issue when analyzing acidic compounds on silica-based reversed-phase columns.
-
Causality: The peak tailing is caused by secondary interactions between the acidic proton of your carboxylic acid and residual, un-capped silanol groups (Si-OH) on the silica surface of the C18 packing material.[13] These interactions are a form of ion exchange and lead to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: The most effective solution is to lower the pH of your aqueous mobile phase to 2.5-3.0 using an acid like formic acid or phosphoric acid. At this low pH, the carboxylic acid is fully protonated (non-ionic), and the silanol groups are also protonated, which completely suppresses the unwanted ionic interaction.[14]
-
Use a High-Purity Column: Modern, high-purity silica columns have a much lower concentration of active silanol groups and are less prone to this issue.
-
Consider a Different Stationary Phase: If you must work at a mid-range pH, a column with an end-capping technology designed to shield silanols or an alternative phase (e.g., polymer-based) may be necessary.
-
Q9: My retention time is shifting between injections. What are the likely causes?
A9: Retention time instability is a common problem with several potential sources.
-
Insufficient Equilibration: This is the most frequent cause, especially in gradient methods. Ensure the column is fully re-equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the next injection.[14]
-
Mobile Phase Issues: Check for changes in mobile phase composition due to evaporation of the more volatile organic component or inaccurate mixing by the pump. Always use freshly prepared mobile phase.
-
Temperature Fluctuations: Column temperature has a significant impact on retention. Use a column oven to maintain a constant temperature for reproducible results.
-
Pump and Hardware Issues: Leaks in the system or failing pump seals can cause flow rate fluctuations, leading directly to retention time shifts.
Common HPLC Troubleshooting Scenarios
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silica silanols; mismatched pH. | Lower mobile phase pH to <3.0 with formic or phosphoric acid; use a high-purity, end-capped column.[13] |
| Peak Fronting | Sample overload; sample solvent stronger than mobile phase. | Reduce injection concentration/volume; dissolve sample in the initial mobile phase.[15] |
| Split Peaks | Column void/contamination at inlet; sample solvent incompatibility. | Reverse-flush the column; if unresolved, replace the column. Ensure sample solvent is weaker than or matches the mobile phase.[15] |
| Drifting Retention | Insufficient column equilibration; temperature changes; mobile phase composition drift. | Increase equilibration time between runs; use a column oven; prepare fresh mobile phase daily.[14] |
| High Backpressure | Column or frit plugging; buffer precipitation. | Disconnect column and check system pressure. If column is plugged, reverse-flush. Filter all samples and mobile phases. Ensure buffer is soluble in the organic phase.[16] |
Section 4: Visualizing Plausible Degradation Pathways & Workflows
The following diagrams illustrate potential degradation mechanisms and a standard experimental workflow. These pathways are hypothesized based on established chemical principles.
Experimental and Analytical Workflow
Caption: General workflow for forced degradation studies.
Plausible Photodegradation Pathway
Caption: Hypothesized photolytic defluorination at C4.
Plausible Thermal Degradation Pathway
References
- 1. walchem.com [walchem.com]
- 2. graco.com [graco.com]
- 3. coleparmer.com [coleparmer.com]
- 4. vumc.org [vumc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 13. hplc.eu [hplc.eu]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. realab.ua [realab.ua]
- 16. agilent.com [agilent.com]
Troubleshooting common issues in fluorinated compound synthesis
Welcome to the Technical support center for fluorinated compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find detailed troubleshooting guides in a question-and-answer format, experimental protocols, and data presented in a clear and accessible manner.
Troubleshooting Guides
This section provides in-depth guidance on common challenges organized by the type of fluorination reaction and the nature of the problem.
Electrophilic Fluorination
Problem: Low or No Yield of the Desired Fluorinated Product
Possible Cause 1: Substrate Reactivity and Activating/Deactivating Groups
The electronic nature of your substrate is a critical factor in electrophilic fluorination. Electron-rich substrates are more nucleophilic and readily react with electrophilic fluorine sources.[1][2] Conversely, electron-withdrawing groups (EWGs) deactivate the substrate, making the reaction more challenging.[2]
-
Solution:
-
Assess Your Substrate: Identify the electronic properties of the substituents on your starting material. Electron-donating groups (EDGs) like ethers (-OR) and amines (-NR2) will generally favor fluorination, while EWGs like nitro (-NO2) or cyano (-CN) groups will hinder it.[2]
-
Modify Your Strategy for Deactivated Substrates: For substrates with EWGs, you may need to employ harsher reaction conditions, such as higher temperatures or more reactive fluorinating agents.[2] Alternatively, consider a different synthetic route where fluorination occurs before the introduction of the deactivating group.
-
Possible Cause 2: Inappropriate Choice of Fluorinating Agent
The reactivity of electrophilic fluorinating agents varies significantly. Common N-F reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are often used for their stability and safety, with Selectfluor® generally being the more powerful of the two.[1][2]
-
Solution:
-
Select the Right Reagent: If you are using a milder reagent like NFSI with a moderately reactive substrate and getting low yields, switching to a more potent agent like Selectfluor® could improve your results.[1][2]
-
Consider Specialty Reagents: For specific applications, other reagents might be more effective. For instance, Accufluor™ NFTh has shown high regioselectivity for the fluorination of polycyclic aromatic hydrocarbons like naphthalene.[2]
-
Possible Cause 3: Suboptimal Reaction Conditions
Reaction parameters such as solvent, temperature, and stoichiometry play a crucial role in the success of electrophilic fluorination.
-
Solution:
-
Solvent Selection: Acetonitrile is a commonly used solvent for many fluorination reactions.[2][3] However, for certain substrates, other anhydrous, non-nucleophilic solvents might be more suitable. Always ensure your chosen solvent is compatible with your fluorinating agent.[3] For example, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[3]
-
Temperature Optimization: If your reaction is sluggish, a gradual increase in temperature may be necessary.[3] Conversely, for sensitive substrates, side reactions or decomposition can occur at elevated temperatures, so running the reaction at a lower temperature might be beneficial.[3]
-
Stoichiometry: Ensure you are using the correct stoichiometry of your base and fluorinating agent. Insufficient amounts of either can lead to incomplete conversion.[4] However, a large excess of a strong base can sometimes lead to side reactions.[4][5]
-
Problem: Formation of Multiple Products and Poor Regioselectivity
Possible Cause: Multiple Reactive Sites
Many substrates, particularly heterocycles and substituted aromatic compounds, have multiple C-H bonds that can be fluorinated, leading to a mixture of isomers.[3]
-
Solution:
-
Utilize Directing Groups: Existing functional groups can direct fluorination to a specific position. For example, a benzyloxy group on a pyridine ring can direct fluorination to the adjacent position.[3] The strategic choice of a directing group is a powerful tool to enhance regioselectivity.
-
Catalyst Control: In transition metal-catalyzed C-H activation/fluorination, the choice of catalyst and ligands is critical for controlling regioselectivity.[6]
-
Steric Hindrance: Bulky substituents can block certain positions, favoring fluorination at less sterically hindered sites.
-
Nucleophilic Fluorination
Problem: Low Yield in SNAr Fluorination
Possible Cause 1: Poor Nucleophilicity of the Fluoride Source
The effectiveness of nucleophilic aromatic substitution (SNAr) reactions heavily depends on the nucleophilicity of the fluoride source. The high lattice energy of salts like potassium fluoride (KF) and its low solubility in many organic solvents can be a significant hurdle.[7]
-
Solution:
-
Choice of Fluoride Salt: While KF is common, cesium fluoride (CsF) is more soluble and often more effective, albeit more expensive.[8]
-
Phase-Transfer Catalysts: The use of phase-transfer catalysts, such as crown ethers or quaternary ammonium salts, can significantly enhance the solubility and nucleophilicity of the fluoride ion.[8]
-
Anhydrous Conditions: Meticulously ensure anhydrous conditions, as trace amounts of water will hydrate the fluoride ions, drastically reducing their nucleophilicity.[3]
-
Possible Cause 2: Inadequate Reaction Conditions
SNAr reactions often require specific conditions to proceed efficiently.
-
Solution:
Problem: Competing Elimination Reactions
In the nucleophilic substitution of alkyl halides or sulfonates, elimination to form an alkene is a common side reaction, especially with secondary and tertiary substrates.[9]
-
Solution:
-
Optimize the Fluoride Source: The basicity of "naked" fluoride ions can promote elimination.[10] Using less basic fluoride sources or reagents like tetrabutylammonium bifluoride can suppress elimination.[11]
-
Control the Temperature: Lower reaction temperatures generally favor substitution over elimination.[12]
-
Choice of Leaving Group: A good leaving group is essential for substitution. Triflates and tosylates are often better than halides for minimizing elimination.
-
General Issues
Problem: Decomposition of Reagents or Starting Material
Possible Cause 1: Moisture and Air Sensitivity
Many fluorinating agents are sensitive to moisture and can decompose, leading to the formation of HF and a loss of reactivity.[13] Some starting materials or products may also be unstable under the reaction conditions.
-
Solution:
-
Rigorous Anhydrous Techniques: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][13]
-
Reagent Quality: Use high-purity, fresh reagents. Check the storage conditions and shelf-life of your fluorinating agent. Some reagents, like DAST, can decompose over time.[12][14]
-
Possible Cause 2: Thermal Instability
Some fluorinating reagents are thermally unstable and can decompose, sometimes exothermically, at elevated temperatures.[12][14]
-
Solution:
-
Temperature Control: Maintain the recommended reaction temperature. For exothermic reactions, ensure efficient stirring and consider slow, portion-wise addition of the reagent at a low temperature.[12]
-
Choose More Stable Reagents: For reactions requiring higher temperatures, consider using more thermally stable reagents like XtalFluor-E or XtalFluor-M, which are crystalline solids and easier to handle than DAST or Deoxo-Fluor.[14]
-
Problem: Difficult Purification
Possible Cause: Presence of Hydrofluoric Acid (HF)
Many fluorination reactions generate HF as a byproduct, either through the reaction mechanism or from the decomposition of the fluorinating agent.[13][14] Residual HF can cause several problems during workup and purification.
-
Solution:
-
Thorough Quenching: During the workup, ensure all HF is neutralized by washing with a basic aqueous solution, such as saturated sodium bicarbonate.[13]
-
Silica Gel Chromatography Issues: HF reacts with silica gel, leading to poor separation, streaking on TLC plates, and degradation of the stationary phase.[13]
-
Pre-treatment of Silica: Before loading your sample, flush the silica gel column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine to neutralize acidic sites.[13]
-
Alternative Stationary Phases: For highly sensitive compounds, consider using a more resistant stationary phase like fluorinated silica gel.[13]
-
-
Frequently Asked Questions (FAQs)
Q1: My reaction is not going to completion, and I'm left with a significant amount of starting material. What should I do?
A1: First, verify the stoichiometry of your reagents, especially the fluorinating agent and any base used.[4] If the stoichiometry is correct, consider extending the reaction time or carefully increasing the temperature, provided your reagents are thermally stable.[4] Reaction monitoring by TLC, GC-MS, or 19F NMR is crucial to determine if the reaction has stalled or is just slow.[3][15] For multiple fluorinations, a stepwise approach with isolation of the partially fluorinated intermediate might be necessary to drive the reaction to completion.[4]
Q2: I'm observing the formation of dimeric or polymeric byproducts. What is the likely cause?
A2: This is often an issue with sensitive substrates, such as indoles, which can undergo oxidation or polymerization under strongly acidic or basic conditions.[3] The presence of HF can also catalyze such side reactions.[13] Employing milder, neutral fluorination methods and maintaining low temperatures can help. The addition of a non-nucleophilic base or an HF scavenger can also be effective in preventing the formation of these byproducts.[3][13]
Q3: How can I safely handle and quench reactions that produce HF?
A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including HF-resistant gloves (e.g., nitrile over neoprene), safety goggles, and a lab coat. All equipment should be made of HF-resistant materials like polyethylene, polypropylene, or Teflon®. Avoid using glass equipment where prolonged contact with HF is expected.[13] To quench the reaction, slowly and carefully add the reaction mixture to a stirred, cold, saturated solution of sodium bicarbonate or another suitable base. Be aware that this neutralization is often exothermic and may release gas. Have a calcium gluconate gel readily available as a first aid measure in case of skin exposure.[16][17]
Q4: What is the best way to monitor the progress of my fluorination reaction?
A4: The choice of monitoring technique depends on your specific reaction.
-
TLC and GC-MS: These are common and effective for many reactions, allowing you to track the disappearance of starting material and the appearance of the product.[3][12]
-
19F NMR Spectroscopy: This is a powerful and direct method for monitoring fluorination reactions. Since there are no background 19F signals, you can clearly observe the consumption of the fluorinating agent and the formation of your fluorinated product.[15][18][19][20] This technique is particularly useful for quantitative analysis of reaction kinetics.[21]
Q5: I'm scaling up my fluorination reaction and experiencing problems with exotherms and inconsistent results. What should I consider?
A5: Scaling up fluorination reactions can be challenging due to their often exothermic nature.[12][22]
-
Heat Management: Ensure efficient stirring and consider using a reactor with a larger surface area-to-volume ratio or a cooling jacket to dissipate heat effectively. Slow, controlled addition of the fluorinating agent is crucial.[12]
-
Continuous Flow Chemistry: For larger scales, consider transitioning to a continuous flow reactor. This technology offers superior heat and mass transfer, allowing for better control over reaction conditions and safer handling of hazardous reagents.[22][23][24][25]
-
Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP to ensure consistency between batches. This includes quality control of all raw materials.[12]
Visualizations and Protocols
Troubleshooting Workflow
This diagram outlines a general workflow for troubleshooting common issues in fluorinated compound synthesis.
Caption: A decision-making workflow for troubleshooting fluorination reactions.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination under Anhydrous Conditions
This protocol provides a general guideline for setting up an electrophilic fluorination reaction.
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours or flame-dry under a vacuum. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent and Solvent Preparation: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure the fluorinating agent (e.g., Selectfluor®, NFSI) and any base are dry and have been stored correctly.[3]
-
Reaction Setup: Assemble the reaction flask with a magnetic stir bar, a septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.
-
Addition of Reagents: Dissolve the substrate in the anhydrous solvent and add it to the reaction flask via cannula or a dry syringe. If a base is required, add it at this stage. Cool the reaction mixture to the desired temperature (e.g., using an ice bath or a dry ice/acetone bath).
-
Addition of Fluorinating Agent: Dissolve the fluorinating agent in the anhydrous solvent and add it slowly (dropwise) to the stirred reaction mixture. For highly exothermic reactions, slow addition is critical to maintain temperature control.[12]
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (via a dry syringe), quenching them, and analyzing by TLC or GC-MS.[3][12]
-
Workup: Once the reaction is complete, carefully quench it by pouring it into a stirred, cold solution of saturated sodium bicarbonate or water. Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Workup and Purification with HF Scavenging
This protocol is designed for reactions where HF is a known or suspected byproduct.
-
Quenching: Slowly and carefully pour the reaction mixture into a vigorously stirred, cold solution of saturated sodium bicarbonate in a plastic or Teflon® beaker. Ensure gas evolution has ceased before proceeding.
-
Aqueous Workup: Transfer the quenched mixture to a separatory funnel and extract the product with an appropriate organic solvent. Wash the combined organic layers thoroughly with saturated sodium bicarbonate solution, followed by water and then brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Silica Gel Passivation (if needed): Prepare a slurry of silica gel in your chosen non-polar eluent. Add 1-2% (v/v) of triethylamine to the eluent and flush the packed column with this mixture before loading the crude product.[13]
-
Chromatography: Load the crude product onto the passivated column and elute with your solvent system to purify the desired fluorinated compound.
Data Presentation
Table 1: Comparison of Common Electrophilic and Nucleophilic Fluorinating Reagents
| Reagent Class | Reagent Name | Common Abbreviation | Type | Key Characteristics |
| Electrophilic | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electrophilic | Powerful, stable, crystalline solid; widely used.[1][2][8] |
| N-Fluorobenzenesulfonimide | NFSI | Electrophilic | Milder than Selectfluor®, stable crystalline solid.[1][2][8] | |
| Nucleophilic | Diethylaminosulfur Trifluoride | DAST | Nucleophilic | Deoxyfluorinating agent; volatile and thermally sensitive.[8][14][23] |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | Nucleophilic | Similar to DAST but with higher thermal stability.[14] | |
| Diethylaminodifluorosulfinium tetrafluoroborate | XtalFluor-E® | Nucleophilic | Crystalline, stable alternative to DAST; less elimination.[14] | |
| Potassium Fluoride | KF | Nucleophilic | Cost-effective, but low solubility and high basicity.[7][8] | |
| Cesium Fluoride | CsF | Nucleophilic | More soluble and reactive than KF, but more expensive.[8] | |
| Tetrabutylammonium Fluoride | TBAF | Nucleophilic | Soluble in organic solvents, but can be basic and hygroscopic.[3] |
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. magritek.com [magritek.com]
- 16. eurofluor.org [eurofluor.org]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 21. youtube.com [youtube.com]
- 22. sravathi.com [sravathi.com]
- 23. researchgate.net [researchgate.net]
- 24. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 25. vapourtec.com [vapourtec.com]
Technical Support Center: Effective Removal of Impurities from Crude 2-Methyl-3,4,6-trifluorobenzoic Acid
Welcome to the technical support resource for the purification of 2-Methyl-3,4,6-trifluorobenzoic acid (MTFBA). As a key intermediate in the synthesis of novel pharmaceuticals and advanced materials, achieving high purity of MTFBA is critical for downstream success.[1] This guide, developed for researchers, chemists, and drug development professionals, provides in-depth, field-proven answers and protocols to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Based on common manufacturing pathways, such as the hydrolysis of a nitrile precursor or the carboxylation of a lithiated fluorotoluene derivative, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2,3,4,6-tetrafluorotoluene or 2-methyl-3,4,6-trifluorobenzonitrile.
-
Intermediates and Byproducts: Incomplete oxidation can leave behind 2-methyl-3,4,6-trifluorobenzaldehyde. Similarly, incomplete hydrolysis of a nitrile precursor is a common issue.[2][3]
-
Isomeric Impurities: Side reactions during fluorination or functionalization steps can lead to the formation of other methyl-trifluorobenzoic acid isomers, which can be particularly challenging to separate.
-
Neutral Organic Compounds: Solvents used in the reaction or workup (e.g., Toluene, Diethyl Ether, Tetrahydrofuran) and non-acidic byproducts are common neutral impurities.
-
Inorganic Salts: Salts such as sodium chloride, magnesium sulfate, or sodium sulfate are often introduced during aqueous workup and drying steps and must be removed.[4]
Q2: I've isolated my crude product, but it has a distinct yellow or brown color. What causes this and how can I fix it?
A2: Discoloration is a frequent issue and typically points to trace amounts of highly conjugated or oxidized impurities.
-
Causality: The color often arises from minor side reactions. For instance, if a diazotization route was used in a related synthesis, residual diazonium salts can form colored azo-compounds.[3] More commonly for this class of compound, trace oxidation products or polymeric materials formed under harsh reaction conditions (e.g., strong acid or high heat) can impart color.
-
Solution: Activated Carbon Treatment: A highly effective method for removing colored impurities is treatment with activated carbon (charcoal). Its high surface area allows it to adsorb these color bodies.
Protocol: During recrystallization, after the crude product is fully dissolved in the hot solvent, remove the flask from the heat source and allow it to cool slightly. Add a very small amount of activated carbon (typically 1-2% w/w of your compound) to the solution. Swirl and reheat to boiling for 5-10 minutes.[3][5] Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon before allowing the solution to cool and crystallize. Caution: Adding carbon to a boiling solution can cause it to boil over violently.
Q3: How do I select the most effective primary purification method for my specific batch of crude MTFBA?
A3: The optimal purification strategy depends on the nature and quantity of the expected impurities. For MTFBA, a solid carboxylic acid, the choice is generally between acid-base extraction and recrystallization as a first step. Chromatography is typically reserved for difficult separations.
Use the following decision workflow to guide your choice:
Q4: What are the best solvents for recrystallizing this compound?
A4: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[5] For fluorinated benzoic acids, mixed solvent systems are often required to achieve the ideal solubility profile.
Expert Insight: The multiple fluorine atoms increase the compound's polarity compared to benzoic acid, but the aromatic ring and methyl group retain non-polar character. A good starting point is screening solvent systems that balance polarity. A patent for the closely related 2,4,6-trifluorobenzoic acid specifies a mixture of ethyl acetate and hexane for crystallization, which is an excellent system to evaluate.[6]
| Solvent System | Polarity | Rationale & Comments |
| Toluene | Low | Good for dissolving the aromatic compound when hot. May require a non-polar co-solvent like heptane to induce crystallization upon cooling. |
| Ethyl Acetate / Heptane | Medium / Low | A robust system. Dissolve the crude solid in a minimum of hot ethyl acetate, then slowly add hot heptane until the solution becomes faintly cloudy (the cloud point). Add a drop or two of ethyl acetate to clarify and then allow to cool. |
| Acetone / Water | High / High | Dissolve in minimal hot acetone, then add water dropwise until turbidity persists. This can be effective but carries a risk of "oiling out." |
| Ethanol / Water | High / High | Similar to acetone/water. The higher boiling point of ethanol can be advantageous. Benzoic acid itself is often recrystallized from water, but the fluorination on MTFBA likely reduces its aqueous solubility.[7] |
Recommendation: Start with an Ethyl Acetate / Heptane system. It offers good differential solubility and volatility, making it easy to handle and remove post-purification.
Q5: My analytical data (HPLC/NMR) shows persistent neutral impurities after recrystallization. How can I remove them?
A5: This is a classic scenario where acid-base extraction is the superior method. Recrystallization separates based on solubility, and if a neutral impurity has a similar solubility profile to your product, it will co-crystallize.
Mechanism: Acid-base extraction separates compounds based on their acidic or basic properties.[8] By dissolving the crude mixture in an organic solvent and washing with an aqueous base (like sodium bicarbonate), the acidic MTFBA is deprotonated to form its water-soluble carboxylate salt. This salt migrates to the aqueous layer, leaving the neutral impurities behind in the organic layer. The layers are then separated, and the aqueous layer is re-acidified to precipitate the pure carboxylic acid.[4][9]
Refer to Protocol 2 for a detailed, step-by-step guide.
Q6: How can I confirm the purity of my final product and identify any remaining impurities?
A6: A multi-technique approach is essential for a comprehensive purity assessment. No single method tells the whole story.
| Analytical Technique | Purpose & Insights |
| HPLC (High-Performance Liquid Chromatography) | The gold standard for quantitative purity analysis. A reversed-phase C18 column with a UV detector is typical. It can separate isomers and other closely related impurities, allowing for purity calculation by peak area percentage.[10] |
| ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) | Provides structural confirmation. ¹H NMR will confirm the presence of the methyl group and aromatic protons, while ¹⁹F NMR is crucial for confirming the fluorine substitution pattern. The presence of unexpected peaks indicates impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination against a certified internal standard.[10] |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms the molecular weight of your product and helps identify the mass of unknown impurity peaks seen in the HPLC chromatogram.[11] |
| Melting Point | A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting range. |
Troubleshooting Guides & Experimental Protocols
Protocol 1: High-Purity Recrystallization
This protocol details the steps for purifying MTFBA using a mixed solvent system, designed to remove co-crystallizing impurities and particulates.
Methodology:
-
Dissolution: Place the crude MTFBA (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar. Add the primary solvent (e.g., ethyl acetate) in small portions while heating and stirring on a hot plate until the solid just dissolves.
-
Hot Filtration (Optional but Recommended): If insoluble impurities or discoloration are present, perform a hot filtration. Add a small excess of hot solvent (approx. 10% more), and if needed, treat with activated carbon as described in Q2. Preheat a second flask and a funnel with fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution into the clean, preheated flask.[9] This step prevents premature crystallization in the funnel.
-
Induce Crystallization: Place the flask back on the hot plate and add the anti-solvent (e.g., heptane) dropwise with stirring until the solution becomes persistently cloudy. Add a few drops of the primary solvent (ethyl acetate) to redissolve the precipitate and produce a clear, saturated solution.
-
Cooling & Crystal Growth: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals, as it gives the molecules time to arrange in a crystal lattice, excluding impurities.[7]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the now cold, less-solubilizing mother liquor.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals on the filter with a small amount of ice-cold anti-solvent (heptane) to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. Determine the melting point and assess purity via HPLC or NMR.
Protocol 2: Acid-Base Extraction for Neutral/Basic Impurity Removal
This protocol provides a robust method to separate the acidic MTFBA from non-acidic contaminants.
Methodology:
-
Dissolution: Dissolve the crude MTFBA in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material) in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Stopper the funnel and invert it gently several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock to release the pressure from the CO₂ gas that evolves as the acid reacts with the bicarbonate.[9]
-
Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The lower, aqueous layer now contains the sodium 2-methyl-3,4,6-trifluorobenzoate salt.
-
Collection: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask or beaker. For maximum recovery, repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous extracts.[9]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise. The pure MTFBA will precipitate out as a white solid as the solution becomes acidic. Continue adding acid until the solution is strongly acidic (pH < 2, check with litmus paper).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water to remove residual salts, and dry thoroughly under vacuum.
Troubleshooting Common Extraction Issues
| Problem | Cause | Solution |
| Emulsion Formation | Vigorous shaking or presence of surfactants. | Gently invert the funnel instead of shaking vigorously.[9] To break an existing emulsion, add a small amount of brine (saturated NaCl solution) or allow the funnel to stand for an extended period. |
| Incomplete Precipitation | Insufficient acid was added. | Check the pH of the aqueous solution. Continue adding 6M HCl until the pH is confirmed to be below 2. |
| Product is an Oil, Not a Solid | The melting point of the compound is low, or there are significant impurities depressing the melting point. | Ensure the aqueous solution is thoroughly chilled in an ice bath before and during acidification. If it persists, extract the acidified solution with a fresh portion of organic solvent (e.g., ethyl acetate), then dry and evaporate the solvent to recover the product. |
References
- 1. benchchem.com [benchchem.com]
- 2. US6362365B1 - Preparation of trifluorobenzoic acids - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-3,4,6-trifluorobenzoic acid
An advanced technical support guide from the desk of a Senior Application Scientist.
A Foreword for the Innovator:
Welcome to the technical resource hub for the synthesis of 2-Methyl-3,4,6-trifluorobenzoic acid. As a key building block in the development of novel pharmaceuticals and advanced materials, robust and scalable access to this compound is paramount.[1][2] This guide is structured not as a rigid protocol, but as a dynamic troubleshooting and FAQ resource. It is designed for the hands-on researcher and process chemist who understands the fundamentals but requires field-tested insights to overcome the specific challenges inherent in scaling up organometallic reactions with polyfluorinated aromatics. Here, we move beyond the simple recitation of steps to explore the causality—the "why"—behind each experimental choice, ensuring your process is not only successful but also self-validating and safe.
Part 1: The Synthetic Blueprint: Directed ortho-Metalation (DoM)
The most strategic and scalable approach to this target molecule is a Directed ortho-Metalation (DoM) followed by carboxylation. This route leverages the inherent directing ability of the fluorine and methyl substituents on the starting material, 2,3,5-Trifluorotoluene. Fluorine, in particular, is a potent directing group in aromatic lithiation reactions.[3][4]
The overall workflow is summarized below.
References
- 1. benchchem.com [benchchem.com]
- 2. US6362365B1 - Preparation of trifluorobenzoic acids - Google Patents [patents.google.com]
- 3. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Fluorinated Organic Compounds
Welcome to the Technical Support Center for the characterization of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these fascinating yet complex molecules. The inherent properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—profoundly influence the behavior of organofluorine compounds in analytical systems. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common hurdles in your experimental work.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. However, the presence of fluorine (¹⁹F), a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, introduces specific challenges and opportunities.[1][2][3]
Frequently Asked Questions & Troubleshooting Guide: ¹⁹F NMR
Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?
A rolling or distorted baseline is a frequent artifact in ¹⁹F NMR that can significantly hinder accurate phasing and integration.[4] The primary causes are:
-
Large Spectral Width: The chemical shift range in ¹⁹F NMR is vast, often spanning over 800 ppm.[1][3] Acquiring such a large width can lead to baseline distortions.[4]
-
Incorrect Phasing: Applying a large first-order phase correction, often due to improper manual phasing, can introduce a rolling baseline.[4][5]
-
Acoustic Ringing: The radiofrequency pulse can induce oscillations in the initial part of the Free Induction Decay (FID), resulting in baseline problems.[4]
-
Probe Background Signals: Fluorine-containing materials within the NMR probe itself, such as Teflon components, can generate broad, underlying signals that contribute to an uneven baseline.
Troubleshooting Protocol:
-
Optimize Spectral Width: If possible, reduce the spectral width to encompass only the signals of interest. This may require acquiring multiple spectra with different center frequencies for complex samples.
-
Refine Phasing:
-
Start with automated phasing (aph).
-
If manual phasing is necessary, apply the zero-order correction first to get the tallest peak phased correctly.
-
Use the first-order correction sparingly to adjust peaks across the spectrum. If a large correction is needed, it may indicate other issues.
-
If the baseline is still distorted, you can try setting the first-order phase correction to zero (lp=0) and re-phasing.[5]
-
-
Address Acoustic Ringing: Increase the pre-acquisition delay (the time between the pulse and the start of acquisition) to allow the initial, distorted part of the FID to decay.
-
Background Subtraction: If probe background is suspected, acquire a spectrum of the deuterated solvent under the same conditions and subtract it from the sample spectrum.
-
Baseline Correction Algorithms: Most NMR processing software includes baseline correction algorithms (e.g., polynomial fitting) that can be applied after phasing.[5]
Q2: I see small, uneven peaks flanking my main signal. What are they?
These are most likely ¹³C satellite peaks. Given the natural abundance of ¹³C (approximately 1.1%), a small portion of your fluorinated molecules will have a ¹³C atom adjacent to the ¹⁹F atom.[4][6] This results in satellite peaks due to ¹³C-¹⁹F coupling. A distinctive feature of these satellites in ¹⁹F NMR is their asymmetry. This asymmetry arises because the isotope effect of ¹³C on the ¹⁹F chemical shift can be significant, causing the center of the satellite doublet to not align perfectly with the main signal from molecules with a ¹²C atom.[4][7]
Workflow for Identifying ¹³C Satellites:
Caption: Decision workflow for identifying ¹³C satellites in ¹⁹F NMR.
Q3: Why is my signal-to-noise ratio (S/N) so poor in my ¹⁹F NMR experiment?
While ¹⁹F is a sensitive nucleus, several factors can lead to poor S/N:
-
Low Concentration: This is the most straightforward reason.
-
Improper Probe Tuning: The NMR probe must be accurately tuned to the ¹⁹F frequency. A poorly tuned probe will result in inefficient signal detection.
-
Incorrect Pulse Width Calibration: An inaccurate 90° pulse width will lead to suboptimal excitation and thus lower signal intensity.
-
Long Relaxation Times (T1): Fluorine nuclei can have long T1 values, especially in degassed samples or for quaternary carbons. If the relaxation delay between scans is too short, the magnetization will not fully recover, leading to signal saturation and reduced intensity.
Optimization Protocol for S/N:
-
Concentrate the Sample: If possible, increase the concentration of your analyte.
-
Tune and Match the Probe: Before every experiment, carefully tune and match the probe for the ¹⁹F nucleus.
-
Calibrate the Pulse Width: Determine the 90° pulse width for your sample.
-
Optimize the Relaxation Delay:
-
For quantitative results, the relaxation delay should be at least 5 times the longest T1 of interest.
-
If T1 values are unknown, start with a longer relaxation delay (e.g., 10 seconds) and see if the S/N improves.[8]
-
-
Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of ~1.4.
Q4: My coupling patterns are complex and difficult to interpret. Why?
Fluorine's coupling behavior is a common source of complexity.
-
Long-Range Couplings: Unlike protons, ¹⁹F-¹⁹F and ¹H-¹⁹F couplings can occur over many bonds (4J, 5J, or even more are common).[1]
-
Through-Space Coupling: If two fluorine atoms are close in space, they can couple directly, even if they are separated by many bonds in the molecular structure. This "through-space" coupling is a significant factor for fluorine nuclei.[9]
-
Large Coupling Constants: ¹⁹F-¹⁹F coupling constants are generally larger than ¹H-¹H couplings and can be on the order of hundreds of Hertz.[1][10] Geminal F-F couplings can be as large as 250-300 Hz.[1]
-
Second-Order Effects: When the chemical shift difference between two coupled nuclei (in Hz) is not much larger than the coupling constant (J), second-order effects (e.g., "roofing") can distort the multiplets, making first-order analysis difficult.
Strategies for Simplifying Complex Spectra:
-
Higher Field Strength: Moving to a higher field spectrometer increases the chemical shift dispersion (in Hz), which can simplify second-order spectra into first-order patterns.
-
Decoupling Experiments:
-
¹H Decoupling: This is a standard experiment that removes all couplings to protons, simplifying the ¹⁹F spectrum to only show ¹⁹F-¹⁹F couplings.
-
Selective ¹⁹F Decoupling: If you have an idea of which fluorine is coupled to which, you can selectively irradiate one ¹⁹F signal to decouple it from its coupling partners.
-
-
2D NMR Experiments:
-
¹⁹F COSY: Correlates coupled ¹⁹F nuclei.
-
¹H-¹⁹F HSQC/HMBC: Correlates ¹⁹F nuclei with their directly attached (HSQC) or long-range coupled (HMBC) protons.
-
| Coupling Type | Typical Range (Hz) | Notes |
| ²JFF (geminal) | 0 - 350+ | Highly variable, can be very large.[1][11] |
| ³JFF (vicinal) | 0 - 40 | Dependent on dihedral angle. |
| Long-range (⁴J, ⁵J) | 0 - 20 | Commonly observed.[1][12] |
| ²JHF (geminal) | 40 - 80 | Can be up to 50 Hz.[1] |
| ³JHF (vicinal) | 0 - 30 | Dependent on dihedral angle. |
Section 2: Mass Spectrometry (MS)
The high electronegativity and bond strength of C-F bonds present unique challenges in ionization and fragmentation during mass spectrometry analysis.
Frequently Asked Questions & Troubleshooting Guide: MS of Fluorinated Compounds
Q1: I am having trouble detecting my fluorinated compound, or the signal is very weak, especially with Electrospray Ionization (ESI). What is the issue?
Low sensitivity in ESI is a common problem for highly fluorinated compounds.
-
Hydrophobicity and Surface Activity: In ESI, ionization occurs at the surface of charged droplets. Highly fluorinated alkyl chains are both hydrophobic and lipophobic, causing them to be surface-active.[13] This property can actually lead to ion suppression, where the analyte competes with other components of the mobile phase for access to the droplet surface.
-
Poor Ionization Efficiency: The high electronegativity of fluorine can make it difficult to form positive ions (e.g., [M+H]⁺). While negative ion mode is generally preferred for fluorinated compounds, the efficiency can still be low depending on the molecular structure.[13] Efficient ionization of fluorine itself has been an ongoing challenge.[14][15]
-
In-Source Fragmentation: Many fluorinated compounds, particularly those with carboxylate groups like perfluoroalkyl carboxylic acids (PFCAs), are prone to fragmenting within the ion source before they are even analyzed by the mass spectrometer.[16][17] This can deplete the signal of the parent molecular ion.
Troubleshooting Protocol:
-
Optimize Ionization Mode:
-
Systematically test both positive and negative ion modes. For many PFAS and other acidic fluorinated compounds, negative ion mode is more effective.[13]
-
-
Adjust Ion Source Parameters:
-
Modify Mobile Phase:
-
The choice of mobile phase additives can significantly impact ESI response. For negative mode, try adding a small amount of a weak base like ammonium acetate.
-
For some compounds, alternative ionization techniques might be necessary.
-
-
Consider Alternative Ionization Techniques:
-
Atmospheric Pressure Chemical Ionization (APCI): Can be more suitable for less polar compounds that are difficult to ionize by ESI.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile fluorinated compounds, GC-MS with electron ionization (EI) or chemical ionization (CI) is a robust alternative.
-
Q2: The fragmentation pattern of my fluorinated compound is unusual and doesn't follow typical fragmentation rules. How can I interpret it?
Fluorine's presence dramatically alters fragmentation pathways.
-
Loss of HF: A common fragmentation pathway is the loss of a neutral hydrogen fluoride (HF) molecule (a loss of 20 Da).[18][19]
-
Complex Rearrangements: Per- and polyfluoroalkyl (PFAS) compounds, in particular, do not simply "unzip" with sequential losses of CF₂.[20] Instead, they undergo complex fragmentation involving fluorine migrations to form more stable carbanions before further fragmentation.[20][21][22] The stability of perfluoro carbanions follows the order: 3° > 2° > 1°.[20][21]
-
Unusual Fragment Ions: The fragmentation of silylated polyfluoroalkyl compounds can produce unexpected major fragment ions due to fluorine atom migration to the silicon atom.[23]
-
Dominance of CF₃⁺: In the mass spectra of many perfluorinated paraffins, the CF₃⁺ ion is often the most abundant.[24]
Workflow for Interpreting Fragmentation Patterns:
Caption: A simplified workflow for interpreting mass spectra of fluorinated compounds.
Section 3: Chromatography
The unique polarity and "fluorophilicity" of organofluorine compounds can lead to unexpected chromatographic behavior on both reversed-phase and normal-phase systems.
Frequently Asked Questions & Troubleshooting Guide: Chromatography
Q1: My fluorinated analyte has poor retention or peak shape on a standard C18 column. What can I do?
This is a very common issue. Highly fluorinated compounds are often less retained on traditional hydrocarbon stationary phases (like C8 and C18) than their non-fluorinated analogs.[25] This is because the interactions between the fluorinated analyte and the hydrocarbon phase are weak.
Troubleshooting Protocol:
-
Increase Mobile Phase Polarity: Use a higher percentage of the aqueous component (e.g., water) in your mobile phase. This will decrease the overall solvent strength and promote retention.
-
Use a Fluorinated Stationary Phase:
-
Columns with fluorinated stationary phases (e.g., perfluoroalkyl phases) can offer unique selectivity and improved retention for fluorinated analytes due to "fluorous-fluorous" interactions.[25][26]
-
These phases can sometimes provide a different elution order compared to C18, which can be advantageous for separating complex mixtures.[26]
-
-
Use Fluorinated Mobile Phase Additives: The addition of a fluorinated alcohol, like 2,2,2-trifluoroethanol (TFE), to the mobile phase can significantly alter the selectivity of the separation.[25] TFE can adsorb to the stationary phase and change its surface energy, which can improve the retention of some fluorinated compounds.[25]
-
Optimize Temperature: Temperature can have a significant effect on the separation of fluorinated compounds. Higher temperatures can sometimes improve separation efficiency, even if it reduces retention time.[27]
-
Check pH for Ionizable Compounds: For acidic or basic analytes, the pH of the mobile phase is critical. For acidic compounds like PFCAs, using a mobile phase with a pH well below the pKa will neutralize the analyte and increase its retention on a reversed-phase column. However, for some applications, a higher pH (e.g., >5) is recommended for silica-based columns to prevent the retention of free fluoride.[28]
| Chromatographic Condition | Effect on Fluorinated Analyte Retention | Rationale |
| Standard C18 Column | Often results in low retention. | Weak interaction between fluorinated analyte and hydrocarbon phase. |
| Fluorinated Stationary Phase | Can increase retention and offer alternative selectivity. | "Like-dissolves-like" principle; fluorous-fluorous interactions.[26] |
| Fluorinated Mobile Phase Additive (e.g., TFE) | Can alter selectivity and retention. | Modifies the surface energy of the stationary phase.[25] |
Q2: I need to analyze for total organofluorine content, not just specific compounds. What is the best approach?
Targeted methods like LC-MS/MS are excellent for quantifying known compounds but will miss unknown fluorinated substances, transformation products, and entire classes of compounds for which you don't have standards.[29][30] For a more complete picture of organofluorine contamination, a different strategy is needed.
Recommended Technique: Combustion Ion Chromatography (CIC)
CIC is a powerful technique for determining the total amount of adsorbable organic fluorine (AOF) in a sample.[31][32]
Experimental Protocol for AOF using CIC:
-
Sample Preparation: An aqueous sample is passed through a cartridge containing activated charcoal. The organic fluorine compounds adsorb to the charcoal.[32]
-
Removal of Inorganic Fluoride: The charcoal is then washed with a solution like sodium nitrate to remove any inorganic fluoride (F⁻) that may be present in the sample.[32]
-
Combustion: The charcoal containing the adsorbed organic fluorine is placed in a ceramic boat and combusted at high temperatures (typically >900 °C). This process breaks down the organic molecules and converts all the organic fluorine into hydrogen fluoride (HF).
-
Trapping and Analysis: The resulting gases, including HF, are passed into an absorption solution. This solution is then injected into an ion chromatograph to quantify the amount of fluoride, which corresponds to the total organic fluorine in the original sample.
This method provides a measure of the total organic fluorine content, giving a more comprehensive assessment of contamination than targeted analyses alone.[32]
This technical support guide provides a starting point for addressing the common challenges in the characterization of fluorinated organic compounds. The unique electronic properties of fluorine require a thoughtful and often specialized approach to analysis. By understanding the underlying principles behind these challenges, you can develop robust and reliable methods for your research.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. F19 detection [nmr.chem.ucsb.edu]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds [ojp.gov]
- 16. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deciphering in-source fragmentation pathways of PFAS during LC-ESI-HRMS: Insights for nontarget analysis and degradation product identification - American Chemical Society [acs.digitellinc.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. whitman.edu [whitman.edu]
- 20. well-labs.com [well-labs.com]
- 21. dioxin20xx.org [dioxin20xx.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. news-medical.net [news-medical.net]
- 30. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 31. chromatographyonline.com [chromatographyonline.com]
- 32. enthalpy.com [enthalpy.com]
Validation & Comparative
HPLC validation for purity analysis of 2-Methyl-3,4,6-trifluorobenzoic acid
An In-Depth Guide to HPLC Method Validation for Purity Analysis of 2-Methyl-3,4,6-trifluorobenzoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound, a key building block in pharmaceutical synthesis.[1] We will move beyond a simple checklist approach, delving into the scientific rationale behind methodological choices and comparing alternative conditions to establish a robust, reliable, and fully validated analytical procedure suitable for quality control and regulatory submission. The principles outlined are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring global regulatory compliance.[2][3]
The Analytical Challenge: Understanding the Analyte
This compound is an aromatic carboxylic acid. The presence of the carboxyl group dictates its acidic nature, while the fluorinated benzene ring influences its polarity and UV absorbance. A successful HPLC method must control the ionization of the carboxyl group to achieve sharp, symmetrical peaks and reproducible retention. Reversed-phase HPLC is the modality of choice, but the mobile phase composition is critical.[4]
We will compare two common approaches for managing acidic analytes:
-
Method A: Buffered Mobile Phase. Utilizes a buffer to maintain a constant pH well below the analyte's pKa, ensuring it remains in its neutral, protonated form.
-
Method B: Ion-Suppressing Additive. Employs an acidic additive like trifluoroacetic acid (TFA) to suppress ionization.
Foundational Method Development
The objective is to develop a stability-indicating purity assay. This requires separating the active pharmaceutical ingredient (API) from potential process impurities and degradation products.
Initial Chromatographic Conditions
Based on the analyte's structure and common practices for aromatic acids, the following initial conditions were established.[5][6]
| Parameter | Condition A (Buffered) | Condition B (Ion Suppression) | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Agilent 1260 Infinity II or equivalent | Standard quaternary pump, autosampler, column thermostat, and DAD. |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm | Waters Symmetry C18, 4.6 x 150 mm, 5 µm | C18 columns provide excellent retention for moderately polar aromatic compounds. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄ | 0.1% Trifluoroacetic Acid (TFA) in Water | pH 2.5 is ~2 pKa units below the expected pKa of a benzoic acid, ensuring >99% protonation. TFA is a strong ion-pairing agent that also lowers pH. |
| Mobile Phase B | Acetonitrile | Acetonitrile | A common, effective organic modifier for reversed-phase HPLC. |
| Gradient | 30% B to 80% B over 15 min | 30% B to 80% B over 15 min | A gradient is chosen to elute potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | Diode Array Detector (DAD) at 220 nm | Diode Array Detector (DAD) at 220 nm | The fluorinated benzene ring is expected to have strong absorbance in the low UV range. A DAD allows for peak purity analysis. |
| Injection Vol. | 10 µL | 10 µL | Standard volume for analytical work. |
The Validation Workflow: A Systematic Approach
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[7][8] The workflow follows a logical progression from establishing the fundamental procedure to testing its limits and reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
A Tale of Three Isomers: Comparative Physicochemical Properties
An In-Depth Comparative Analysis of Fluorinated Benzoic Acid Isomers for Drug Discovery
The strategic placement of fluorine atoms in drug candidates is a cornerstone of modern medicinal chemistry, utilized to enhance pharmacological profiles.[1][2] Fluorine's distinct properties, such as its small size, extreme electronegativity, and the strength of the carbon-fluorine bond, can profoundly modulate a molecule's acidity, lipophilicity, metabolic stability, and affinity for its biological target.[1][3] Among the plethora of fluorinated scaffolds, fluorobenzoic acids stand out as exceptionally valuable building blocks. However, the seemingly subtle shift of a single fluorine atom around the benzoic acid ring—from the ortho (2-), to the meta (3-), to the para (4-) position—precipitously alters the molecule's physicochemical and, consequently, its biological character.
This guide serves as a comprehensive technical comparison of these three critical isomers. It is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuanced differences between these isomers, supported by quantitative data and robust experimental protocols, enabling an informed and strategic selection for any given drug discovery program.
The position of the fluorine substituent directly governs the electronic properties of the benzoic acid scaffold. These variations are not trivial; they are critical differentiators that influence everything from aqueous solubility to the strength of a drug-target interaction.
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |
| CAS Number | 445-29-4 | 455-38-9 | 456-22-4 | 65-85-0 |
| Molar Mass ( g/mol ) | 140.11 | 140.11 | 140.11 | 122.12 |
| Melting Point (°C) | 122-125[1] | 123-125[1] | 182-184[4] | 122.4[1] |
| Acidity (pKa) | 3.27[5] | 3.86[6] | 4.14 | 4.20 |
| Lipophilicity (LogP) | 1.86[5] | 2.20[6][7] | 2.10[8] | 1.87 |
The Decisive Factor: Acidity (pKa) and the Ortho Effect
The most dramatic difference among the isomers lies in their acidity.[1] 2-Fluorobenzoic acid is a substantially stronger acid (lower pKa) than the other isomers and even benzoic acid itself. This phenomenon is a direct consequence of the interplay between electronic and steric effects.[9]
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a potent electron-withdrawing effect through the sigma (σ) bonds. This effect helps stabilize the negative charge of the carboxylate anion formed upon deprotonation, thus increasing acidity. The inductive effect is distance-dependent, making it strongest from the ortho position.[9]
-
Resonance Effect (+M): Fluorine's lone pairs can donate electron density into the benzene ring's pi (π) system. This effect increases electron density on the ring, which destabilizes the carboxylate anion and decreases acidity. The resonance effect is most pronounced at the ortho and para positions.[9]
-
The Ortho Effect: Nearly all ortho-substituted benzoic acids are stronger than their meta and para counterparts. This is attributed to steric hindrance between the ortho substituent (fluorine) and the carboxyl group. This clash forces the carboxyl group to twist out of the plane of the benzene ring, disrupting its resonance with the ring. This "Steric Inhibition of Resonance" enhances the acidity of the carboxyl group.[9]
In 2-fluorobenzoic acid , the powerful, short-range inductive effect and the ortho effect combine to strongly stabilize the conjugate base, overwhelmingly counteracting the resonance effect and leading to a significant increase in acidity.[1][9] In 4-fluorobenzoic acid , the inductive and resonance effects are in opposition, resulting in an acidity only slightly greater than benzoic acid.[9] The 3-fluorobenzoic acid is primarily influenced by the weaker inductive effect at the meta position, resulting in an intermediate acidity.[1][10]
Factors influencing the acidity of fluorobenzoic acid isomers.
Implications in Drug Development: From Bench to Biology
The distinct physicochemical profiles of each isomer translate directly into differential biological activities, metabolic fates, and applications in drug design.[1] The choice of isomer is therefore a critical decision in the early stages of a drug discovery campaign.[1]
-
2-Fluorobenzoic Acid (Ortho): The enhanced acidity of this isomer can facilitate stronger ionic interactions with biological targets. It is a common scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1]
-
3-Fluorobenzoic Acid (Meta): While less explored, the unique electronic and steric profile of the meta-isomer can be leveraged to achieve selectivity for a specific biological target where ortho and para substitution may be disfavored.[1]
-
4-Fluorobenzoic Acid (Para): This isomer is frequently employed to enhance metabolic stability. The para-position is a common site of oxidative metabolism by cytochrome P450 enzymes. Placing a robust C-F bond at this position effectively blocks this metabolic pathway, which can increase the drug's half-life and bioavailability.[1][11] Derivatives have shown a wide array of pharmacological activities, including anticancer and antimicrobial effects.[1]
Isomer selection workflow in a drug discovery program.
Supporting Experimental Protocols
To objectively assess these key properties in novel derivatives, standardized and reproducible protocols are essential. The following sections detail the methodologies for determining pKa, LogP, and thermodynamic solubility.
Protocol 1: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Causality: This method determines the pKa by monitoring the pH of a solution of the acid as a strong base is added.[12] The pKa is the pH at which the acid is exactly half-neutralized, corresponding to the midpoint of the steepest portion of the titration curve. This provides a direct, thermodynamic measure of the acid's strength.[12]
Methodology:
-
Preparation:
-
Accurately weigh approximately 0.1-0.2 g of the fluorobenzoic acid isomer into a 250 mL beaker.[12]
-
Dissolve the sample in approximately 100 mL of deionized water. Gentle warming may be used if necessary, followed by cooling to room temperature.[12]
-
Calibrate a pH meter using standard buffers (e.g., pH 4.0 and 7.0).
-
-
Titration:
-
Place a magnetic stir bar in the beaker and place it on a stir plate.
-
Immerse the calibrated pH electrode in the solution.
-
Fill a burette with a standardized strong base solution (e.g., 0.1 M NaOH).
-
Begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition.
-
As the pH begins to change more rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL or dropwise) to obtain a detailed curve.
-
Continue the titration well past the equivalence point until the pH stabilizes.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the volume of NaOH at the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) vs. V.
-
The pKa is the pH value recorded when exactly half of the volume of NaOH required to reach the equivalence point has been added.[12]
-
Protocol 2: Determination of Lipophilicity (LogP) by the Shake-Flask Method
Causality: Lipophilicity is a critical physicochemical property influencing absorption, distribution, metabolism, and excretion (ADME).[13] The shake-flask method is the gold standard for measuring the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is the logarithm of this ratio.[14][15]
Methodology:
-
Preparation:
-
Prepare a stock solution of the fluorobenzoic acid isomer in n-octanol (pre-saturated with water).
-
Add a known volume of this stock solution to a flask containing a known volume of water (pre-saturated with n-octanol). The final concentration should be within the analytical detection limits.
-
-
Partitioning:
-
Quantification:
-
Carefully separate the n-octanol and aqueous layers. Centrifugation can be used to break up any emulsions.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. A calibration curve for the compound in each phase is required for accurate quantification.[17]
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]aqueous
-
Calculate LogP as: LogP = log10(P)
-
Workflow for LogP determination by the shake-flask method.
Protocol 3: Determination of Thermodynamic Solubility
Causality: Thermodynamic solubility measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[18] It is a crucial parameter for drug development, as poor solubility can lead to low bioavailability and unreliable in vitro assay results.[19] This method ensures that the dissolved compound is in equilibrium with its solid state.[18]
Methodology:
-
Preparation:
-
Accurately weigh an excess amount of the solid fluorobenzoic acid isomer (e.g., 1 mg) into a glass vial.[18] The goal is to have undissolved solid remaining at the end of the experiment.
-
Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.[18][20]
-
-
Equilibration:
-
Sample Processing:
-
Quantification:
-
Quantify the concentration of the dissolved compound in the clear filtrate/supernatant. HPLC-UV is the preferred method for its selectivity and sensitivity.[19]
-
A calibration curve is prepared by making serial dilutions of a known concentration stock solution (often in DMSO, then diluted in the assay buffer) and analyzing them by the same HPLC method.[20]
-
The solubility is determined by comparing the analytical response of the saturated solution to the calibration curve.
-
Conclusion
The choice between ortho-, meta-, and para-fluorobenzoic acid is a pivotal decision in the rational design of new chemical entities. The position of the fluorine atom is not a minor structural tweak but a fundamental determinant of the molecule's physicochemical identity.[1] The ortho-isomer's pronounced acidity can be harnessed for enhanced target binding, while the para-isomer offers a well-established strategy for blocking metabolic oxidation and improving pharmacokinetic profiles.[1] The meta-isomer provides a unique electronic landscape for achieving target selectivity. A thorough understanding of these positional effects, validated by robust experimental data for key physicochemical properties, empowers researchers to select the optimal building block, thereby accelerating the journey from initial concept to a viable drug candidate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. soc.chim.it [soc.chim.it]
- 4. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]
- 5. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. web.williams.edu [web.williams.edu]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 17. enamine.net [enamine.net]
- 18. In-vitro Thermodynamic Solubility [protocols.io]
- 19. evotec.com [evotec.com]
- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
2-Methyl-3,4,6-trifluorobenzoic acid vs other fluorinated building blocks
An In-Depth Comparative Guide to 2-Methyl-3,4,6-trifluorobenzoic Acid and Other Fluorinated Building Blocks in Modern Synthesis
Authored by a Senior Application Scientist
Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, fluorine has ascended to a position of strategic importance, often hailed as a "magic element" for its ability to profoundly modulate the properties of bioactive molecules.[1][2][3] The judicious incorporation of fluorine can enhance metabolic stability, fine-tune acidity and lipophilicity, alter molecular conformation, and improve binding affinity to biological targets.[1][2][3] This powerful toolkit has led to a significant surge in the prevalence of fluorinated pharmaceuticals, with approximately 30% of all new approved drugs containing at least one fluorine atom.[4]
The synthesis of these complex molecules rarely proceeds by direct, late-stage fluorination. Instead, the dominant strategy relies on the use of "fluorinated building blocks"—small, versatile molecules that carry the desired fluorine substituents and can be readily incorporated into larger scaffolds.[5][6] This approach provides greater control over regiochemistry and allows for the systematic exploration of structure-activity relationships (SAR).
This guide provides a comprehensive technical comparison of fluorinated building blocks, with a central focus on This compound . We will analyze its unique structural features, reactivity, and applications, and objectively compare its performance and utility against other critical classes of fluorinated building blocks, supported by experimental insights and protocols.
Focus Molecule Spotlight: this compound
Molecular Profile and Physicochemical Properties
This compound (CAS: 119916-22-2) is a highly substituted aromatic carboxylic acid.[7] Its structure is notable for the unique interplay of its substituents: three strongly electron-withdrawing fluorine atoms, a weakly electron-donating methyl group, and a carboxylic acid functional group that serves as a versatile synthetic handle.
| Property | Value | Source |
| CAS Number | 119916-22-2 | [7] |
| Molecular Formula | C₈H₅F₃O₂ | [7] |
| Molecular Weight | 190.12 g/mol | [7] |
| Predicted Acidity (pKa) | ~2.9 - 3.5 | (Estimated) |
| Predicted Lipophilicity (logP) | ~2.0 - 2.5 | (Estimated) |
The trifluorination pattern significantly increases the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2), a direct consequence of the inductive electron withdrawal by the fluorine atoms which stabilizes the conjugate base. The methyl group, while electron-donating, has a much smaller impact and primarily influences the molecule's steric profile and lipophilicity. This distinct electronic and steric arrangement makes it a specialized, rather than a general-purpose, building block.
The diagram below illustrates the relationship between the structural components of this compound and its resulting chemical properties and applications.
Caption: Structure-Property-Application relationship for this compound.
Key Applications and Proven Utility
The primary academic and industrial relevance of this compound stems from its successful application as a key starting material in the synthesis of potent antibacterial agents.[7] A seminal study by H. Miyamoto et al. (1995) detailed its use in preparing 5-methylquinolinecarboxylic acid derivatives, which demonstrated high activity against gram-positive bacteria.[7] This provides authoritative validation of its utility in translating complex organic synthesis into tangible therapeutic applications.
Comparative Analysis: Performance Against Key Alternatives
The value of a building block is best understood in context. Here, we compare this compound with other widely used fluorinated building blocks.
A. Isomeric and Analogous Fluorinated Benzoic Acids
The precise placement and nature of fluorine substituents dramatically alter a molecule's properties.
| Building Block | Structure | Key Differentiating Features & Rationale |
| This compound | Cc1c(F)c(F)cc(F)c1C(=O)O | Asymmetric Substitution: Creates a distinct electronic and steric environment. The ortho-methyl group can influence the conformation of the carboxylic acid and sterically direct reactions. Proven utility in specific antibacterial scaffolds.[7] |
| 2,4,6-Trifluorobenzoic acid | O=C(O)c1c(F)cc(F)cc1F | Symmetric Substitution: Offers a different steric profile and can influence crystal packing and solubility.[8][9] Its synthesis from 1,3,5-trifluorobenzene is well-established.[10] Often used when a generally electron-deficient, sterically hindered benzoic acid is required without the specific methyl modulation. |
| 3-(Trifluoromethyl)benzoic acid | O=C(O)c1cccc(c1)C(F)(F)F | CF₃ Group vs. Three F Atoms: A trifluoromethyl (-CF₃) group is a powerful bioisostere for other groups and is significantly more lipophilic and electron-withdrawing than three individual fluorine atoms spread across the ring.[11][12] It serves as a crucial building block when aiming to maximize metabolic stability or lipophilicity.[11][13] |
B. Alternative Scaffolds: Trifluoromethyl Anilines
While fluorinated benzoic acids are precursors for amides and esters, fluorinated anilines are cornerstones for a different set of synthetic transformations.
-
Building Block: 3-(Trifluoromethyl)aniline (CAS: 98-16-8)[14]
-
Comparison Point - Reactivity: The primary amine of a trifluoromethyl aniline is a nucleophile, whereas the carboxylic acid of our focus molecule is an electrophile upon activation. This makes them complementary, not competitive. Anilines are used in reductive aminations, Buchwald-Hartwig and other cross-coupling reactions, and to form amides from the amine side.
-
Comparison Point - Basicity: The potent electron-withdrawing effect of the -CF₃ group significantly reduces the basicity (increases the pKa of the conjugate acid) of the aniline nitrogen.[13] This can be beneficial in preventing side reactions but can also reduce its nucleophilicity, sometimes requiring more forcing reaction conditions.
Experimental Section: A Self-Validating Protocol for Amide Bond Formation
Amide bond formation is a fundamental reaction in drug discovery. The protocol below describes a robust, well-established method for coupling this compound with an amine, explaining the causal role of each reagent.
Objective: To synthesize an N-aryl or N-alkyl benzamide from this compound.
Causality Behind Reagent Choices:
-
EDC (or EDC·HCl): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. This is a water-soluble carbodiimide that acts as a carboxylic acid activating agent. It reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. The by-product, an isourea, is water-soluble, simplifying purification.
-
HOBt (Hydroxybenzotriazole): This additive is crucial for two reasons. First, it reacts with the O-acylisourea intermediate to form an HOBt active ester. This new intermediate is more stable than the acylisourea but still highly reactive towards amines, minimizing side reactions. Second, for chiral amines, HOBt is known to suppress racemization.
-
DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic organic base. Its role is to scavenge the proton from the amine salt (if the amine is provided as a hydrochloride salt) and to neutralize any acidic by-products generated during the reaction, maintaining an optimal pH for the coupling.
Primary Protocol: EDC/HOBt Mediated Amide Coupling
This protocol is adapted from established methods for similar fluorinated benzoic acids.[15]
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of Amine and Additive: To the stirred solution, add the desired primary or secondary amine (1.1 equiv) followed by HOBt (1.2 equiv).
-
Cooling and Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add DIPEA (2.5 equiv) to the mixture.
-
Activation and Coupling: While maintaining the temperature at 0 °C, add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes. A temporary increase in turbidity may be observed.
-
Reaction Execution: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and finally, brine.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure amide.
The workflow for this robust protocol is visualized below.
Caption: Experimental workflow for EDC/HOBt mediated amide coupling.
Conclusion and Forward Outlook
This compound is a specialized and valuable building block, distinguished by its unique asymmetric substitution pattern that has been successfully leveraged in the synthesis of antibacterial agents.[7] Its utility is not as a general-purpose scaffold but as a tailored component where its specific electronic and steric properties are required.
When compared to alternatives, a clear picture emerges:
-
Against symmetric isomers like 2,4,6-trifluorobenzoic acid , it offers a distinct, asymmetric profile.
-
Against -CF₃ analogs like 3-(trifluoromethyl)benzoic acid , it provides a different balance of electronics and lipophilicity, as the effects of three individual fluorine atoms do not perfectly replicate a single trifluoromethyl group.
-
Against different functional scaffolds like trifluoromethyl anilines , it serves a complementary role, enabling electrophilic-side amide synthesis rather than nucleophilic reactions.
The field of drug discovery continues to evolve, with a clear trend toward building blocks with greater three-dimensional complexity and novel fluorinated motifs like -CHF₂ and -OCF₃ groups.[5][6] While classic building blocks like this compound will remain relevant for specific applications, the forward-looking medicinal chemist will continue to expand their toolkit with these emerging structures to meet the ever-increasing challenges of modern drug design.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. innospk.com [innospk.com]
- 9. 2,4,6-Trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Biological Activity of Novel 2-Methyl-3,4,6-trifluorobenzoic Acid Analogs as Kinase Inhibitors
For research purposes only.
Disclaimer: The following guide is a hypothetical case study. The compound 2-Methyl-3,4,6-trifluorobenzoic acid and its described analogs are not known, publicly documented inhibitors of a specific kinase. This document is intended to serve as a framework for conducting a comparative biological activity study and to illustrate best practices in experimental design and data presentation.
Introduction
Substituted benzoic acid derivatives represent a versatile scaffold in medicinal chemistry, with analogs demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The electronic and steric properties of substituents on the phenyl ring can significantly influence the compound's interaction with biological targets.[4] This guide outlines a comprehensive, hypothetical research plan to assess and compare the biological activity of this compound (termed Lead Compound 1 ) and a series of its rationally designed analogs.
In this hypothetical study, we posit that Lead Compound 1 is an inhibitor of "Inflammatory Kinase 2" (IK2), a novel kinase implicated as a key mediator in a pro-inflammatory signaling pathway. The objective of this research is to systematically evaluate a series of analogs of Lead Compound 1 to establish a preliminary structure-activity relationship (SAR) and identify candidates with improved potency and cellular activity.
The following analogs have been synthesized for this comparative analysis:
-
Analog A: Features a tetrazole ring as a bioisosteric replacement for the carboxylic acid group.
-
Analog B: The methyl group at the 2-position is substituted with a larger ethyl group to probe the steric tolerance of the binding pocket.
-
Analog C: The fluorine atom at the 6-position is replaced with a chlorine atom to evaluate the impact of halogen substitution on inhibitory activity.
This guide will detail the experimental protocols for an in vitro kinase inhibition assay, a cell-based assay to measure downstream inflammatory signaling, and a cytotoxicity assay to assess off-target effects.
Comparative Biological Activity: Data Summary
The following table summarizes the hypothetical experimental data gathered for Lead Compound 1 and its analogs.
| Compound | IK2 Inhibition IC50 (nM) | Inhibition of TNF-α Release IC50 (nM) | Cell Viability (HepG2) EC50 (µM) |
| Lead Compound 1 | 150 | 450 | > 50 |
| Analog A | 25 | 80 | > 50 |
| Analog B | 800 | 2500 | > 50 |
| Analog C | 120 | 400 | 45 |
Analysis of Biological Activity
Based on the hypothetical data presented, Analog A emerges as the most promising candidate from this series. The replacement of the carboxylic acid with a tetrazole ring resulted in a significant enhancement of both biochemical and cellular potency. This suggests that the tetrazole group may engage in more favorable interactions with the active site of IK2.
Conversely, Analog B , with the substitution of the methyl for an ethyl group, displayed a marked decrease in activity. This indicates a potential steric clash within the kinase's binding pocket, suggesting that a smaller substituent at this position is preferred.
Analog C , where a fluorine was replaced by a chlorine, showed a slight decrease in activity compared to the parent compound and introduced a degree of cytotoxicity, which was not observed with the other analogs at the tested concentrations.
Signaling Pathway and Experimental Workflow
To provide a conceptual framework for this study, the following diagrams illustrate the hypothetical signaling pathway of IK2 and the overall experimental workflow.
Caption: Hypothetical IK2 Signaling Pathway
Caption: Experimental Workflow Diagram
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the test compounds required to inhibit 50% of the IK2 kinase activity (IC50). A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate into a substrate.[5]
Materials:
-
Recombinant human IK2 enzyme
-
Kinase-specific peptide substrate
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)[5]
-
Test compounds dissolved in DMSO
-
[γ-³³P]-ATP
-
Unlabeled ATP
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)[5]
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.[5]
-
In a microplate, combine the recombinant IK2 enzyme, its specific substrate, and the diluted test compounds or DMSO (vehicle control).
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.[6]
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP to each well.[5] The final ATP concentration should be at or near the Km for IK2.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction by spotting the reaction mixture onto phosphocellulose filter plates.
-
Wash the filter plates multiple times with the wash buffer to remove unincorporated [γ-³³P]-ATP.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the background (no enzyme control) from all readings. Normalize the data to the "no inhibitor" control (100% kinase activity). Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay for TNF-α Release
This assay measures the ability of the test compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from cells stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).
Materials:
-
A suitable cell line (e.g., human monocytic THP-1 cells, differentiated into macrophages)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
LPS
-
Test compounds dissolved in DMSO
-
Human TNF-α ELISA kit
Procedure:
-
Seed the differentiated THP-1 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-6 hours) to induce TNF-α production. Include a non-stimulated control.
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the TNF-α standards provided in the kit. Determine the concentration of TNF-α in each sample from the standard curve. Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8] This is used to determine if the observed inhibition in the cell-based assay is due to specific pathway inhibition or general cytotoxicity.
Materials:
-
HepG2 cells (or another suitable cell line)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for 24-48 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Allow the plate to stand overnight in the incubator.
-
Measure the absorbance of the samples using a microplate reader at a wavelength of 570-590 nm.[7]
-
Data Analysis: Subtract the background absorbance (media only). Normalize the data to the vehicle-treated control cells (100% viability). Plot the percent viability versus the log of the compound concentration to determine the EC50 value (the concentration that reduces cell viability by 50%).
Conclusion
This comparative guide outlines a hypothetical but methodologically sound approach to evaluating the biological activity of a series of novel kinase inhibitors. The combination of in vitro biochemical assays, cell-based functional assays, and cytotoxicity profiling provides a comprehensive initial assessment of a compound's potential. The hypothetical results for the this compound analogs suggest that small modifications to the lead structure can have a profound impact on biological activity. Specifically, the bioisosteric replacement of a carboxylic acid with a tetrazole in Analog A appears to be a highly successful strategy for improving potency in this hypothetical series. Further investigation would be warranted to explore the SAR of this scaffold in more detail and to optimize for other properties such as selectivity and pharmacokinetic parameters.
References
- 1. iomcworld.com [iomcworld.com]
- 2. preprints.org [preprints.org]
- 3. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. clyte.tech [clyte.tech]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Trifluorobenzoic Acid Isomers
Introduction
Trifluorobenzoic acids are a class of halogenated aromatic compounds that serve as crucial building blocks in medicinal chemistry, materials science, and agrochemical development. The specific substitution pattern of the three fluorine atoms on the benzoic acid skeleton drastically alters the molecule's electronic properties, steric profile, and reactivity. These subtle structural differences between isomers, such as 2,3,4-, 2,4,6-, and 3,4,5-trifluorobenzoic acid, can lead to significant variations in biological activity and material performance. Consequently, the unambiguous identification and differentiation of these isomers are paramount for research, development, and quality control.
This comprehensive guide provides a detailed spectroscopic comparison of trifluorobenzoic acid isomers. We will delve into the principles and experimental data from Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and UV-Visible spectroscopy. By explaining the causality behind the observed spectral differences, this document serves as a practical reference for researchers, scientists, and drug development professionals, enabling them to select the most effective analytical strategies for their specific needs.
The Structural and Electronic Impact of Fluorine Substitution
The differentiation of trifluorobenzoic acid isomers is rooted in the profound electronic effects exerted by the fluorine substituents. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I), which acidifies the carboxylic proton.[1] However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via the mesomeric or resonance effect (+M). The interplay between these opposing effects is highly dependent on the substitution position (ortho, meta, para) relative to the carboxyl group and to each other, creating a unique electronic environment for each isomer.[1][2]
This positional variance directly influences:
-
Nuclear Shielding: The electron density around each hydrogen, carbon, and fluorine nucleus, which is the primary determinant of chemical shifts in NMR spectroscopy.
-
Bond Vibrations: The strength and polarity of covalent bonds (C=O, C-C, C-F, O-H), which dictate the frequencies of absorption in IR and Raman spectroscopy.[3]
-
Electronic Transitions: The energy gap between molecular orbitals (e.g., π→π* transitions), which governs absorption wavelengths in UV-Visible spectroscopy.[4][5]
Understanding these structure-property relationships is the key to interpreting the spectroscopic data presented in the following sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for the unambiguous identification of trifluorobenzoic acid isomers. By probing the ¹H, ¹³C, and ¹⁹F nuclei, we can map the precise chemical environment within each molecule.
¹H and ¹⁹F NMR: Probing Proton and Fluorine Environments
The chemical shifts and coupling constants (J-values) in ¹H and ¹⁹F NMR provide a unique fingerprint for each isomer. The electron-withdrawing nature of the fluorine atoms generally deshields nearby protons, shifting their signals downfield. Crucially, the through-bond scalar coupling between ¹H and ¹⁹F nuclei (J_HF) and between different ¹⁹F nuclei (J_FF) provides definitive structural information.[6]
Causality Explained:
-
Chemical Shift (δ): The position of a signal is dictated by the local electron density. A proton or fluorine nucleus adjacent to other electronegative fluorine atoms will be more deshielded (higher δ value) than one further away.
-
Coupling Constants (J): The magnitude of the coupling constant depends on the number of bonds separating the coupled nuclei. Ortho couplings (³J_HF, ³J_FF) are typically larger than meta (⁴J_HF, ⁴J_FF) and para (⁵J_HF, ⁵J_FF) couplings, providing clear evidence of substituent placement.
Comparative ¹H and ¹⁹F NMR Data
| Isomer | Expected ¹H NMR Signals (Aromatic Region) | Expected ¹⁹F NMR Signals | Key Differentiating Features |
| 2,3,4-Trifluorobenzoic Acid | Two distinct multiplets or doublet of doublets of doublets.[7] | Three distinct multiplets, each coupled to the other two fluorines and nearby protons.[8] | Complex coupling patterns with multiple large ³J_FF and smaller ⁴J_FF values. |
| 2,4,6-Trifluorobenzoic Acid | One singlet (or very narrow triplet due to ⁴J_HF coupling). | One singlet (or very narrow triplet due to ⁴J_FF coupling). | High symmetry leads to chemically equivalent protons (H3, H5) and fluorines (F2, F6), resulting in simplified spectra. |
| 3,4,5-Trifluorobenzoic Acid | One singlet (or very narrow triplet due to ⁵J_HF coupling). | Two distinct signals in a 2:1 ratio (F3/F5 and F4). The F3/F5 signal is a doublet, and the F4 signal is a triplet. | High symmetry leads to chemically equivalent protons (H2, H6). The F4 nucleus is coupled to two equivalent F3/F5 nuclei.[9] |
Note: Actual chemical shifts are solvent-dependent. The patterns of splitting and signal multiplicity are the primary identifiers.
¹³C NMR: Mapping the Carbon Skeleton
¹³C NMR complements the ¹H and ¹⁹F data by providing information about the carbon framework. The most significant features are the large one-bond carbon-fluorine coupling constants (¹J_CF), which are typically in the range of 240-260 Hz, and smaller multi-bond couplings (²J_CF, ³J_CF).
Causality Explained:
-
The carbon atom directly attached to a fluorine atom will appear as a doublet with a very large splitting (¹J_CF).
-
The chemical shifts of the aromatic carbons are influenced by the substitution pattern, allowing for further differentiation. Carbons directly bonded to fluorine are significantly deshielded.
Vibrational Spectroscopy: The Molecular Fingerprint
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While some absorptions, like the O-H and C=O stretches of the carboxylic acid group, are common to all isomers, the "fingerprint region" (below 1500 cm⁻¹) and the C-F vibrational modes are highly specific to the substitution pattern.[3][10] These techniques are often complementary; vibrations that are strong in IR may be weak in Raman, and vice versa.[11]
Causality Explained:
-
Symmetry: Highly symmetric molecules like 2,4,6- and 3,4,5-trifluorobenzoic acid will have fewer IR and Raman active bands compared to less symmetric isomers like 2,3,4-trifluorobenzoic acid, due to spectroscopic selection rules.
-
Vibrational Coupling: The C-F stretching and bending vibrations are strongly influenced by the positions of adjacent fluorine atoms. This coupling results in a unique set of absorption bands for each isomer in the 1000-1300 cm⁻¹ region.[3][12]
Comparative Vibrational Spectroscopy Data
| Isomer | Key IR Absorption Bands (cm⁻¹) | Key Raman Bands (cm⁻¹) | Differentiating Features |
| General Features | ~3300-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600 & ~1450 (Aromatic C=C stretch).[13] | Strong aromatic ring breathing modes (~1000 cm⁻¹). | The broad O-H and sharp C=O bands confirm the carboxylic acid functionality in all isomers. |
| 2,3,4-Trifluorobenzoic Acid | Complex pattern in the 1300-1000 cm⁻¹ region due to multiple unique C-F vibrations.[14] | Rich and complex spectrum in the fingerprint region.[14] | Lower symmetry results in a greater number of observable bands compared to more symmetric isomers. |
| 2,4,6-Trifluorobenzoic Acid | Fewer, more defined bands in the C-F stretching region due to higher symmetry. | A simplified spectrum with fewer, sharper peaks. | The high symmetry simplifies the vibrational spectrum significantly. |
| 3,4,5-Trifluorobenzoic Acid | Distinct pattern of C-F bands reflecting the symmetric arrangement. | A relatively simple spectrum due to molecular symmetry. | The vibrational "fingerprint" will be clearly distinct from the 2,3,4- and 2,4,6- isomers. |
Data derived from general principles of vibrational spectroscopy and available data on specific isomers.[3][14][15][16]
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions of the aromatic ring and carbonyl group.[4] The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) can be influenced by the fluorine substituents.
Causality Explained:
-
Fluorine substituents can slightly alter the energy levels of the π molecular orbitals. This can cause a small shift (hypsochromic/blue shift or bathochromic/red shift) in the λ_max compared to benzoic acid.
-
While UV-Vis is less definitive for isomer identification than NMR or IR, it can be a useful complementary technique, especially for quantitative analysis using the Beer-Lambert law.[17] The molar absorptivity is an intrinsic property that can serve as a fingerprint for a compound.[5][18]
Comparative UV-Visible Spectroscopy Data
| Isomer | Expected λ_max (in Ethanol/Methanol) | Expected Molar Absorptivity (ε) | Differentiating Features |
| Benzoic Acid (Reference) | ~230 nm, ~273 nm | ~10,000, ~1,000 | Two primary absorption bands corresponding to π→π* transitions. |
| Trifluorobenzoic Acid Isomers | Small shifts (± 5-10 nm) from benzoic acid values. | Similar order of magnitude to benzoic acid. | The differences between isomers are often subtle and may require high-resolution spectrophotometry to resolve. The primary value is for quantification once an isomer is identified. |
Experimental Methodologies
The following protocols represent self-validating systems for acquiring high-quality spectroscopic data.
General Experimental Workflow
The overall process from sample receipt to final data interpretation follows a structured path to ensure data integrity and reproducibility.
Caption: General experimental workflow for spectroscopic analysis.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh 5-25 mg of the trifluorobenzoic acid isomer for ¹H/¹⁹F NMR, or 50-100 mg for ¹³C NMR.[19]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean vial. Ensure complete dissolution.[20]
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton or glass wool plug in the pipette.[19]
-
Instrument Setup: Place the NMR tube in the spectrometer. Allow the sample to equilibrate to the probe temperature.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹⁹F NMR: Acquire a standard 1D fluorine spectrum. If necessary, run a ¹H-decoupled ¹⁹F spectrum to simplify multiplets.
-
¹³C NMR: Acquire a ¹H-decoupled 1D carbon spectrum.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.
Protocol 2: FTIR/ATR and Raman Spectroscopy
For FTIR with KBr Pellet:
-
Grinding: Grind 1-2 mg of the solid sample with ~200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[21][22]
-
Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent pellet.[21]
-
Acquisition: Place the pellet in the spectrometer's sample holder. Collect a background spectrum of the empty sample compartment, then collect the sample spectrum.
For Attenuated Total Reflectance (ATR-FTIR):
-
Background: Ensure the ATR crystal (e.g., diamond) is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact and collect the sample spectrum. This method requires minimal sample preparation.[23]
For FT-Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the powder sample into a glass vial or NMR tube. Essentially no sample preparation is needed.[11][23][24]
-
Acquisition: Place the sample in the instrument. Focus the laser on the sample and collect the spectrum. Adjust laser power and acquisition time to optimize signal-to-noise without causing sample degradation.
Protocol 3: UV-Visible Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Stock Solution: Prepare an accurate stock solution of the isomer with a known concentration (e.g., 1 mg/mL).
-
Dilution: Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.[25]
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (take a blank or reference scan).
-
Acquisition: Rinse the cuvette with the sample solution, then fill it. Place the cuvette in the sample holder and record the absorbance spectrum over the desired range (e.g., 200-400 nm).[25]
Logical Relationship: Structure to Spectrum
The following diagram illustrates how the fundamental molecular structure of an isomer dictates its unique spectroscopic outputs.
Caption: Influence of isomeric structure on spectroscopic data.
Conclusion
The differentiation of trifluorobenzoic acid isomers is a critical analytical challenge that can be effectively addressed using a multi-technique spectroscopic approach. While UV-Visible spectroscopy provides complementary data, particularly for quantification, it is the combination of NMR and Vibrational spectroscopy that offers the most definitive identification.
-
NMR Spectroscopy stands as the premier method, providing unambiguous structural elucidation through the precise chemical shifts and coupling patterns of ¹H, ¹³C, and ¹⁹F nuclei.
-
IR and Raman Spectroscopy offer a rapid and effective means of differentiation through the unique molecular "fingerprint" arising from distinct C-F and other vibrational modes sensitive to molecular symmetry and substitution patterns.
By understanding the causal links between molecular structure and spectral output, and by employing the robust experimental protocols detailed in this guide, researchers can confidently and accurately characterize trifluorobenzoic acid isomers, ensuring the integrity and success of their scientific endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. eu-opensci.org [eu-opensci.org]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3,4-Trifluorobenzoic acid(61079-72-9) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. IR vs. Raman for Polymer Additive Analysis - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. asianjournalofphysics.com [asianjournalofphysics.com]
- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
A Guide to the Structural Confirmation of Synthesized 2-Methyl-3,4,6-trifluorobenzoic Acid via Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the precise synthesis of novel molecular entities is paramount. Fluorinated aromatic carboxylic acids, such as 2-Methyl-3,4,6-trifluorobenzoic acid, are crucial building blocks in the development of new drugs and advanced materials.[1] The introduction of fluorine atoms can significantly alter a molecule's chemical, physical, and biological properties, including its stability, reactivity, and acidity.[1] However, the synthesis of such complex molecules is often accompanied by the potential for isomeric impurities, making unambiguous structural confirmation an indispensable step. This guide provides an in-depth comparison of expected Nuclear Magnetic Resonance (NMR) data for the successful synthesis of this compound, offering a robust framework for its structural elucidation and distinguishing it from potential isomeric alternatives.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and versatile analytical technique in drug discovery and development, capable of providing detailed information about molecular structure at the atomic level.[2] For researchers engaged in the synthesis of this compound, a comprehensive understanding of its expected ¹H, ¹³C, and ¹⁹F NMR spectra is critical for unequivocal structural validation.
The Synthetic Challenge and the Role of NMR
The synthesis of polysubstituted aromatic compounds like this compound can be complex, with the potential for the formation of various constitutional isomers. For instance, the migration of a methyl or fluoro group during synthesis could lead to the formation of unintended isomers. It is in this context that multiparametric NMR analysis becomes an invaluable tool for structural verification.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended:
-
Sample Preparation : Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR : Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR : Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR : Acquire a proton-decoupled ¹⁹F NMR spectrum. Given the high sensitivity of the ¹⁹F nucleus, this experiment is typically rapid.
-
2D NMR Experiments (COSY, HSQC, HMBC) : To further confirm assignments, two-dimensional NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy) reveals proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.
-
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and data from structurally similar fluorinated benzoic acids.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~11-13 | br s | - | COOH |
| ~7.0-7.2 | t | ~8-10 (JH-F) | H-5 |
| ~2.3-2.5 | t | ~2-3 (JH-F) | CH₃ |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | C=O |
| ~155-160 (ddd) | C-4 |
| ~150-155 (ddd) | C-3 |
| ~145-150 (ddd) | C-6 |
| ~120-125 (d) | C-2 |
| ~115-120 (d) | C-1 |
| ~110-115 (t) | C-5 |
| ~10-15 (q) | CH₃ |
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -110 to -120 | m | - | F-3 |
| ~ -130 to -140 | m | - | F-4 |
| ~ -140 to -150 | m | - | F-6 |
Comparison with Potential Isomers
To highlight the importance of a multi-faceted NMR approach, let's consider a hypothetical isomer, 4-Methyl-2,3,5-trifluorobenzoic acid .
Table 4: Predicted ¹H NMR Data for 4-Methyl-2,3,5-trifluorobenzoic acid (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~11-13 | br s | - | COOH |
| ~7.3-7.5 | d | ~8-10 (JH-F) | H-6 |
| ~2.4-2.6 | t | ~2-3 (JH-F) | CH₃ |
The key difference in the ¹H NMR would be the chemical shift and multiplicity of the aromatic proton. In the target molecule, the proton at position 5 is a triplet due to coupling with two adjacent fluorine atoms. In the isomer, the proton at position 6 would likely be a doublet of doublets (or a more complex multiplet) due to coupling with the fluorine atoms at positions 2 and 5.
Visualizing the Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of synthesized this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural confirmation.
Deciphering the Structure with 2D NMR
While 1D NMR provides essential information, 2D NMR techniques are invaluable for assembling the complete structural puzzle.
-
HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful. For this compound, we would expect to see key correlations that unambiguously place the methyl and carboxyl groups relative to the fluorinated ring.
Caption: Expected key HMBC correlations for structural confirmation.
For instance, a correlation between the protons of the methyl group and the carbon of the carboxylic acid would be a strong indicator of their proximity, which would be absent in many isomeric forms.
Conclusion
The structural confirmation of synthesized this compound is a critical step in ensuring the integrity of subsequent research and development. A comprehensive analysis using ¹H, ¹³C, ¹⁹F, and 2D NMR techniques provides an irrefutable body of evidence for the correct molecular architecture. By comparing the acquired experimental data with the predicted spectra and those of potential isomers, researchers can confidently validate their synthetic outcomes. This rigorous analytical approach is fundamental to the principles of scientific integrity and is an essential practice for professionals in the fields of chemistry and drug development.
References
The Strategic Trifecta: Evaluating 2-Methyl-3,4,6-trifluorobenzoic Acid Derivatives in Modern Drug Design
A Comparative Guide for the Discerning Medicinal Chemist
In the relentless pursuit of novel therapeutics, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by this halogen—high electronegativity, small atomic radius, and the remarkable strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing a molecule's pharmacological profile.[1][2] Among the myriad of fluorinated building blocks, substituted benzoic acids have emerged as particularly valuable scaffolds. This guide provides an in-depth evaluation of derivatives of 2-Methyl-3,4,6-trifluorobenzoic acid, a uniquely substituted scaffold, and compares their potential efficacy in two distinct and highly relevant therapeutic areas: antibacterial agents and protein kinase inhibitors.
The Power of Fluorine: More Than Just an Electron-Withdrawing Group
The introduction of fluorine into a molecular scaffold can profoundly influence its lipophilicity, metabolic stability, acidity (pKa), and binding affinity for its biological target.[3][4] For instance, the presence of multiple fluorine atoms, as in the trifluorobenzoic acid moiety, can significantly enhance metabolic stability by shielding the aromatic ring from oxidative metabolism by cytochrome P450 enzymes.[3] This often leads to an extended drug half-life and improved bioavailability. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the acidity of the carboxylic acid group, which can be critical for forming key interactions within a target's binding site.[5]
This compound: A Scaffold with Demonstrated Antibacterial Potential
A significant application of this compound lies in its role as a key precursor for the synthesis of potent quinoline antibacterial agents.[6] The quinolone and fluoroquinolone class of antibiotics have long been mainstays in the treatment of a wide range of bacterial infections, exerting their bactericidal effects through the inhibition of DNA gyrase and topoisomerase IV.[7]
The synthesis of potent 5-methylquinolinecarboxylic acid derivatives has been reported starting from 3,4,6-trifluoro-2-methylbenzoic acid, with these compounds demonstrating high activity against Gram-positive bacteria.[6] The trifluoro-substitution pattern on the benzoic acid precursor is critical for the final biological activity of the resulting quinolone.
Comparative Landscape: Quinolones vs. Other Antibacterials
To contextualize the potential of this compound-derived quinolones, a comparison with other classes of antibacterials is warranted. The following table summarizes key characteristics of major antibacterial classes.
| Antibacterial Class | Mechanism of Action | General Spectrum of Activity | Common Resistance Mechanisms |
| Quinolones | Inhibition of DNA gyrase and topoisomerase IV | Broad-spectrum (Gram-positive and Gram-negative) | Mutations in target enzymes, efflux pumps |
| β-Lactams | Inhibition of cell wall synthesis | Varies by subclass (penicillins, cephalosporins, etc.) | Production of β-lactamase enzymes |
| Macrolides | Inhibition of protein synthesis (50S ribosomal subunit) | Primarily Gram-positive | Target site modification, efflux pumps |
| Aminoglycosides | Inhibition of protein synthesis (30S ribosomal subunit) | Primarily Gram-negative | Enzymatic modification of the drug |
The broad-spectrum activity of quinolones makes them a valuable therapeutic option.[8] Derivatives synthesized from this compound contribute to the ongoing effort to develop new quinolone antibiotics that can overcome existing resistance mechanisms.
A Foray into Kinase Inhibition: A Comparative Case Study
While the antibacterial application of this compound is established, the trifluorinated benzoic acid scaffold is also highly relevant to the design of protein kinase inhibitors, a cornerstone of modern oncology and immunology.[9][10] Dysregulation of protein kinase activity is a hallmark of numerous diseases, making them a prime target for therapeutic intervention.[11]
Although direct comparative data for kinase inhibitors derived from this compound is not extensively available, we can draw valuable insights from closely related structures, such as bromo-(trifluoromethyl)aniline isomers, which form the core of several potent kinase inhibitors.[12] The strategic placement of halogen and trifluoromethyl groups on an aromatic ring significantly influences binding affinity and selectivity.[12]
Comparative Efficacy of Kinase Inhibitors with Trifluoromethyl Moieties
The following table presents the inhibitory activity (IC50) of Ponatinib, a multi-targeted tyrosine kinase inhibitor derived from a 3-bromo-5-(trifluoromethyl)aniline scaffold, against various kinases. This serves as an illustrative example of the potency that can be achieved with trifluoromethyl-substituted aromatic compounds.
| Kinase Target | Ponatinib IC50 (nM) | Reference Inhibitor (Imatinib) IC50 (nM) |
| BCR-ABL | 0.37 | 250 |
| BCR-ABL T315I | 2.0 | >10,000 |
| VEGFR2 | 1.5 | 100 |
| FGFR1 | 2.2 | >1000 |
| SRC | 5.4 | >1000 |
Data for Ponatinib from reference[12]. Data for Imatinib is representative and compiled from various sources for comparative purposes.
The data clearly demonstrates the potent, low-nanomolar inhibition achieved by a trifluoromethyl-containing compound against a range of kinases, including the notoriously drug-resistant T315I "gatekeeper" mutation in BCR-ABL.[9] This highlights the potential for derivatives of this compound to be developed as highly effective kinase inhibitors. The specific substitution pattern of this compound offers a unique combination of steric and electronic properties that could be exploited to achieve high potency and selectivity for a given kinase target.
Experimental Protocols for Efficacy Evaluation
To facilitate the evaluation of novel derivatives of this compound, detailed protocols for key in vitro assays are provided below.
Part 1: Antibacterial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a panel of bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][13]
Method: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Caption: Workflow for the broth microdilution antibacterial assay.
Part 2: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[1][12]
Method: ADP-Glo™ Luminescence-Based Kinase Assay
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[1]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the target kinase, its specific substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
In a white, opaque 96-well plate, add the serially diluted test compound or a DMSO control.
-
Add the kinase to each well and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Generation and Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion: A Versatile Scaffold for Future Drug Discovery
Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. Its established role in the synthesis of potent antibacterial quinolones provides a solid foundation for further exploration in this area, particularly in the fight against drug-resistant pathogens. Furthermore, by drawing comparisons with structurally related and highly successful kinase inhibitors, a compelling case can be made for the evaluation of this compound derivatives in the realm of targeted cancer therapy and other diseases driven by aberrant kinase signaling. The unique substitution pattern of this scaffold offers medicinal chemists a valuable tool to fine-tune the physicochemical and pharmacological properties of new drug candidates, paving the way for the discovery of next-generation therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. protocols.io [protocols.io]
- 4. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 10. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assessment of inhibitory effects of kinase inhibitors on CYP2C9, 3A and 1A2: Prediction of drug-drug interacti… [ouci.dntb.gov.ua]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reactivity of Methyl-Trifluorobenzoic Acid Isomers
For researchers and professionals in drug development and specialty chemicals, the selection of a building block is a critical decision that influences synthesis efficiency, reaction kinetics, and the properties of the final molecule. Substituted benzoic acids are foundational scaffolds, and understanding the nuanced reactivity of their isomers is paramount. This guide provides an in-depth comparison of methyl-trifluorobenzoic acid isomers, focusing on how the interplay between an electron-donating methyl group (-CH₃) and a potent electron-withdrawing trifluoromethyl group (-CF₃) dictates their chemical behavior.
We will dissect the electronic and steric effects that govern the reactivity of these molecules, provide quantitative data to compare their acidity, and outline validated experimental protocols for their characterization.
The Theoretical Framework: Electronic and Steric Tug-of-War
The reactivity of a substituted benzoic acid is primarily governed by the electronic environment of the carboxylic acid group and the aromatic ring. This environment is modulated by the substituents' inductive and resonance effects.
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group (EDG). It exerts its influence through:
-
Inductive Effect (+I): The alkyl group pushes electron density through the sigma (σ) bonds onto the aromatic ring.
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the ring. This effect is most pronounced at the ortho and para positions.
-
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the most powerful electron-withdrawing groups (EWGs) used in organic chemistry.[1] Its effects are:
-
Inductive Effect (-I): Due to the high electronegativity of fluorine atoms, the -CF₃ group strongly pulls electron density away from the aromatic ring through the σ-bond.[2] This effect is potent and distance-dependent.
-
Resonance Effect (Negative Hyperconjugation): While it has no traditional resonance-withdrawing effect, it can participate in negative hyperconjugation, further withdrawing electron density.
-
The combined influence of these two opposing groups at different positions (ortho, meta, para) on the benzoic acid core creates a unique reactivity profile for each isomer.
Caption: Electronic influence of -CH₃ and -CF₃ substituents.
Comparative Acidity: A Quantitative Look at Reactivity
The acidity of a carboxylic acid, quantified by its pKa value, is a direct measure of the stability of its conjugate base (the carboxylate anion). A lower pKa signifies a stronger acid. Electron-withdrawing groups stabilize the carboxylate anion by delocalizing the negative charge, thus increasing acidity (lowering pKa). Conversely, electron-donating groups destabilize the anion, decreasing acidity (raising pKa).
While experimental pKa data for every conceivable methyl-trifluorobenzoic acid isomer is not readily compiled, we can predict trends by examining the parent substituted compounds.
| Compound | Substituent Effect | pKa (in water) | Relative Acidity |
| Benzoic Acid | Baseline | 4.20[3][4] | Reference |
| 2-Methylbenzoic Acid (o-Toluic) | Steric hindrance forces -COOH out of plane, reducing resonance, increasing acidity (Ortho-effect).[5][6] | 3.91[3][7] | Stronger |
| 3-Methylbenzoic Acid (m-Toluic) | Weak +I effect destabilizes anion. | 4.27[3] | Weaker |
| 4-Methylbenzoic Acid (p-Toluic) | +I and hyperconjugation effects destabilize anion. | 4.38[6] | Weaker |
| 3-(Trifluoromethyl)benzoic Acid | Strong -I effect stabilizes anion. | ~3.7-3.8[2][8][9] | Stronger |
| 4-(Trifluoromethyl)benzoic Acid | Strong -I effect stabilizes anion. | 3.69 (calc.)[2] | Stronger |
Analysis and Prediction for Methyl-Trifluorobenzoic Acid Isomers:
-
Strongest Acids: Isomers where the powerful electron-withdrawing -CF₃ group is positioned to exert its maximum influence (meta or para to the carboxyl group) will be the most acidic. The presence of the methyl group will slightly counteract this, but the -CF₃ effect will dominate.
-
The Ortho-Effect: For any isomer with a substituent at the 2-position (ortho), steric hindrance will force the carboxylic acid group out of the plane of the benzene ring.[5] This "ortho-effect" inhibits resonance stabilization of the neutral acid, making it easier to deprotonate and thus increasing its acidity, regardless of whether the ortho-substituent is donating or withdrawing.[6]
-
Weakest Acids: Isomers where the electron-donating -CH₃ group is para to the carboxyl group and the -CF₃ group is further away will likely be the least acidic among the isomers, though still significantly more acidic than methylbenzoic acid alone.
Reactivity in Synthetic Transformations
The acidity and electronic nature of the isomers directly impact their performance in common synthetic reactions.
A. Esterification & Amide Bond Formation
These reactions typically proceed through the activation of the carboxylic acid. The reactivity of the carbonyl carbon is key.
-
Increased Reactivity: Isomers with a dominant electron-withdrawing effect from the -CF₃ group will have a more electrophilic carbonyl carbon. This makes the carboxylic acid more susceptible to nucleophilic attack by alcohols (for esterification) or amines (for amide formation), especially under acid-catalyzed conditions. Therefore, isomers like 4-methyl-2-(trifluoromethyl)benzoic acid are expected to react faster.
-
Decreased Reactivity: While the methyl group's electron-donating nature would typically decrease the electrophilicity of the carbonyl carbon, this effect is likely overshadowed by the potent -CF₃ group in all isomers. Steric hindrance from an ortho-methyl group could, however, slow the approach of a bulky nucleophile.
B. Electrophilic Aromatic Substitution (EAS)
Reactions on the aromatic ring itself are also profoundly affected.
-
Ring Deactivation: The -CF₃ group is strongly deactivating and a meta-director. The -CH₃ group is weakly activating and an ortho, para-director. In all isomers, the powerful deactivating effect of the -CF₃ group will dominate, making the aromatic ring less susceptible to electrophilic attack than benzoic acid itself.
-
Directing Effects: The position of substitution will be a complex interplay between the directing effects of the three groups (-COOH, -CH₃, -CF₃). The outcome will depend on the specific isomer and reaction conditions, but the ring will be generally unreactive towards typical EAS reactions like Friedel-Crafts.
Experimental Protocols for Characterization
To empirically validate the predicted reactivity, the following self-validating experimental protocols are recommended.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol provides a reliable method for measuring the acid dissociation constant.
Caption: Workflow for pKa determination via titration.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh approximately 0.1 mmol of the methyl-trifluorobenzoic acid isomer and dissolve it in 50 mL of a suitable solvent (e.g., deionized water or a water/ethanol mixture for solubility).
-
Titrant Preparation: Use a standardized solution of ~0.1 M sodium hydroxide (NaOH).
-
Apparatus Setup: Place the acid solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing the NaOH solution.
-
Titration: Begin stirring and record the initial pH. Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL), recording the pH after each addition has stabilized.
-
Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). Identify the equivalence point (the steepest point of the curve).
-
pKa Calculation: The half-equivalence point is the volume of NaOH that is exactly half of the volume required to reach the equivalence point. The pH at this half-equivalence point is equal to the pKa of the acid.
Protocol 2: Comparative Kinetic Study of Esterification
This protocol compares the rate of ester formation among the isomers.
Step-by-Step Methodology:
-
Reaction Setup: For each isomer, set up a parallel reaction. In a sealed vial, combine the benzoic acid isomer (1.0 mmol), a large excess of an alcohol (e.g., methanol, 10 mL), a catalytic amount of a strong acid (e.g., H₂SO₄, 0.1 mmol), and an internal standard (e.g., dodecane).
-
Reaction Conditions: Place all vials in a temperature-controlled heating block set to a specific temperature (e.g., 60 °C) and start a timer.
-
Sampling: At regular intervals (e.g., t = 0, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent containing a base (e.g., ethyl acetate with a small amount of NaHCO₃ solution) to neutralize the catalyst.
-
Analysis: Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: By comparing the peak area of the formed ester to the internal standard at each time point, a concentration profile can be generated. Plotting the concentration of the ester versus time for each isomer will allow for a direct comparison of their reaction rates. The isomer that reaches the highest concentration of ester in the shortest amount of time is the most reactive under these conditions.
Conclusion
The reactivity of methyl-trifluorobenzoic acid isomers is a complex function of the electronic opposition between the methyl and trifluoromethyl groups. The potent, electron-withdrawing -CF₃ group is the dominant influence, rendering all isomers more acidic and generally more reactive at the carboxyl group than their methylbenzoic acid counterparts. However, the position of the substituents creates significant variance:
-
Acidity and Carbonyl Reactivity: Isomers with meta or para -CF₃ groups are predicted to be the most acidic and possess the most electrophilic carbonyl carbon. The "ortho-effect" will also significantly enhance the acidity of any 2-substituted isomer.
-
Steric Hindrance: An ortho-methyl group can sterically hinder the approach of nucleophiles, potentially slowing down reactions like esterification despite the electronic activation.
-
Ring Reactivity: All isomers are expected to have a deactivated aromatic ring, making electrophilic aromatic substitution challenging.
For drug development professionals and synthetic chemists, this means the choice of isomer is not arbitrary. An isomer might be chosen to enhance the rate of an amide coupling, while another might be selected for its specific acidity to tune the pKa of a final drug molecule, which can critically impact its solubility and bioavailability.[3] The principles and protocols outlined in this guide provide a robust framework for making an informed selection based on predictable reactivity and verifiable experimental data.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 4. global.oup.com [global.oup.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. What is the pKa value of 2 - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 8. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]
- 9. 3-(Trifluoromethyl)benzoic acid 99 454-92-2 [sigmaaldrich.com]
A Senior Application Scientist's Guide to Fluorobenzoic Acid Tracers in Flow Dynamics
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the comparative performance of fluorobenzoic acid (FBA) tracers in flow dynamics. This document moves beyond a simple product listing to provide an in-depth analysis of why and how these tracers are selected and utilized in critical flow and transport studies. We will delve into the nuanced performance differences between various FBA isomers, offering supporting experimental data and detailed protocols to ensure the integrity and reproducibility of your findings.
The Critical Role of Tracers in Understanding Flow Dynamics
In fields ranging from hydrogeology to pharmaceutical process development, understanding the movement of fluids is paramount. Conservative tracers, substances that move with the fluid without significantly interacting with the surrounding medium, are indispensable tools.[1] An ideal tracer should be highly detectable, have low background concentrations, be non-toxic, and, most importantly, exhibit conservative behavior by resisting adsorption and degradation.[1] While traditional tracers like bromide and chloride are widely used, the need for multiple, distinguishable tracers for complex, multi-well, or multi-layered systems has driven the adoption of organic tracers like fluorobenzoic acids.[2][3][4]
Fluorobenzoic acids have emerged as a superior class of tracers due to their stability, minimal sorption in many geological media, and the ability to create a suite of unique tracers by varying the number and position of fluorine atoms on the benzene ring.[2][5][6] This guide will provide a comparative analysis of commonly used FBAs, empowering you to make informed decisions for your specific application.
Comparative Performance of Fluorobenzoic Acid Tracers
The "conservativeness" of an FBA tracer is primarily dictated by its resistance to adsorption onto soil or other porous media. This is largely influenced by the tracer's acidity (pKa) and the pH of the surrounding environment.[3] In their anionic (deprotonated) form, which is prevalent at neutral and alkaline pH, FBAs are repelled by negatively charged soil particles, leading to minimal adsorption and transport that closely mimics water flow.[2]
Key Performance Metrics: A Tabular Comparison
The following table summarizes key properties and performance characteristics of several commonly used fluorobenzoic acid tracers, compiled from various studies. The retardation factor (R) is a crucial metric, where R=1 indicates ideal, non-retarded transport.
| Tracer | Chemical Structure | pKa | Typical Retardation Factor (R) | Relative Elution Order (Reversed-Phase LC) |
| Benzoic Acid | C₇H₆O₂ | 4.20 | > 1 (Significant Sorption) | - |
| 2-Fluorobenzoic Acid | C H₅FO₂ | 3.27 | ~ 1 | Early |
| 3-Fluorobenzoic Acid | C H₅FO₂ | 3.86 | ~ 1 | Early |
| 4-Fluorobenzoic Acid | C H₅FO₂ | 4.14 | ~ 1 | Early |
| 2,6-Difluorobenzoic Acid | C₇H₄F₂O₂ | 2.93 | ~ 1 | Intermediate |
| 3,4-Difluorobenzoic Acid | C H₄F₂O₂ | 3.73 | ~ 1 | Intermediate |
| Pentafluorobenzoic Acid (PFBA) | C₇HF₅O₂ | 2.71 | ~ 1 | Late |
| m-Trifluoromethylbenzoic Acid (m-TFMBA) | C₈H₅F₃O₂ | 3.79 | ~ 1 | Late |
Note: Retardation factors are generally close to 1 in many soil and groundwater conditions, especially at neutral to high pH. Performance can vary based on soil composition, particularly organic matter and clay content, and the pH of the system.
The "Ortho Effect" and its Impact on Acidity and Performance
As seen in the table, the position of the fluorine atom significantly influences the acidity of the benzoic acid. For instance, 2-fluorobenzoic acid is a stronger acid (lower pKa) than 4-fluorobenzoic acid.[7] This is attributed to the "ortho effect," where the close proximity of the fluorine atom to the carboxylic acid group exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion.[7][8][9] This enhanced acidity ensures that the tracer remains in its non-adsorbing anionic form over a wider pH range.
Multi-Tracer Applications
The availability of numerous FBA isomers with similar transport characteristics but distinct analytical signatures is a significant advantage.[4] This allows for the simultaneous injection of multiple tracers to delineate complex flow paths, quantify mixing, and characterize different source zones.[2]
Experimental Protocols for Tracer Performance Evaluation
To ensure the validity of your tracer studies, it is crucial to perform preliminary laboratory evaluations to confirm the conservative behavior of your chosen FBA tracers under site-specific conditions. Here, we outline two fundamental experimental protocols.
Batch Sorption Experiments
This experiment quantifies the extent to which a tracer is adsorbed by the porous medium.
Objective: To determine the equilibrium distribution of the FBA tracer between the solid (soil/rock) and aqueous phases.
Methodology:
-
Material Preparation:
-
Prepare a stock solution of the FBA tracer in deionized water or site-specific groundwater.
-
Use sieved, air-dried soil or crushed rock from the study site.
-
-
Experimental Setup:
-
Add a known mass of the solid material to a series of centrifuge tubes.
-
Add a known volume of the FBA tracer solution at various concentrations to the tubes.
-
Include control tubes with no solid material to account for any tracer loss to the container walls.
-
-
Equilibration:
-
Seal the tubes and place them on a shaker for a predetermined time (e.g., 24-48 hours) to reach equilibrium.
-
-
Analysis:
-
Centrifuge the tubes to separate the solid and liquid phases.
-
Carefully collect the supernatant and analyze the FBA concentration using an appropriate analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Calculation:
-
The amount of tracer sorbed to the solid phase is calculated by subtracting the equilibrium aqueous concentration from the initial concentration.
-
The distribution coefficient (Kd) can then be calculated. A low Kd value indicates minimal sorption.
-
Caption: Workflow for Batch Sorption Experiments.
Column Transport Studies
This dynamic experiment provides a more realistic assessment of tracer transport through a porous medium.
Objective: To determine the breakthrough curve of an FBA tracer and calculate its retardation factor.
Methodology:
-
Column Packing:
-
Uniformly pack a chromatography column with the site-specific soil or sand.
-
-
Saturation:
-
Saturate the column with site-specific groundwater or a background electrolyte solution by pumping the solution from the bottom to the top to displace any trapped air.
-
-
Tracer Injection:
-
Introduce a pulse of the FBA tracer solution into the column at a constant flow rate.
-
-
Elution and Fraction Collection:
-
Continuously pump the background solution through the column after the tracer pulse.
-
Collect the column effluent at regular time or volume intervals using a fraction collector.
-
-
Analysis:
-
Analyze the FBA concentration in each collected fraction.
-
-
Data Analysis:
-
Plot the normalized concentration (C/C₀) versus time or pore volumes to generate a breakthrough curve.
-
The retardation factor (R) can be determined by comparing the arrival time of the center of mass of the FBA tracer peak to that of a non-reactive tracer (like bromide) or to the time for one pore volume of water to pass through the column.
-
Caption: Workflow for Column Transport Studies.
Analytical Methodologies for Fluorobenzoic Acid Tracers
The successful application of FBA tracers hinges on robust and sensitive analytical methods for their detection and quantification. The two most common and powerful techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with a UV detector or a mass spectrometer (LC-MS), is the workhorse for FBA analysis.[10][11]
-
Principle: The water sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a solid adsorbent (stationary phase). Different FBA isomers interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times).
-
Advantages:
-
Typical Conditions:
-
Column: Reversed-phase C18 columns are commonly used.[10]
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a specific wavelength or tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique, particularly for achieving very low detection limits.
-
Principle: FBAs are first converted into more volatile derivatives (e.g., methyl esters). These derivatives are then vaporized and separated in a long capillary column based on their boiling points and interactions with the column's stationary phase. The separated compounds are then detected by a mass spectrometer.
-
Advantages:
-
Disadvantages:
-
Requires a derivatization step, which adds to the sample preparation time and complexity.[12]
-
-
Sample Preparation: A common approach involves solid-phase extraction (SPE) to concentrate the FBAs from the water sample, followed by derivatization.[12][13]
References
- 1. Solute Reactive Tracers for Hydrogeological Applications: A Short Review and Future Prospects [mdpi.com]
- 2. nmt.edu [nmt.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Difluorobenzoates as Nonreactive Tracers in Soil and Ground Water | Semantic Scholar [semanticscholar.org]
- 6. ntrl.ntis.gov [ntrl.ntis.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
- 10. s4science.at [s4science.at]
- 11. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Compounds
For researchers, scientists, and drug development professionals, the robust and accurate analysis of fluorinated compounds is a cornerstone of successful research and development. The unique properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, have led to a surge in their use in pharmaceuticals and other advanced materials.[1][2] Consequently, the analytical methods used to characterize and quantify these compounds must be rigorously validated to ensure data integrity, reproducibility, and regulatory compliance.
This guide provides an in-depth, objective comparison of key analytical methods for fluorinated compounds, with a focus on the critical process of cross-validation. As a self-validating system, cross-validation provides the highest level of confidence in your analytical data by demonstrating concordance between two or more orthogonal methods. Herein, we will not only detail the "how" but, more importantly, the "why" behind the experimental choices, grounding our discussion in authoritative guidelines and field-proven insights.
The Analytical Landscape for Fluorinated Compounds: A Comparative Overview
The choice of an analytical method for a fluorinated compound is dictated by its physicochemical properties, the sample matrix, and the analytical objective (e.g., quantification, structural elucidation, or impurity profiling). The most prominent techniques include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
| Analytical Method | Principle | Best Suited For | Strengths | Limitations |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of fragmented ions. | Broad range of non-volatile and thermally labile polar and non-polar compounds. | High sensitivity and selectivity, ideal for trace-level quantification in complex matrices.[3][4][5] | May not detect unknown or non-ionizable compounds; potential for matrix effects.[6] |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | Volatile and semi-volatile fluorinated compounds. | Excellent for analyzing residual solvents, volatile impurities, and certain environmental contaminants.[3][4] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[3][4] |
| ¹⁹F NMR | Exploits the magnetic properties of the ¹⁹F nucleus to provide structural and quantitative information. | Structural elucidation and quantification of any fluorine-containing compound in a sample. | Absolute quantification without the need for compound-specific reference standards, non-destructive, and provides rich structural information.[6][7][8][9][10] | Lower sensitivity compared to MS-based methods; may require higher sample concentrations.[11] |
A critical takeaway from recent comparative studies, particularly in the analysis of per- and polyfluoroalkyl substances (PFAS), is that targeted LC-MS/MS methods may only account for a fraction of the total organofluorine present in a sample. One study found that LC-MS/MS detected a median of only 11.4% of the total organofluorine detected by ¹⁹F NMR in environmental samples.[6] This highlights the power of ¹⁹F NMR as a complementary, untargeted technique and underscores the importance of a multi-faceted analytical approach.
The Imperative of Cross-Validation: A Framework for Trust
Cross-validation is the process of comparing the results from two distinct analytical methods to ensure the accuracy and reliability of the data. This is a mandatory step when changing a validated method or when data from different analytical techniques are included in a regulatory submission. The core principles of analytical method validation are laid out in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the more recent Q2(R2), which are adopted by the U.S. Food and Drug Administration (FDA).[12][13][14][15][16][17][18]
Key Validation Parameters for Cross-Validation
The following performance characteristics must be evaluated during the cross-validation of analytical methods:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.[13][17]
-
Accuracy: The closeness of the test results to the true value.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[13]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[17]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11][19][20]
Experimental Protocols for Cross-Validation
Here, we provide a detailed, step-by-step methodology for the cross-validation of two common analytical pairings for fluorinated compounds: LC-MS/MS and ¹⁹F NMR.
Cross-Validation Workflow Diagram
Caption: A generalized workflow for the cross-validation of two analytical methods.
Step-by-Step Protocol: Cross-Validating LC-MS/MS and ¹⁹F NMR
1. Preparation of Cross-Validation Samples and Standards
-
Rationale: To ensure a true comparison, both methods must analyze identical samples. A single, well-characterized stock solution eliminates variability from the initial weighing of the reference standard.
-
Procedure:
-
Prepare a stock solution of the fluorinated analyte in a suitable solvent.
-
From this stock, prepare a set of at least three concentration levels (low, medium, and high) spanning the analytical range of both methods. Prepare at least three independent replicates at each level.
-
Independently, prepare calibration standards and quality control (QC) samples for each analytical method from the same stock solution.
-
2. LC-MS/MS Analysis
-
Rationale: A fully validated LC-MS/MS method is a prerequisite for its use in cross-validation.
-
Procedure:
-
Sample Preparation: Extract the analyte from the sample matrix if necessary (e.g., using solid-phase extraction or liquid-liquid extraction).
-
Instrumental Conditions:
-
Column: Select a suitable column (e.g., C18) for retaining the analyte.
-
Mobile Phase: Use a gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile).
-
Ionization Mode: Typically Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's structure.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor and product ion transitions.
-
-
Analysis: Analyze the calibration standards, QCs, and the cross-validation samples according to the validated method.
-
3. ¹⁹F NMR Analysis
-
Rationale: ¹⁹F NMR provides an orthogonal quantification based on a different physical principle. Proper parameter selection is crucial for accurate quantification.
-
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample and a known amount of an internal standard in a deuterated solvent.
-
Instrumental Conditions:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery, which is critical for accurate quantification.
-
-
Analysis: Acquire the ¹⁹F NMR spectra for the cross-validation samples.
-
4. Data Analysis and Statistical Comparison
-
Rationale: A statistical evaluation is necessary to objectively determine if the results from the two methods are equivalent.
-
Procedure:
-
Quantification: Calculate the concentration of the analyte in each sample using the respective calibration curves (for LC-MS/MS) and the integrated signals relative to the internal standard (for ¹⁹F NMR).
-
Statistical Tests:
-
Student's t-test: To determine if there is a statistically significant difference between the mean results of the two methods.[12][14]
-
Bland-Altman Plot: A graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average.[21]
-
Linear Regression: To evaluate the linear relationship between the results obtained from the two methods.[12][14][15]
-
-
Quantitative Data Comparison
The following table presents a summary of expected performance characteristics for the cross-validation of a hypothetical fluorinated pharmaceutical, "Fluoxetib."
| Validation Parameter | LC-MS/MS | ¹⁹F NMR | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.995 | r² ≥ 0.99 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (RSD) | < 5% | < 3% | RSD ≤ 15% |
| LOQ (µg/mL) | 0.01 | 1.0 | Method-dependent |
| Cross-Method Bias (%) | \multicolumn{2}{c | }{< 5%} | ≤ 20% |
Logical Relationships in Method Validation
The validation parameters are not independent but are logically interconnected. The following diagram illustrates these relationships.
Caption: Logical flow showing how core validation parameters are interrelated.
Conclusion
The cross-validation of analytical methods is a non-negotiable aspect of ensuring the quality and integrity of data for fluorinated compounds. It is not merely a box-checking exercise but a scientifically rigorous process that provides a deep understanding of a method's performance and its suitability for a specific purpose. By employing orthogonal techniques like LC-MS/MS and ¹⁹F NMR, researchers can build a comprehensive analytical package that is both sensitive and structurally informative. This guide provides a framework for designing and executing robust cross-validation studies, grounded in the principles of scientific integrity and regulatory expectations. By following these principles, you can ensure that your analytical data is not just a number, but a reliable and defensible piece of scientific evidence.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by … [ouci.dntb.gov.ua]
- 4. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 7. Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Guidance for robustness/ruggedness tests in method validation. | Semantic Scholar [semanticscholar.org]
- 12. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 13. Statistics for Laboratory Method Comparison Studies | Semantic Scholar [semanticscholar.org]
- 14. metrology-journal.org [metrology-journal.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace [mdpi.com]
- 19. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Methyl-3,4,6-trifluorobenzoic Acid for Pharmaceutical Research and Development
Introduction
2-Methyl-3,4,6-trifluorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to a new class of quinoline antibacterial agents.[1] The strategic placement of fluorine atoms and a methyl group on the benzoic acid scaffold significantly influences the physicochemical and pharmacological properties of the final active pharmaceutical ingredients (APIs). Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers in drug discovery and development.
This guide provides a comprehensive benchmark of the primary synthetic routes to this compound. We will delve into a comparative analysis of a multi-step synthesis from a substituted aniline and a more convergent approach from a polysubstituted fluorinated phthalic acid. Furthermore, we will explore mechanistically similar, alternative methods that, while not explicitly documented for this specific molecule, offer plausible and potentially advantageous synthetic strategies. This analysis is supported by experimental data from peer-reviewed literature and patent filings, offering a critical evaluation of each method's strengths and weaknesses in terms of yield, scalability, and overall efficiency.
Methodology Overview: A Comparative Snapshot
The synthesis of this compound is primarily approached via two distinct strategies. The first is a linear, multi-step sequence starting from a readily available but structurally simpler precursor. The second is a more convergent route that builds the target molecule from a more complex, highly-fluorinated starting material. The following table provides a high-level comparison of these methodologies.
| Synthetic Route | Starting Material | Key Transformations | Reported Overall Yield | Key Advantages | Key Disadvantages |
| Route 1: Multi-step Synthesis | 2,4,5-Trifluoroaniline | Diazotization, Cyanation, Hydrolysis, Methylation | Low (critiqued as ~12%)[2] | Utilizes a relatively simple starting material. | Multiple steps, low overall yield, use of hazardous reagents.[2] |
| Route 2: Convergent Synthesis | Tetrafluoroisophthalic Acid | Grignard Reaction, Decarboxylation | Good (details below) | Shorter reaction sequence. | Requires a more complex and potentially less accessible starting material. |
| Alternative Method 1: Ortho-lithiation & Carboxylation | 1,3,4-Trifluoro-2-methylbenzene (hypothetical) | Directed ortho-lithiation, Carboxylation with CO2 | Potentially high | High regioselectivity. | Requires cryogenic temperatures and strictly anhydrous conditions. |
| Alternative Method 2: Grignard Reaction & Carboxylation | 2-Bromo-1,3,5-trifluoro-4-methylbenzene (hypothetical) | Grignard reagent formation, Carboxylation with CO2 | Moderate to good | Well-established methodology. | Grignard formation with highly fluorinated aromatics can be challenging. |
Detailed Analysis of Synthetic Routes
Route 1: The Multi-Step Synthesis from 2,4,5-Trifluoroaniline
The proposed synthetic pathway likely involves the following sequence of reactions:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
